Galanthan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H19N |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
(1S,12S,16R)-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6-triene |
InChI |
InChI=1S/C15H19N/c1-2-6-13-12(4-1)10-16-9-8-11-5-3-7-14(13)15(11)16/h1-2,4,6,11,14-15H,3,5,7-10H2/t11-,14-,15+/m0/s1 |
InChI Key |
CDIONMUWHFYLPO-TUKIKUTGSA-N |
SMILES |
C1CC2CCN3C2C(C1)C4=CC=CC=C4C3 |
Isomeric SMILES |
C1C[C@H]2CCN3[C@H]2[C@@H](C1)C4=CC=CC=C4C3 |
Canonical SMILES |
C1CC2CCN3C2C(C1)C4=CC=CC=C4C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Galanthan Alkaloid Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of galanthamine (B1674398), a critically important alkaloid used in the treatment of Alzheimer's disease. The pathway is detailed from its primary metabolic precursors to the final active compound, with a focus on the enzymatic steps, key intermediates, and regulatory mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic engineering.
The Core Biosynthetic Pathway
The biosynthesis of galanthamine is a complex process that originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway can be broadly categorized into several key stages: the formation of the precursor norbelladine (B1215549), its subsequent methylation, an intramolecular oxidative coupling reaction to form the characteristic tetracyclic core, and final modification steps to yield galanthamine.[1]
Formation of Norbelladine: The Gateway to Amaryllidaceae Alkaloids
The initial steps of the pathway involve the conversion of L-phenylalanine and L-tyrosine into 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) and tyramine (B21549), respectively.[1] L-phenylalanine is first converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H) to yield caffeic acid, a precursor to 3,4-DHBA.[1] Concurrently, L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to produce tyramine.[1]
These two intermediates, 3,4-DHBA and tyramine, then undergo a condensation reaction to form norbelladine, the common precursor to all Amaryllidaceae alkaloids.[1][2] This crucial step is catalyzed by the synergistic action of two enzymes: norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) .[1][2][3][4] NBS catalyzes the initial condensation to form an unstable imine intermediate, which is then reduced by NR to yield norbelladine.[1][2]
Methylation and Formation of the Galanthamine Scaffold
Following its formation, norbelladine undergoes a critical methylation step catalyzed by norbelladine 4'-O-methyltransferase (N4OMT) to produce 4'-O-methylnorbelladine.[1][5] This intermediate is a key branch point in the biosynthesis of various Amaryllidaceae alkaloids.[1] For the synthesis of galanthamine, 4'-O-methylnorbelladine undergoes an intramolecular para-ortho' oxidative C-C coupling reaction.[1][6] This pivotal step is catalyzed by a specific cytochrome P450 enzyme, CYP96T1 , and results in the formation of the characteristic tetracyclic core of galanthamine, yielding N-demethylnarwedine.[1][7][8]
Final Steps to Galanthamine
The final steps in the biosynthesis of galanthamine involve the reduction of the ketone group in N-demethylnarwedine to a hydroxyl group, forming N-demethylgalanthamine. This is followed by an N-methylation step to yield the final product, galanthamine.[1][6] The selective N-demethylation of galanthamine to norgalanthamine has also been reported.[9]
Quantitative Data on Key Enzymes
A comprehensive understanding of the galanthamine biosynthetic pathway requires quantitative data on the key enzymes involved. The following table summarizes available data from various studies.
| Enzyme | Substrate(s) | Product(s) | Organism | Km (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temp (°C) | Reference |
| NBS & NR | Tyramine, 3,4-DHBA | Norbelladine | Narcissus papyraceus, Leucojum aestivum | N/A | N/A | N/A | N/A | [2][3][4] |
| N4OMT | Norbelladine | 4'-O-methylnorbelladine | Narcissus sp. aff. pseudonarcissus | 12.8 ± 1.6 | 0.011 ± 0.0003 | 7.5 | 35 | [10] |
| CYP96T1 | 4'-O-methylnorbelladine | N-demethylnarwedine | Narcissus sp. | N/A | N/A | N/A | N/A | [1][7][8] |
| EeAChE | Acetylthiocholine | Thiocholine | Electrophorus electricus | IC₅₀ = 2.76 µM (for N-Desmethyl Galanthamine) | N/A | N/A | N/A | [11] |
Note: N/A indicates that the data was not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the galanthamine biosynthetic pathway.
Extraction and Quantification of Galanthamine and its Precursors
This protocol is adapted from methods described for the analysis of galanthamine and its precursors in plant tissues.[12]
Materials:
-
Freeze-dried plant tissue
-
70% HPLC grade ethanol
-
Ultrasonicator
-
Centrifuge
-
HPLC-MS system
Procedure:
-
Weigh approximately 0.2 g of freeze-dried plant tissue.
-
Add 2 ml of 70% HPLC grade ethanol.
-
Extract the sample by ultrasonication.
-
Centrifuge the sample to pellet the solid material.
-
Collect the supernatant for analysis.
-
Analyze the extracted metabolites using an HPLC-MS system to identify and quantify L-phenylalanine, trans-cinnamic acid, 4-hydroxycinnamic acid, 4-hydroxybenzaldehyde, 3,4-dihydroxycinnamic acid, 3,4-dihydroxybenzaldehyde, L-tyrosine, tyramine, norbelladine, 4′-O-methylnorbelladine, N-demethylgalanthamine, and galanthamine.
Enzyme Activity Assays
LlTYDC Enzyme Activity Assay: This protocol describes the assay for tyrosine decarboxylase (TYDC) activity.[12]
Materials:
-
Recombinant GST-tagged LlTYDC protein
-
Reaction buffer
-
L-tyrosine (substrate)
-
HPLC system for product quantification
Procedure:
-
Purify the recombinant GST-tagged LlTYDC protein. The expected size is ~83 kDa.
-
Set up the reaction mixture containing the purified enzyme and L-tyrosine in the appropriate reaction buffer.
-
Incubate the reaction at the optimal temperature and for a specific duration.
-
Stop the reaction.
-
Analyze the reaction mixture using HPLC to quantify the amount of tyramine produced.
Visualizations
Galanthan Alkaloid Biosynthesis Pathway
Caption: The biosynthetic pathway of galanthamine from primary metabolites.
Experimental Workflow for Pathway Elucidation
Caption: A typical experimental workflow for elucidating the galanthamine biosynthetic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]
- 3. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer's drug galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Frontiers | Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease [frontiersin.org]
- 8. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective N-Demethylation of galanthamine to norgalanthamine via a non classical Polonovski reaction - Lookchem [lookchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Transcriptomic and Metabolomic Analyses Reveals That Exogenous Methyl Jasmonate Regulates Galanthamine Biosynthesis in Lycoris longituba Seedlings [frontiersin.org]
The Discovery and Isolation of Galanthamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanthamine (B1674398), a tertiary alkaloid, is a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease. Its therapeutic efficacy is rooted in a dual mechanism of action: the reversible, competitive inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of the seminal discovery and subsequent isolation of galanthamine, with a particular focus on its initial extraction from Galanthus woronowii (Woronow's snowdrop). Detailed experimental protocols for both historical and modern isolation techniques are presented, alongside a thorough summary of quantitative data. Furthermore, this guide illustrates the key signaling pathways associated with galanthamine's multifaceted mode of action through detailed diagrams.
Historical Discovery and Initial Isolation
The journey of galanthamine from a compound in a Caucasian flower to a clinically significant pharmaceutical began in the mid-20th century. While Soviet researchers first reported the presence of unidentified alkaloids in the common snowdrop (Galanthus nivalis) in the 1940s, the definitive isolation and characterization of galanthamine are credited to the Soviet scientists N.V. Proskurnina and A.P. Yakovleva in 1952.[1] They successfully isolated the alkaloid from the bulbs of the Caucasian snowdrop, Galanthus woronowii.[1] This pivotal discovery paved the way for extensive pharmacological investigation into its properties.
Subsequent research, notably by the Bulgarian chemist Dimitar Paskov, led to the development of the first industrial process for galanthamine extraction in 1959. This process utilized various species of Galanthus and other plants from the Amaryllidaceae family, some of which had been used in Eastern European traditional medicine.[1] Initially, galanthamine was employed for various neurological conditions, including myasthenia gravis and poliomyelitis, before its significant potential in treating Alzheimer's disease was recognized.[1]
Physicochemical Properties of Galanthamine
Galanthamine in its pure form is a white, crystalline powder. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₁NO₃ | [2] |
| Molar Mass | 287.35 g/mol | [2] |
| Melting Point | 126-127 °C | [3] |
| Specific Optical Rotation ([α]D²⁰) | -118.8° (c = 1.378 in ethanol) | [3] |
| Solubility | Fairly soluble in hot water; freely soluble in alcohol, acetone (B3395972), chloroform (B151607). Less soluble in benzene, ether. | [3] |
Experimental Protocols for Isolation and Purification
The isolation of galanthamine from its natural sources involves a series of extraction and purification steps. Below are detailed protocols for the original method, as well as more contemporary techniques.
Original Isolation Method from Galanthus woronowii Bulbs (Proskurnina and Yakovleva, 1952)
This protocol is based on the seminal 1952 publication and represents the foundational method for galanthamine isolation.
Step 1: Initial Extraction
-
Air-dried and finely powdered bulbs of Galanthus woronowii are subjected to extraction with a suitable organic solvent, such as chloroform or diethyl ether, to isolate the crude alkaloid mixture.
Step 2: Acid-Base Liquid-Liquid Extraction
-
The organic extract containing the crude alkaloids is treated with a dilute acid solution (e.g., sulfuric acid). This protonates the basic alkaloids, including galanthamine, causing them to partition into the aqueous phase.
-
The acidic aqueous phase is then washed with a non-polar organic solvent to remove neutral impurities.
-
The aqueous phase is subsequently made alkaline by the addition of a base, such as sodium carbonate or ammonia (B1221849). This deprotonates the alkaloids, rendering them soluble in organic solvents again.
-
The alkaline aqueous solution is then extracted multiple times with an organic solvent (e.g., diethyl ether or chloroform) to recover the purified alkaloid mixture.
Step 3: Purification and Crystallization
-
The combined organic extracts are evaporated to dryness to yield a crude alkaloid residue.
-
This residue is then subjected to further purification, likely involving column chromatography over alumina, to separate galanthamine from other co-extracted alkaloids.
-
The purified galanthamine fraction is then crystallized from a suitable solvent, such as benzene, to yield the final product as white crystals.
Modern Ultrasound-Assisted Extraction (UAE) from Galanthus woronowii Bulbs
This method utilizes ultrasonication to enhance extraction efficiency and is optimized for laboratory-scale preparations.[4]
Plant Material Preparation:
-
Fresh bulbs of Galanthus woronowii are washed, dried, and ground into a fine powder.
Extraction Parameters:
-
Solvent: Aqueous solution with an adjusted pH.
-
Solvent/Material Ratio: 40.70 mL/g.[4]
-
Extraction Time: 32.89 minutes.[4]
-
Extraction Temperature: Optimized between 30-70°C.[4]
Procedure:
-
The powdered bulb material is suspended in the extraction solvent at the specified ratio.
-
The mixture is subjected to ultrasonication for the designated time and at the optimal temperature.
-
Following extraction, the mixture is filtered to separate the liquid extract from the solid plant material.
-
The resulting extract, rich in galanthamine and other alkaloids, is then ready for further purification steps as outlined in the industrial-scale protocol. This optimized UAE method has been reported to yield approximately 0.470% galanthamine.[4]
Industrial-Scale Isolation from Amaryllidaceae Bulbs
This protocol outlines a general and scalable method for the extraction and purification of galanthamine.[1][5]
Step 1: Alkalinization and Initial Extraction
-
Air-dried and comminuted bulbs are thoroughly mixed with a powdered alkali, such as sodium carbonate, to convert alkaloid salts into their free base form.[1][5]
-
The alkalinized material is then repeatedly extracted with a non-polar organic solvent like dichloroethane or diethyl ether. The solvent is decanted after each extraction.[1][5]
Step 2: Acid-Base Liquid-Liquid Extraction
-
The combined organic extracts are partitioned with a dilute acid solution (e.g., 10% sulfuric acid). This protonates the galanthamine and other alkaloids, causing them to move into the aqueous phase.[1][5]
-
The acidic aqueous phase is washed with a non-polar solvent (e.g., diethyl ether) to eliminate any remaining neutral impurities.[1]
-
The aqueous phase is then made alkaline (pH 7-8) with an aqueous ammonia solution. The pH is further increased to approximately 14 by saturation with potassium carbonate (potash).[1]
-
The deprotonated galanthamine is then extracted back into an organic solvent, typically diethyl ether.[1]
Step 3: Purification and Crystallization
-
The combined ether extracts are evaporated to dryness, yielding a residue containing the crude galanthamine.[1]
-
This residue is dissolved in acetone, and aluminum oxide is added to adsorb impurities. The mixture is stirred and then filtered.[1]
-
The acetone is evaporated, and the resulting oily residue is dissolved in a minimal amount of a suitable solvent, such as isopropanol.[1][5]
-
Crystallization is induced, and the resulting white crystals of galanthamine base are collected. This process can yield galanthamine with a purity exceeding 99%.[1]
Quantitative Data
The concentration of galanthamine can vary depending on the plant species, the part of the plant, and the extraction method employed.
Table 1: Galanthamine Content in Galanthus Species
| Plant Species | Plant Part | Galanthamine Content (% of Dry Weight) | Reference(s) |
| Galanthus woronowii | Leaves | ~0.070% | [6] |
| Galanthus woronowii | Bulbs | ~0.040% | [6] |
| Galanthus nivalis | Leaves | ~0.070% | [6] |
| Galanthus nivalis | Bulbs | ~0.040% | [6] |
| Galanthus elwesii | Leaves | ~0.070% | [6] |
| Galanthus elwesii | Bulbs | ~0.040% | [6] |
Table 2: Yield of Galanthamine from Various Extraction Methods
| Plant Source | Extraction Method | Yield (% of Dry Weight) | Reference(s) |
| Galanthus woronowii Bulbs | Ultrasound-Assisted Extraction | ~0.470% | [4] |
| Narcissus pseudonarcissus 'Carlton' Bulbs | Solvent Extraction | 0.10-0.13% | [7] |
| Leucojum aestivum | Solvent Extraction | 0.0028-0.2104% | [8] |
Signaling Pathways and Mechanism of Action
Galanthamine's therapeutic effects are primarily attributed to its dual interaction with the cholinergic system.
Acetylcholinesterase (AChE) Inhibition
Galanthamine acts as a competitive and reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[2][9] By inhibiting AChE, galanthamine increases the concentration and prolongs the action of acetylcholine, thereby enhancing cholinergic neurotransmission.[2] This is particularly relevant in Alzheimer's disease, which is characterized by a deficit in cholinergic function.
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)
In addition to its role as an AChE inhibitor, galanthamine also acts as a positive allosteric modulator of nicotinic acetylcholine receptors.[10][11] It binds to a site on the nAChR that is distinct from the acetylcholine binding site.[11] This binding event induces a conformational change in the receptor that increases its sensitivity to acetylcholine, thereby potentiating the effects of the neurotransmitter.[10][11] This allosteric modulation further enhances cholinergic signaling.[10]
Conclusion
The discovery and isolation of galanthamine from Galanthus woronowii represent a landmark achievement in natural product chemistry and drug development. The pioneering work of Proskurnina and Yakovleva laid the foundation for the development of a critical therapeutic agent for Alzheimer's disease. The evolution of isolation techniques from classical solvent extraction to modern methods like ultrasound-assisted extraction has significantly improved the efficiency and purity of galanthamine production. Its unique dual mechanism of action, involving both acetylcholinesterase inhibition and allosteric modulation of nicotinic receptors, underscores its complex and effective pharmacological profile, offering a multifaceted approach to enhancing cholinergic function in the brain. Continued research into the properties and applications of galanthamine and its derivatives holds promise for the future of neurodegenerative disease treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Galantamine - Wikipedia [en.wikipedia.org]
- 3. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6573376B2 - Process for the isolation of galanthamine - Google Patents [patents.google.com]
- 6. file.sdiarticle3.com [file.sdiarticle3.com]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. Making sure you're not a bot! [catalogue.nla.gov.au]
- 9. benchchem.com [benchchem.com]
- 10. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Galanthan Scaffold: A Technical Guide for Drug Development Professionals
The galanthan scaffold is a tetracyclic ring system that forms the core of a class of naturally occurring alkaloids, most notably galantamine. This complex and rigid three-dimensional structure has garnered significant attention in medicinal chemistry due to its inherent biological activity and its potential as a template for the design of novel therapeutic agents. This document provides a detailed overview of the this compound scaffold, including its chemical structure, physicochemical properties, synthetic methodologies, and its role in modulating cholinergic signaling pathways.
Chemical Structure and Physicochemical Properties
The this compound scaffold is a nitrogen-containing tetracyclic system. According to IUPAC nomenclature, the parent compound is named (1S,12S,16R)-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6-triene.[1] The structure consists of a hydrodibenzofuran moiety fused to a nitrogen-containing ring system.
The numbering of the this compound ring system, as it is commonly presented for its derivatives like galantamine, follows a specific pattern essential for the unambiguous identification of substituted analogues.
Table 1: Physicochemical Properties of the this compound Parent Scaffold
| Property | Value | Source |
| Molecular Formula | C15H19N | PubChem[1] |
| Molecular Weight | 213.32 g/mol | PubChem[1] |
| IUPAC Name | (1S,12S,16R)-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6-triene | PubChem[1] |
| SMILES | C1C[C@H]2CCN3[C@H]2--INVALID-LINK--C4=CC=CC=C4C3 | PubChem[1] |
Synthesis of the this compound Scaffold
The total synthesis of galantamine, and thus the construction of the this compound scaffold, has been a significant challenge and a landmark achievement in organic synthesis. Numerous strategies have been developed, often featuring an oxidative phenol (B47542) coupling as a key step to construct the characteristic spirocyclic dienone intermediate.
One of the earliest and most notable syntheses was reported by Barton and Kirby in 1962, which was biomimetic in its approach.[2] A more recent and widely recognized approach is the Trost total synthesis. Below is a summarized protocol based on the key transformations in these synthetic routes.
Representative Experimental Protocol: Biomimetic-Inspired Synthesis
The construction of the this compound core often proceeds via the synthesis of a key precursor, narwedine, which is subsequently reduced to form the allylic alcohol present in galantamine.
Key Steps:
-
Precursor Synthesis: The synthesis begins with the preparation of a suitably substituted phenolic precursor, such as 4'-O-methylnorbelladine, which is derived from commercially available starting materials like isovanillin (B20041) and tyramine.[2][3]
-
Oxidative Phenol Coupling: This is the crucial step for the formation of the tetracyclic core. The phenolic precursor undergoes an intramolecular oxidative coupling reaction. A common reagent for this transformation is potassium ferricyanide (B76249) (K3[Fe(CN)6]) in a biphasic system (e.g., toluene/water) with a base like potassium carbonate.[3] This reaction creates the spirocyclic dienone structure of narwedine.
-
Stereoselective Reduction: The resulting narwedine, which possesses the core this compound scaffold, is then stereoselectively reduced to introduce the hydroxyl group and the double bond in the correct configuration as found in galantamine. A common reducing agent for this transformation is lithium aluminium hydride (LiAlH4).[2] This reduction can yield both galanthamine (B1674398) and its epimer, epi-galanthamine, which can be separated chromatographically.
Biological Activity and Signaling Pathway
The this compound scaffold is the foundation for the biological activity of galantamine, a drug approved for the treatment of mild to moderate Alzheimer's disease.[1] Galantamine exerts its therapeutic effects through a dual mechanism of action centered on the cholinergic system.
-
Acetylcholinesterase (AChE) Inhibition: Acetylcholine (B1216132) (ACh) is a neurotransmitter crucial for learning and memory. In Alzheimer's disease, there is a decline in cholinergic neurons, leading to reduced ACh levels. Acetylcholinesterase (AChE) is the enzyme that degrades ACh in the synaptic cleft. Galantamine is a competitive and reversible inhibitor of AChE.[4] By blocking AChE, it increases the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic neurotransmission.
-
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): In addition to AChE inhibition, galantamine acts as a positive allosteric modulator (PAM) at nicotinic acetylcholine receptors.[5] It binds to a site on the nAChR that is distinct from the acetylcholine binding site. This binding induces a conformational change in the receptor that increases its sensitivity to acetylcholine.[5] This allosteric modulation further amplifies the cholinergic signal.
The enhanced cholinergic signaling is believed to lead to improvements in cognitive function for individuals with Alzheimer's disease.[4]
References
- 1. Treating disorders across the lifespan by modulating cholinergic signaling with galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
The Dual-Pronged Neuromodulatory Action of Galanthamine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the molecular mechanism of action of Galanthamine, a tertiary alkaloid utilized in the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] This document, intended for researchers, scientists, and drug development professionals, elucidates the dual pharmacological activities of Galanthamine: competitive, reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][4][5]
Acetylcholinesterase Inhibition
A primary mechanism of Galanthamine is its role as a selective, competitive, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][6] By binding to AChE, Galanthamine increases the synaptic concentration and prolongs the action of ACh, thereby enhancing cholinergic neurotransmission.[3][7] This is particularly relevant in the context of Alzheimer's disease, which is characterized by a deficit in cholinergic function.[8]
The inhibitory potency of Galanthamine against AChE is influenced by the enzyme source and experimental conditions.[3] Lineweaver-Burk and Michaelis-Menten plots demonstrate that Galanthamine acts as a competitive inhibitor of AChE.[9] X-ray crystallography studies of Galanthamine bound to Torpedo californica acetylcholinesterase (TcAChE) reveal that it binds at the base of the active site gorge.[10] It interacts with both the choline-binding site (Trp-84) and the acyl-binding pocket (Phe-288, Phe-290).[10] A key interaction is a strong hydrogen bond between the hydroxyl group of Galanthamine and Glu-199 of the enzyme.[10]
Quantitative Data: Acetylcholinesterase Inhibition
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 0.31 µg/mL | Not Specified | [11] |
| IC50 | 30 µM | Human brain | [12] |
| Ki | ~100 times less potent than donepezil (B133215) | Not Specified | [13] |
Allosteric Potentiation of Nicotinic Acetylcholine Receptors
Beyond its action on AChE, Galanthamine uniquely functions as an allosteric potentiating ligand (APL) of nAChRs.[5][8][14] This means it binds to a site on the nAChR that is distinct from the acetylcholine binding site, positively modulating the receptor's response to ACh.[8] This sensitizing action on nAChRs is a key differentiator from other AChE inhibitors like donepezil and rivastigmine, which do not share this property and may even block nAChR activity at higher concentrations.[14][15]
Galanthamine has been shown to potentiate several nAChR subtypes, including the most abundant subtypes in the human brain, α4β2, as well as α7, α3β4, and α6β4.[12][14][15] This potentiation occurs at concentrations (0.1-1 µM) that are relevant to the cerebrospinal fluid concentrations observed in patients receiving therapeutic doses.[15] At concentrations above 10 µM, Galanthamine can act as an inhibitor of nAChRs.[15] The allosteric modulation leads to an increase in the frequency of channel opening in response to an agonist, which in turn enhances downstream cellular signaling.[16]
It is important to note that there is some controversy in the literature, with some studies reporting a lack of positive allosteric modulation at human α4β2 or α7 nAChRs.[17][18] These discrepancies may arise from different experimental conditions and systems used.
Signaling Pathways and Downstream Effects
The allosteric potentiation of nAChRs by Galanthamine triggers a cascade of downstream events. Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations, primarily Na+ and Ca2+. The resulting increase in intracellular Ca2+ concentration is a critical second messenger that modulates a variety of cellular responses.[19][20] This includes the enhanced release of several neurotransmitters, such as dopamine, noradrenaline, glutamate, and GABA.[19][21] For instance, Galanthamine has been shown to potentiate nicotine-evoked increases in intracellular Ca2+ and the release of [3H]noradrenaline in SH-SY5Y cells.[19][20] This modulation of various neurotransmitter systems is thought to contribute to the cognitive and behavioral benefits of Galanthamine.[2][21]
Quantitative Data: Nicotinic Acetylcholine Receptor Modulation
| nAChR Subtype | Effect | Galanthamine Concentration | Agonist | System | Reference |
| α7 (human) | Potentiation (22% increase in current) | 0.1 µM | 250 µM ACh | Xenopus oocytes | [12][22] |
| α7 (human) | Inhibition | > 0.1 µM | ACh | Xenopus oocytes | [12][22] |
| α4β2 (human) | Potentiation | 0.1 - 1 µM | Agonist | HEK-293 cells | [15] |
| α3β4 (human) | Potentiation | 0.1 - 1 µM | Agonist | HEK-293 cells | [15] |
| α6β4 (human) | Potentiation | 0.1 - 1 µM | Agonist | HEK-293 cells | [15] |
| Torpedo nAChR | Potentiation | 1 µM | ACh | Xenopus oocytes | [12][22] |
| SH-SY5Y cells | Potentiation of Ca2+ influx and Noradrenaline release | 1 µM (maximum) | Nicotine | SH-SY5Y cells | [19][20] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[23]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), measured spectrophotometrically at 412 nm.
Generalized Protocol:
-
Reagent Preparation:
-
50 mM Tris-HCl buffer, pH 8.0.
-
Substrate solution: Acetylthiocholine iodide (ATCI) in buffer.
-
DTNB solution in buffer.
-
AChE enzyme solution from a specified source (e.g., electric eel, human recombinant).
-
Galanthamine solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, add Tris-HCl buffer, DTNB solution, and the Galanthamine solution (or buffer for control).
-
Add the AChE enzyme solution and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the change in absorbance at 412 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity).
-
Determine the percentage of inhibition for each Galanthamine concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of Galanthamine concentration to determine the IC50 value.
-
For kinetic analysis (to determine Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. Data can be analyzed using Lineweaver-Burk plots.[23]
-
Radioligand Binding Assay for nAChRs
This assay determines if and how Galanthamine binds to nAChRs, specifically whether it competes with known ligands for the agonist binding site.[24]
Principle: The assay measures the ability of unlabeled Galanthamine to displace a radiolabeled ligand that is known to bind to a specific site on the nAChR.
Generalized Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the nAChR subtype of interest in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membranes in the assay buffer.[24]
-
-
Binding Reaction:
-
Incubate the membrane preparation with a specific radiolabeled ligand (e.g., [3H]epibatidine for α4β2, [125I]α-bungarotoxin for α7).[24]
-
Add increasing concentrations of unlabeled Galanthamine.
-
Incubate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to reduce non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of Galanthamine.
-
Calculate the IC50 value. If Galanthamine does not displace the radioligand, it suggests binding to an allosteric site rather than the orthosteric (agonist-binding) site.[24]
-
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
This technique directly measures the ion currents flowing through nAChRs in response to agonists and modulators.[24]
Principle: Xenopus oocytes or other suitable cells are engineered to express a specific nAChR subtype. Two microelectrodes are inserted into the cell, one to control the membrane potential (voltage clamp) and the other to measure the resulting current.
Generalized Protocol:
-
Cell Preparation:
-
Inject cRNA encoding the desired nAChR subunits into Xenopus oocytes.
-
Allow several days for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber and perfuse with a saline solution.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply a specific concentration of an agonist (e.g., ACh) to elicit an inward current.
-
Co-apply the agonist with various concentrations of Galanthamine and record the changes in the current's amplitude, activation, and desensitization kinetics.[24]
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked currents in the presence and absence of Galanthamine.
-
Construct dose-response curves to determine the EC50 for potentiation or IC50 for inhibition.[24]
-
Conclusion
Galanthamine's pharmacological profile is distinguished by its dual mechanism of action, which contributes to its therapeutic efficacy in Alzheimer's disease.[3] Its ability to both inhibit acetylcholinesterase and positively modulate nicotinic acetylcholine receptors provides a multi-faceted approach to enhancing cholinergic neurotransmission.[3][4] The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of Galanthamine and other dual-action cholinergic agents, which hold promise for the development of more effective treatments for neurodegenerative disorders.
References
- 1. youtube.com [youtube.com]
- 2. Galantamine: additional benefits to patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure of acetylcholinesterase complexed with (-)-galanthamine at 2.3 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Galantamine is an allosterically potentiating ligand of the human alpha4/beta2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Galantamine, an Acetylcholinesterase Inhibitor and Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, Attenuates Nicotine Taking and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Galantamine enhances dopaminergic neurotransmission in vivo via allosteric potentiation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
The Evolving Landscape of Cholinesterase Inhibition: A Technical Guide to the Pharmacological Properties of Galantamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galantamine, a tertiary alkaloid originally isolated from the snowdrop plant (Galanthus nivalis), has long been a cornerstone in the symptomatic treatment of Alzheimer's disease (AD). Its therapeutic efficacy is primarily attributed to its dual mechanism of action: competitive, reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs). This unique pharmacological profile has spurred extensive research into the development of novel galantamine derivatives with enhanced potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the pharmacological properties of these derivatives, focusing on their structure-activity relationships, experimental evaluation, and the intricate signaling pathways they modulate.
Core Pharmacological Properties
The therapeutic potential of galantamine derivatives is intrinsically linked to their ability to modulate the cholinergic system, which is severely compromised in AD. The primary pharmacological targets are acetylcholinesterase and nicotinic acetylcholine receptors.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
The principal mechanism of action for galantamine and its derivatives is the inhibition of AChE, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, these compounds increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. Many derivatives have been synthesized to optimize this inhibitory activity, not only against AChE but also against butyrylcholinesterase (BChE), another cholinesterase that plays a compensatory role in ACh hydrolysis in the AD brain.
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the AChE and BChE inhibitory activities of a selection of galantamine derivatives, showcasing the impact of various structural modifications.
| Derivative Class | Compound | hAChE IC50 (µM) | hBChE IC50 (µM) | Selectivity Index (BChE/AChE) | Reference |
| Parent Compound | Galantamine | 0.31 µg/mL | 9.9 µg/mL | 31.9 | [1] |
| Peptide Hybrids | Galantamine-Peptide Hybrid 1 | > Galantamine | - | - | [2] |
| Galantamine-Peptide Hybrid 2 | > Galantamine | - | - | [2] | |
| D-Ring Opened Analogs | Compound 3 | Potent Inhibition | - | - | |
| Compound 5 | Potent Inhibition | - | - | ||
| Galantamine-Memantine Hybrids | Compound 1 (ARN14140) | - | - | - | [3] |
| Compound 2 | 0.115 | 0.421 | 3.66 | [3] | |
| Memagal (Compound 5) | 0.00116 | - | - | [4] | |
| Other Derivatives | AChE/BChE-IN-16 (C7) | 0.030 | 0.048 | 1.6 | [1] |
| Compound C2 | 0.5139 | 0.3577 | 0.70 |
Note: IC50 values for Galantamine are presented in µg/mL as reported in the source. Conversion to molarity requires the molecular weight of galantamine hydrobromide.
Allosteric Modulation of Nicotinic Acetylcholine Receptors
A key feature that distinguishes galantamine from other AChE inhibitors is its ability to act as a positive allosteric modulator (PAM) of nAChRs. This means it binds to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to its natural agonist. This allosteric sensitization is particularly significant for α7 and α4β2 nAChR subtypes, which are implicated in cognitive processes and are downregulated in AD. The potentiation of nAChR function contributes to increased neurotransmitter release and neuroprotective effects. Research on galantamine derivatives continues to explore this unique property, aiming to develop compounds with tailored allosteric modulatory activity.
Key Signaling Pathways
The pharmacological effects of galantamine derivatives are mediated through complex intracellular signaling cascades. Understanding these pathways is crucial for the rational design of new therapeutic agents.
Cholinergic Signaling Pathway
The primary pathway influenced by galantamine and its derivatives is the cholinergic signaling pathway. By inhibiting AChE, these compounds elevate synaptic ACh levels, leading to enhanced activation of both muscarinic and nicotinic receptors on postsynaptic neurons. This, in turn, modulates downstream signaling cascades involved in learning, memory, and attention.
Caption: Cholinergic signaling pathway modulated by Galantamine derivatives.
Nicotinic Receptor-Mediated Neuroprotective Pathways
The allosteric modulation of nAChRs, particularly the α7 subtype, by galantamine derivatives triggers several neuroprotective signaling cascades. Activation of α7 nAChRs can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways are crucial for promoting cell survival, reducing apoptosis, and protecting against amyloid-β (Aβ) and glutamate-induced neurotoxicity.
Caption: Neuroprotective signaling pathways activated by Galantamine derivatives.
Experimental Protocols
The pharmacological evaluation of galantamine derivatives relies on a battery of well-established in vitro and in vivo assays. Below are detailed methodologies for two key experiments.
Determination of Acetylcholinesterase Inhibitory Activity (Ellman's Assay)
This spectrophotometric method is widely used to quantify the AChE inhibitory activity of compounds.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (B1204863) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of the substrate acetylthiocholine (B1193921) by AChE. The rate of color formation is proportional to AChE activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (Galantamine derivatives)
-
Positive control (e.g., Galantamine)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in an appropriate solvent (e.g., DMSO), and then further dilute in phosphate buffer.
-
-
Assay in 96-well plate:
-
Add 25 µL of phosphate buffer to each well.
-
Add 25 µL of the test compound solution at various concentrations to the test wells.
-
Add 25 µL of the solvent vehicle to the control wells.
-
Add 25 µL of the AChE solution to all wells except the blank. Add 25 µL of phosphate buffer to the blank wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Experimental workflow for the Ellman's Assay.
Passive Avoidance Test for Memory Assessment in Mice
This behavioral test is used to evaluate the effect of compounds on learning and memory.
Principle: The test is based on the innate preference of rodents for dark environments. The apparatus consists of two compartments, one lit and one dark, connected by a door. During the training session, the mouse receives a mild foot shock upon entering the dark compartment. In the subsequent test session, the latency to re-enter the dark compartment is measured as an indicator of memory retention. A longer latency suggests better memory of the aversive stimulus.
Materials:
-
Passive avoidance apparatus
-
Animal subjects (mice)
-
Test compounds (Galantamine derivatives)
-
Vehicle control
-
Scopolamine (B1681570) (to induce amnesia, optional)
Procedure:
-
Acclimatization:
-
Allow the mice to acclimatize to the testing room for at least 1 hour before the experiment.
-
-
Training Session (Day 1):
-
Place a mouse in the lit compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), open the door to the dark compartment.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment (step-through latency).
-
Immediately after the shock, return the mouse to its home cage.
-
-
Drug Administration:
-
Administer the test compound or vehicle to the mice at a specified time before or after the training session, depending on the experimental design. If inducing amnesia, administer scopolamine before the training.
-
-
Test Session (Day 2, typically 24 hours after training):
-
Place the same mouse back into the lit compartment.
-
Open the door to the dark compartment.
-
Measure the step-through latency, the time it takes for the mouse to re-enter the dark compartment. A cut-off time is usually set (e.g., 300 seconds).
-
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Longer latencies in the drug-treated group compared to the vehicle or amnesia group indicate memory enhancement.
-
Caption: Experimental workflow for the Passive Avoidance Test.
Conclusion
The development of galantamine derivatives represents a promising avenue in the quest for more effective treatments for Alzheimer's disease and other neurodegenerative disorders. By systematically modifying the galantamine scaffold, researchers have been able to fine-tune the pharmacological properties of these compounds, leading to derivatives with enhanced AChE inhibitory potency, altered selectivity profiles, and potentially improved pharmacokinetic characteristics. The dual mechanism of action, combining cholinesterase inhibition with allosteric modulation of nicotinic receptors, remains a key advantage. Future research will likely focus on the development of multi-target-directed ligands that not only address the cholinergic deficit but also target other key aspects of AD pathology, such as amyloid-β aggregation and neuroinflammation. The in-depth understanding of the structure-activity relationships and the underlying signaling pathways, as outlined in this guide, will be instrumental in driving these future drug discovery efforts.
References
A Technical Guide to the Natural Sources of Galanthamine-Type Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine (B1674398) is a tertiary isoquinoline (B145761) alkaloid renowned for its role as a selective, reversible, and competitive acetylcholinesterase (AChE) inhibitor.[1] This mechanism of action has established it as a key therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2][3] While total chemical synthesis has been achieved, it is often complex and economically challenging due to the molecule's intricate tetracyclic structure.[4] Consequently, the primary commercial supply of galanthamine relies on its extraction from natural plant sources.[5]
This technical guide provides an in-depth overview of the principal natural sources of galanthamine-type alkaloids, presents quantitative data on alkaloid content, details the biosynthetic pathway, and outlines key experimental protocols for extraction and analysis. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage these natural resources.
Principal Natural Sources
Galanthamine and its related alkaloids are almost exclusively produced by plants belonging to the Amaryllidaceae family.[6][7][8] This family comprises well-known bulbous plants, many of which are cultivated for ornamental purposes. Over 650 different Amaryllidaceae alkaloids have been identified, showcasing significant structural diversity.[2][9]
The genera most notable for producing significant quantities of galanthamine include:
-
Galanthus (Snowdrop): Species such as Galanthus nivalis and Galanthus woronowii were among the first identified sources.[10][11][12]
-
Leucojum (Snowflake): Leucojum aestivum is a major industrial source, particularly in Eastern Europe.[1][13]
-
Narcissus (Daffodil): Various species and numerous cultivars, such as Narcissus pseudonarcissus cv. 'Carlton', are cultivated specifically for galanthamine extraction.[1][13][7][14]
-
Lycoris : Notably Lycoris radiata (Red Spider Lily), which is utilized in China.[1][13][5]
-
Ungernia : Ungernia victoris has been a traditional source in Uzbekistan and Kazakhstan.[1][13]
Other genera within the Amaryllidaceae family where galanthamine has been detected include Amaryllis, Hippeastrum, Zephyranthes, Hymenocallis, Haemanthus, and Sternbergia.[1][13][15]
Quantitative Data on Galanthamine Content
The concentration of galanthamine varies significantly depending on the plant species, cultivar, specific organ (bulbs, leaves, flowers), developmental stage, and environmental growing conditions.[7][15][16] Bulbs are generally the primary organ for commercial extraction.[1][16] The following tables summarize quantitative data from various studies.
Table 1: Galanthamine Content in Key Plant Sources (Bulbs)
| Species / Cultivar | Galanthamine Content (µg/g Dry Weight) | Reference(s) |
| Leucojum aestivum | 28 - 2,104 | [17] |
| Narcissus pseudonarcissus cv. 'Carlton' | 452 - 527 | [16][18] |
| Narcissus pseudonarcissus cv. 'Favourite' | ~1,500 (0.15% DW) | [1] |
| Narcissus cv. 'Yellow Wings' | ~1,400 (0.14% DW) | |
| Narcissus confusus | ~6,000 (0.6% DW) | [1] |
| Narcissus tazetta | 30 - 330 | [19] |
| Galanthus nivalis | 50 - 360 | [19] |
| Galanthus woronowii | 400 - 450 | [11] |
| Ungernia victoris | Up to 5,200 (0.52% DW) | [13] |
| Sternbergia lutea subsp. sicula | 165 (0.0165% DW) | [15] |
Table 2: Galanthamine Content in Plant Leaves
| Species / Cultivar | Galanthamine Content (µg/g Dry Weight) | Reference(s) |
| Galanthus woronowii | 700 - 820 | [11] |
| Narcissus hispanicus | ~4,600 (0.46% DW) | [20] |
| Ungernia victoris | Total Alkaloids: 2,700 - 7,100 (Galanthamine is ~56-57% of total) | [1] |
| Leucojum aestivum (in vitro shoot-clumps) | Traces - 454 | [17] |
Biosynthesis of Galanthamine
The biosynthesis of galanthamine is a complex enzymatic process that begins with the aromatic amino acids L-phenylalanine and L-tyrosine.[2][6] The pathway involves the formation of a key precursor, 4'-O-methylnorbelladine, followed by a critical intramolecular phenol (B47542) coupling reaction that forms the characteristic tetracyclic core of the galanthamine skeleton.[2][6][21]
Key Stages and Enzymes:
-
Precursor Formation : L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) via the phenylpropanoid pathway, involving enzymes like Phenylalanine Ammonia-Lyase (PAL).[3] L-tyrosine is decarboxylated by Tyrosine Decarboxylase (TYDC) to form tyramine (B21549).[9]
-
Norbelladine Synthesis : 3,4-DHBA and tyramine are condensed by Norbelladine Synthase (NBS) to form norbelladine, the common precursor for most Amaryllidaceae alkaloids.[2]
-
Methylation : Norbelladine undergoes O-methylation by Norbelladine 4'-O-methyltransferase (N4OMT) to yield the crucial intermediate, 4'-O-methylnorbelladine.[2][21]
-
Oxidative Coupling : This is the pivotal step. A cytochrome P450 enzyme (CYP96T1) catalyzes a para-ortho' intramolecular oxidative C-C coupling of 4'-O-methylnorbelladine.[2][14] This reaction forms the dienone intermediate N-demethylnarwedine, establishing the unique spirocyclic structure of galanthamine-type alkaloids.[21]
-
Final Modifications : N-demethylnarwedine is then reduced to N-demethylgalanthamine. The biosynthesis is completed by an N-methylation step to yield the final product, galanthamine.[2][21]
Caption: Biosynthetic pathway of galanthamine from primary amino acid precursors.
Experimental Protocols
The analysis of galanthamine from plant matrices involves two primary stages: extraction/isolation and quantification.
Extraction and Isolation Protocol
A common and effective method for isolating alkaloids is based on acid-base liquid-liquid extraction, which exploits the pH-dependent solubility of alkaloids.[11][22]
Objective: To obtain a purified alkaloid fraction from plant material.
Materials:
-
Dried and finely powdered plant material (e.g., Narcissus bulbs).
-
Organic solvent (e.g., Chloroform (B151607), Dichloromethane).
-
Aqueous acid solution (e.g., 1% Sulfuric Acid, H₂SO₄).
-
Aqueous base solution (e.g., Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)).
-
Separatory funnel, filter paper, rotary evaporator.
Methodology:
-
Alkalinization and Extraction:
-
Mix 100 g of powdered plant material with a powdered alkali like sodium carbonate to convert alkaloid salts into their free base form.[11]
-
Alternatively, moisten the material with a 10-15% ammonia (B1221849) solution.[22]
-
Transfer the alkalinized material to a Soxhlet apparatus and perform an exhaustive extraction with chloroform for several hours.[22] This extracts the free base alkaloids.
-
-
Acidic Wash:
-
Evaporate the chloroform extract to dryness using a rotary evaporator.
-
Dissolve the resulting residue in a sufficient volume of 1% H₂SO₄. This protonates the alkaloids, making them water-soluble.
-
Wash the acidic aqueous solution with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) in a separatory funnel to remove neutral lipids and pigments. Discard the organic layer.
-
-
Basification and Re-extraction:
-
Carefully basify the clean aqueous layer to a pH > 9 using a concentrated base (e.g., NH₄OH). This deprotonates the alkaloids, returning them to their free base form, which is soluble in organic solvents.
-
Extract the alkaloids from the basified aqueous solution three times with an organic solvent like chloroform or dichloromethane.
-
Combine the organic layers.
-
-
Final Isolation:
-
Dry the combined organic extract over anhydrous sodium sulfate (B86663) and filter.
-
Evaporate the solvent to yield a crude alkaloid mixture. This mixture can be further purified by crystallization or preparative chromatography to isolate pure galanthamine.[11][22]
-
Quantification Protocol: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a robust and widely used method for the routine quantification of galanthamine in plant extracts and pharmaceutical formulations.[23][24]
Objective: To quantify the concentration of galanthamine in an extract.
Materials:
-
Crude or purified plant extract.
-
Galanthamine analytical standard.
-
HPLC-grade acetonitrile (B52724) and water.
-
Trifluoroacetic acid (TFA) or phosphate (B84403) buffer salts.
-
Syringe filters (0.45 µm).
-
HPLC system with a UV detector and a C18 column.
Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the plant extract in the mobile phase or a suitable solvent (e.g., 0.1% TFA in water) to a known concentration.[24]
-
Prepare a stock solution of the galanthamine standard (e.g., 1 mg/mL) and create a series of calibration standards (e.g., 20 to 320 µg/mL) through serial dilution.[25]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm) or equivalent C18 column.[23]
-
Mobile Phase: An isocratic mixture of phosphate buffer and acetonitrile (e.g., 75:25 v/v) or a gradient of acetonitrile in 0.01% aqueous TFA.[23][24]
-
Flow Rate: 1.0 mL/min.[23]
-
Detection: UV at 230 nm.[23]
-
Injection Volume: 10-20 µL.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a standard curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Identify the galanthamine peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the amount of galanthamine in the sample by interpolating its peak area on the calibration curve.
-
Caption: General experimental workflow for galanthamine analysis from plant sources.
Conclusion
The Amaryllidaceae family remains the sole and indispensable natural source of galanthamine, a vital pharmaceutical for Alzheimer's disease management. Species within the Narcissus, Leucojum, and Galanthus genera are the most commercially relevant sources, with alkaloid content showing significant inter- and intra-species variation. The elucidation of the galanthamine biosynthetic pathway has not only deepened our understanding of plant specialized metabolism but also opened avenues for metabolic engineering and biotechnological production in heterologous systems like yeast or other plants.[6][14] Standardized protocols for extraction and quantification, primarily using acid-base chemistry and chromatographic techniques like HPLC and GC-MS, are crucial for quality control and maximizing yields from these valuable botanical resources. Future efforts will likely focus on developing high-yield cultivars and optimizing biotechnological production to ensure a sustainable and stable supply of this critical alkaloid.[14][26]
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. benchchem.com [benchchem.com]
- 3. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids | MDPI [mdpi.com]
- 4. US6573376B2 - Process for the isolation of galanthamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Towards a Molecular Understanding of the Biosynthesis of Amaryllidaceae Alkaloids in Support of Their Expanding Medical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cultivating plants for a natural Alzheimer's drug | SUPROGAL Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 8. SUstainable PROduction of GALanthamine by both in vitro and agricultural crops of highly galanthamine-containing plants | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 9. academic.oup.com [academic.oup.com]
- 10. Galantamine - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease [frontiersin.org]
- 15. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alkaloid variability in Leucojum aestivum from wild populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of galantamine in Narcissus tazetta and Galanthus nivalis (Amaryllidaceae) populations growing wild in Iran | Plant Genetic Resources | Cambridge Core [cambridge.org]
- 20. researchgate.net [researchgate.net]
- 21. soc.chim.it [soc.chim.it]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. Biosynthesis of the Amaryllidaceae alkaloids | Plant Science Today [horizonepublishing.com]
Galanthamine as an acetylcholinesterase inhibitor
An In-depth Technical Guide on Galanthamine (B1674398) as an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanthamine, a tertiary alkaloid originally isolated from plants of the Amaryllidaceae family, is a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease (AD).[1] Its therapeutic efficacy is primarily attributed to a dual mechanism of action: the competitive and reversible inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[2][3] This guide provides a comprehensive technical overview of galanthamine's core function as an AChE inhibitor, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and relevant pathways.
Core Mechanism: Acetylcholinesterase Inhibition
In neurodegenerative diseases like Alzheimer's, a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[4] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating its signal.[4] Galanthamine functions as a competitive and reversible inhibitor of AChE.[1][5] By binding to the active site of the enzyme, it prevents the breakdown of ACh, thereby increasing the concentration and prolonging the availability of this neurotransmitter in the synapse. This enhancement of cholinergic neurotransmission is believed to be the principal basis for its cognitive-enhancing effects.[2]
Molecular Binding and Structural Insights
X-ray crystallography studies of galanthamine complexed with AChE from Torpedo californica and recombinant human AChE (rhAChE) have elucidated the specific molecular interactions underpinning its inhibitory activity.[6][7][8][9]
-
Binding Site: Galanthamine binds at the base of the active site gorge of the AChE enzyme.[6][7]
-
Key Interactions: It establishes interactions with residues in both the choline-binding site (or peripheral anionic site) and the acyl-binding pocket.[6][10] The cyclohexene (B86901) ring's double bond stacks against the indole (B1671886) ring of Trp-84.[6] A strong hydrogen bond (approximately 2.7 Å) is formed between the hydroxyl group of galanthamine and the residue Glu-199.[6]
-
Orientation: The tertiary amine group of galanthamine does not interact closely with Trp-84; instead, it appears to form a non-conventional hydrogen bond with Asp-72 near the top of the gorge.[6][7]
The rigid nature of the galanthamine molecule results in a low entropy cost for binding, contributing to its relatively tight interaction with the enzyme.[6]
Selectivity Profile
Galanthamine exhibits significant selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), another cholinesterase enzyme found in the brain whose role in cognition is less defined.[2] This selectivity is considered advantageous, as inhibition of BuChE may lead to undesirable side effects. Studies have reported that galanthamine is between 14 to over 50-fold more selective for AChE than for BuChE.[2][11][12]
Quantitative Data: Inhibitory Potency
The inhibitory potency of galanthamine is quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). These values vary depending on the enzyme source and experimental conditions.
| Parameter | Enzyme Source | Value | Reference(s) |
| IC50 | Acetylcholinesterase (AChE) | 0.85 µM | [11] |
| Butyrylcholinesterase (BuChE) | 12.1 µM | [11] | |
| Human Brain AChE (Frontal Cortex) | 3.2 µmol/L | [2] | |
| Human Brain AChE (Hippocampus) | 2.8 µmol/L | [2] | |
| Acetylcholinesterase (AChE) | 410 nM | [12][13] | |
| Human AChE | 0.31 µg/mL | [5] | |
| Human BuChE | 9.9 µg/mL | [5] | |
| SH-SY5Y Cell Line AChE | 556.01 µM | [14] | |
| Ki | Rat Brain AChE | 7.1 µg/g | [2][15] |
| Mouse Brain AChE | 8.3 µg/g | [2][15] | |
| Rabbit Brain AChE | 19.1 µg/g | [2][15] | |
| Recombinant Human AChE | 62 - 540 nM | [8] |
Secondary Mechanism: Allosteric Modulation of nAChRs
Beyond its primary role as an AChE inhibitor, galanthamine also functions as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[1][2][16] It binds to an allosteric site on the receptor, distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to ACh.[1][2] This potentiation of the nicotinic response further augments cholinergic neurotransmission.
However, there is some controversy in the literature, with at least one study concluding that galanthamine is not a PAM of the major nAChR subtypes in the mammalian brain (α7 and α4β2), but rather acts as an open-channel pore blocker at higher concentrations.[17] Despite this, many in vivo studies suggest that effects beyond simple AChE inhibition, likely related to nAChR modulation, contribute to its therapeutic profile.[3][18] This allosteric modulation can lead to downstream effects, including the potentiation of neurotransmitter release such as dopamine.[3][19][20]
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the rate of AChE-catalyzed hydrolysis of acetylthiocholine, where the product, thiocholine, reacts with Ellman's reagent (DTNB) to produce a colored anion.
Materials:
-
Acetylcholinesterase (AChE) solution (from electric eel, human erythrocytes, or recombinant)
-
0.1 M Phosphate (B84403) buffer (pH 8.0)
-
Substrate: Acetylthiocholine iodide (ATCI) solution
-
Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Test compound (Galanthamine) solutions at various concentrations
-
96-well microplate
-
Microplate reader (412 nm absorbance)
Procedure:
-
Preparation: Prepare all solutions in 0.1 M phosphate buffer, pH 8.0. Serially dilute the galanthamine stock solution to obtain a range of test concentrations.
-
Reaction Mixture: To each well of a 96-well plate, add:
-
20 µL of the test compound solution (or buffer for control).
-
140 µL of 0.1 M phosphate buffer (pH 8.0).
-
20 µL of AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Initiation of Reaction: Add 10 µL of DTNB solution to each well, followed by 10 µL of the ATCI substrate solution to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for a duration of 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition for each galanthamine concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Pharmacokinetic Profile
Galanthamine exhibits a favorable pharmacokinetic profile for clinical use.
| Parameter | Value | Reference(s) |
| Bioavailability | ~90% (oral) | [21][22][23] |
| Time to Peak (Tmax) | ~1 hour (Immediate Release) | [22][24] |
| Elimination Half-life | ~7-8 hours | [24] |
| Volume of Distribution (Vd) | 175 - 193 L | [22][24] |
| Plasma Protein Binding | 18% (low) | [22] |
| Metabolism | Primarily via Cytochrome P450 (CYP2D6 and CYP3A4) | [21][23] |
| Excretion | ~20-25% excreted unchanged in urine | [24] |
Pharmacokinetic Considerations:
-
Food Effect: Food does not significantly affect the overall exposure (AUC) but can decrease Cmax by 25% and delay Tmax by 1.5 hours.[22]
-
Hepatic Impairment: Clearance is reduced in patients with moderate hepatic impairment, necessitating a slower dose-escalation schedule. Use is not recommended in severe hepatic impairment.[22][25]
-
Drug Interactions: Co-administration with strong CYP2D6 (e.g., paroxetine) or CYP3A4 (e.g., ketoconazole) inhibitors can increase galantamine exposure by 30-40%.[24]
Clinical Trials and Efficacy
Numerous randomized, double-blind, placebo-controlled trials have established the efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease.[26][27][28][29]
-
Primary Outcomes: Trials consistently demonstrate a statistically significant, albeit modest, improvement in cognitive function compared to placebo, as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).[27][28][29] Global function, assessed by instruments like the Clinician's Interview-Based Impression of Change plus Caregiver Input (CIBIC-plus), also shows significant benefits.[28][29]
-
Secondary Outcomes: Benefits have also been observed in activities of daily living (ADLs) and behavioral symptoms.[28]
-
Dosage: The most efficacious and licensed maintenance dose range is typically 16-24 mg/day, administered orally.[26][28] Treatment protocols involve a slow dose escalation over several weeks to enhance tolerability.[28]
-
Long-term Studies: A 2-year study suggested that galantamine treatment was associated with a lower mortality rate compared to placebo and a significant reduction in cognitive and functional decline over the study period.[30]
Conclusion
Galanthamine's value in the management of Alzheimer's disease is rooted in its well-characterized dual mechanism of action. As a competitive, reversible acetylcholinesterase inhibitor, it effectively enhances cholinergic neurotransmission by increasing the synaptic availability of acetylcholine. This primary action is complemented by its role as an allosteric potentiator of nicotinic receptors, which may provide additional therapeutic benefits. Its favorable pharmacokinetic profile and demonstrated efficacy in large-scale clinical trials solidify its position as a key agent in the symptomatic treatment of cognitive decline in Alzheimer's disease. Continued research into dual-action cholinergic agents like galantamine remains a promising avenue for the development of more effective neurotherapeutics.
References
- 1. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine ameliorates the cognitive dysfunction in beta amyloid25-35 i.c.v.-injected mice: involvement of dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure of acetylcholinesterase complexed with (-)-galanthamine at 2.3 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-dimensional structure of a complex of galanthamine (Nivalin) with acetylcholinesterase from Torpedo californica: implications for the design of new anti-Alzheimer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. Galantamine Derivatives as Acetylcholinesterase Inhibitors: Docking, Design, Synthesis, and Inhibitory Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. Galanthamine hydrobromide, Alkaloid acetylcholinesterase inhibitor (CAS 1953-04-4) | Abcam [abcam.com]
- 12. Galanthamine, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]
- 13. taiclone.com [taiclone.com]
- 14. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Galantamine, an acetylcholinesterase inhibitor and positive allosteric modulator of nicotinic acetylcholine receptors, attenuates nicotine taking and seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Beyond in vitro data: a review of in vivo evidence regarding the allosteric potentiating effect of galantamine on nicotinic acetylcholine receptors in Alzheimer's neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Galantamine enhances dopaminergic neurotransmission in vivo via allosteric potentiation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benthamdirect.com [benthamdirect.com]
- 25. Pharmacokinetics and safety of galantamine in subjects with hepatic impairment and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. neurology.org [neurology.org]
- 28. jacobimed.org [jacobimed.org]
- 29. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Effects of galantamine in a 2-year, randomized, placebo-controlled study in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Potentiation of Nicotinic Acetylcholine Receptors by Galanthamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galantamine, a tertiary alkaloid, is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease. Its clinical efficacy is attributed to a dual mechanism of action: the reversible, competitive inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] While its role as an AChE inhibitor is well-understood, its action as a positive allosteric modulator (PAM) of nAChRs presents a more complex and debated area of research.[3] This technical guide provides a comprehensive overview of the allosteric potentiation of nAChRs by galantamine, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Galantamine's ability to sensitize nAChRs to their natural agonist, acetylcholine (ACh), is a key aspect of its therapeutic profile.[4] This allosteric modulation enhances cholinergic neurotransmission beyond simple AChE inhibition, potentially contributing to its sustained cognitive benefits.[5] However, the potentiating effect of galantamine is highly dependent on the nAChR subtype, the concentrations of both galantamine and the agonist, and the experimental system being used.[3] This has led to some conflicting findings in the literature, which will be addressed in this guide to provide a balanced and critical perspective for researchers.
Quantitative Data on Galantamine's Allosteric Potentiation
The following tables summarize the quantitative data from key studies investigating the effects of galantamine on various nAChR subtypes.
Table 1: Allosteric Potentiation of Human α7 nAChRs by Galantamine
| Agonist | Galantamine Concentration for Potentiation | Maximum Potentiation | Agonist Concentration for Max Potentiation | Effect on EC50 | Experimental System | Reference(s) |
| Acetylcholine | 0.1 µM | 22% increase in current amplitude | 250 µM | Shifted from 305 µM to 189 µM | Xenopus oocytes | [6] |
| Acetylcholine | 100 nM | 9.6% increase in current amplitude | 500 µM | Not reported | Xenopus oocytes | [7] |
Table 2: Allosteric Potentiation of Human α4β2 nAChRs by Galantamine
| Agonist | Galantamine Concentration for Potentiation | Notes | Experimental System | Reference(s) |
| Not Specified | 0.1 - 1 µM | Described as an allosterically potentiating ligand (APL) | Murine and human cell lines | [4][8] |
| Acetylcholine | 10⁻⁷ to 10⁻⁶ M | Increases ACh-activated currents | Not specified | [6] |
Table 3: Allosteric Potentiation of Other nAChR Subtypes by Galantamine
| nAChR Subtype | Agonist | Galantamine Concentration for Potentiation | Maximum Potentiation | Agonist Concentration for Max Potentiation | Experimental System | Reference(s) |
| Human α3β4 | Not Specified | 0.1 - 1 µM | Potent APL | HEK-293 cells | [9] | |
| Human α6β4 | Not Specified | 0.1 - 1 µM | Potent APL | HEK-293 cells | [9] | |
| Torpedo muscle-type | Acetylcholine | 1 µM (optimal) | 35% increase in current amplitude | 50 µM | Oocytes transplanted with Torpedo nAChR | [6][10] |
Note on Conflicting Data: It is important to note that some studies have reported an inability to detect positive allosteric modulation by galantamine at human α4β2 or α7 nAChRs, highlighting the sensitivity of these measurements to experimental conditions.[7] At concentrations greater than 10 µM, galantamine generally acts as an inhibitor of nAChRs.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of galantamine's allosteric effects on nAChRs.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for the functional characterization of ion channels expressed in a heterologous system.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated, often through a combination of enzymatic digestion (e.g., with collagenase) and mechanical stripping.[3][6]
-
cRNA Injection: Capped RNA (cRNA) encoding the desired nAChR subunits is synthesized in vitro and injected into the oocytes.[6] The oocytes are then incubated for 1-7 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a saline solution. Two microelectrodes, filled with a high concentration of KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically between -50 mV and -100 mV).
-
Drug Application: The agonist (e.g., acetylcholine) is applied to the oocyte in the presence or absence of galantamine. The resulting inward current, carried by the influx of cations through the activated nAChR channels, is recorded.
-
Data Analysis: The peak amplitude of the agonist-evoked current is measured. The potentiation by galantamine is calculated as the percentage increase in the current amplitude in the presence of galantamine compared to the agonist alone. Dose-response curves are generated to determine EC50 values.
Patch-Clamp Electrophysiology in Mammalian Cell Lines
This technique allows for the recording of ion channel activity from a small patch of the cell membrane or the whole cell.
-
Cell Culture and Transfection: A mammalian cell line that does not endogenously express nAChRs, such as Human Embryonic Kidney (HEK-293) cells, is cultured.[9][11] The cells are then transfected with plasmids containing the cDNA for the nAChR subunits of interest.
-
Whole-Cell Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the surface of a transfected cell. A gentle suction is applied to form a high-resistance seal (a "giga-seal"). A stronger suction is then applied to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior. The membrane potential is clamped, and currents are recorded as described for TEVC.
-
Single-Channel Recording: In the "cell-attached" or "excised-patch" configurations, the activity of individual ion channels can be recorded. This allows for the analysis of channel open probability, conductance, and open/closed kinetics.
-
Drug Application: Agonist and galantamine are applied to the cell via a perfusion system.
-
Data Analysis: Similar to TEVC, the potentiation of whole-cell currents is quantified. For single-channel recordings, the effect of galantamine on the probability of channel opening and other kinetic parameters is analyzed.[4]
Radioligand Binding Assays
These assays are used to determine if and how galantamine binds to nAChRs.
-
Objective: To determine if galantamine competes with known agonists for the orthosteric binding site or binds to a separate allosteric site.[12]
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the nAChR subtype of interest.[12]
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand that binds to the orthosteric site (e.g., [³H]epibatidine for α4β2 or [¹²⁵I]α-bungarotoxin for α7 nAChRs).[12][13] Increasing concentrations of unlabeled galantamine are added to the incubation mixture.
-
Separation and Detection: The mixture is filtered to separate the membrane-bound radioligand from the free radioligand. The radioactivity on the filters is then counted.[12]
-
Data Analysis: If galantamine displaces the radioligand, it suggests binding to the orthosteric site. The concentration of galantamine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. If galantamine does not displace the radioligand, it supports the hypothesis of binding to an allosteric site.[14]
Neurotransmitter Release Assays
These experiments measure the functional consequence of nAChR modulation on the release of neurotransmitters.
-
Preparation: Brain slices (e.g., hippocampus) or cultured neurons (e.g., SH-SY5Y cells) are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]noradrenaline).[3][15]
-
Stimulation: The tissue or cells are stimulated with an nAChR agonist (e.g., nicotine) in the presence or absence of galantamine.[3][15]
-
Measurement: The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.[3]
-
Analysis: The potentiation of agonist-induced neurotransmitter release by galantamine is quantified.[15]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key concepts and processes described in this guide.
Caption: Dual mechanism of galanthamine and its downstream signaling pathways.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Caption: Logical relationship of galanthamine's dual mechanism of action.
Conclusion
Galantamine's role as a positive allosteric modulator of nicotinic acetylcholine receptors is a critical component of its pharmacological profile, complementing its function as an acetylcholinesterase inhibitor. The quantitative data and experimental protocols outlined in this guide provide a foundation for understanding and further investigating this complex interaction. While there are some discrepancies in the literature regarding the extent and conditions of potentiation, the evidence suggests that galantamine can indeed enhance the function of several key nAChR subtypes, including α7 and α4β2, which are implicated in cognitive processes.
For researchers and drug development professionals, a thorough understanding of the nuances of galantamine's allosteric modulation is essential. The methodologies described herein represent the standard approaches for characterizing such interactions. Future research should aim to further elucidate the structural basis for galantamine's binding to the allosteric site and to clarify the precise conditions under which potentiation is optimally observed. This will not only enhance our understanding of galantamine's therapeutic effects but also inform the development of novel allosteric modulators with improved efficacy and subtype selectivity for the treatment of cognitive disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of nicotinic receptors as a treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galantamine is an allosterically potentiating ligand of the human alpha4/beta2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Neuroprotective Properties of Galanthamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galantamine hydrobromide, a well-established treatment for Alzheimer's disease, exhibits a multifaceted neuroprotective profile beyond its primary role as a symptomatic cognitive enhancer. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning galantamine's ability to shield neurons from various insults implicated in neurodegenerative pathologies. We delve into its dual mode of action—reversible inhibition of acetylcholinesterase and allosteric potentiation of nicotinic acetylcholine (B1216132) receptors—and elucidate its downstream effects on amyloid-beta plaque formation, oxidative stress, neuroinflammation, and apoptotic pathways. This document synthesizes key quantitative data from preclinical studies into structured tables for comparative analysis, presents detailed experimental protocols for foundational research, and visually represents complex signaling cascades and workflows using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.
Core Mechanisms of Neuroprotection
Galantamine hydrobromide's neuroprotective effects stem from a unique dual mechanism of action that synergistically enhances cholinergic neurotransmission and directly modulates cellular pathways crucial for neuronal survival.[1][2][3]
Acetylcholinesterase (AChE) Inhibition
As a reversible, competitive inhibitor of acetylcholinesterase, galantamine increases the synaptic availability of acetylcholine (ACh), a neurotransmitter vital for cognitive functions like memory and learning.[1][4][5] This enhanced cholinergic signaling helps to counteract the cholinergic deficit observed in neurodegenerative diseases such as Alzheimer's.[1][6]
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)
Galantamine acts as an allosteric potentiating ligand (APL) for nicotinic acetylcholine receptors, particularly the α7 and α4β2 subtypes.[6][7][8] This means it binds to a site on the receptor distinct from the acetylcholine binding site, sensitizing the receptor and increasing the probability of channel opening in response to ACh.[7] This allosteric modulation enhances the receptor's response to acetylcholine and is a key component of its neuroprotective effects.[2][9][10] This action is not shared by other acetylcholinesterase inhibitors like donepezil (B133215) and rivastigmine.[8]
Key Neuroprotective Pathways and Effects
Galantamine's primary mechanisms trigger a cascade of downstream effects that contribute to its overall neuroprotective capacity.
Anti-Amyloidogenic Properties
Galantamine has demonstrated the ability to interfere with the pathological cascade of amyloid-beta (Aβ), a hallmark of Alzheimer's disease. It has been shown to inhibit the aggregation of both Aβ1-40 and Aβ1-42 peptides and reduce their associated cytotoxicity.[11][12] Electron microscopy has revealed that in the presence of galantamine, Aβ fibrils are disordered and clumped.[11] Furthermore, galantamine can reduce Aβ-induced cellular apoptosis.[11][12]
Attenuation of Oxidative Stress
Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases. Galantamine exhibits potent antioxidant properties, protecting neurons from oxidative damage induced by Aβ and other insults like hydrogen peroxide.[13][14][15] It can reduce the production of reactive oxygen species (ROS) and prevent lipid peroxidation.[13][16] Studies have shown that galantamine can prevent the depletion of reduced glutathione (B108866) (GSH) and the decrease in glutathione peroxidase and glutathione reductase activities in neurons treated with Aβ.[13]
Modulation of Apoptotic Pathways
Galantamine has been shown to protect neurons from programmed cell death, or apoptosis. One of the key mechanisms is the upregulation of the anti-apoptotic protein Bcl-2, an effect mediated by the allosteric potentiation of α7 nAChRs.[17][18][19] By activating pro-survival signaling cascades, galantamine helps to maintain neuronal integrity in the face of neurotoxic stimuli.[1]
Anti-inflammatory Effects
By stimulating cholinergic signaling, galantamine can activate the "cholinergic anti-inflammatory pathway." This pathway involves the efferent vagus nerve and leads to the suppression of pro-inflammatory cytokines, thereby reducing neuroinflammation, another critical component of neurodegenerative diseases.[20][21][22]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the neuroprotective effects of galantamine.
Table 1: In Vitro Neuroprotective Effects of Galantamine
| Experimental Model | Insult | Galantamine Concentration | Observed Effect | Citation |
| SH-SY5Y human neuroblastoma cells | Aβ1-40 | Not specified | Reduced cytotoxicity and cellular apoptosis. | [11] |
| Rat cortical neurons | Aβ(1-40) | Not specified | Prevented the increase of reactive oxygen species and lipoperoxidation. | [13] |
| PC12 cells | Aβ | Not specified | Reversed Aβ-induced cell growth inhibition and apoptosis. | [16] |
| SK-N-SH cells | H₂O₂ | Not specified | Reduced the release of reactive oxygen species by up to 50% and prevented loss in mitochondrial activity. | [14] |
| Rat hippocampal slices | Oxygen-glucose deprivation (OGD) / Reoxygenation | 15 µM | Reduced cell death to almost control levels. | [23][24] |
| Rat cortical neuronal cultures | NMDA (300 µM) | 5 µmol/L | Completely reversed NMDA-induced toxicity. | [25] |
Table 2: Effects of Galantamine on Amyloid-Beta
| Assay | Peptide | Galantamine Effect | Citation |
| ELISA | Aβ 1-40 and Aβ 1-42 | Concentration-dependent inhibition of aggregation. | [11] |
| Electron Microscopy | Aβ 1-40 | Formation of disordered and clumped fibrils. | [11] |
| MTT and LDH assays | Aβ 1-40 | Reduced cytotoxicity in SH-SY5Y cells. | [11] |
| Apoptosis Assay | Aβ 1-40 | Dramatically reduced cellular apoptosis in SH-SY5Y cells. | [11] |
Experimental Protocols
Assessment of Aβ Aggregation Inhibition (ELISA-based)
-
Objective: To determine the effect of galantamine on the aggregation of Aβ peptides.
-
Methodology:
-
Synthesized Aβ1-40 or Aβ1-42 peptides are incubated in solution to induce aggregation.
-
The incubation is performed in the presence or absence of varying concentrations of galantamine hydrobromide.
-
Aliquots are taken at different time points and the amount of aggregated Aβ is quantified using a sandwich ELISA method.
-
The ELISA plate is coated with an antibody specific to the aggregated form of Aβ.
-
After incubation with the sample, a labeled secondary antibody is added, and the signal is measured to determine the concentration of aggregated Aβ.
-
In Vitro Model of Ischemia-Reperfusion Injury (Oxygen-Glucose Deprivation)
-
Objective: To model brain ischemia-reperfusion injury in vitro and assess the neuroprotective effect of galantamine.
-
Methodology:
-
Rat hippocampal slices are prepared and maintained in artificial cerebrospinal fluid (aCSF).
-
To induce oxygen-glucose deprivation (OGD), the aCSF is replaced with a glucose-free solution saturated with 95% N₂ / 5% CO₂ for a defined period (e.g., 30-60 minutes).
-
Galantamine is added to the medium at various concentrations before, during, or after the OGD period.
-
After the OGD period, the slices are returned to normal, oxygenated aCSF to simulate reperfusion.
-
Cell death is quantified using methods such as propidium (B1200493) iodide staining or by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium.[26]
-
Assessment of Cytotoxicity (MTT and LDH Assays)
-
Objective: To evaluate the protective effect of galantamine against Aβ-induced cytotoxicity.
-
Methodology:
-
A neuronal cell line, such as SH-SY5Y, is cultured in appropriate media.
-
Cells are pre-treated with various concentrations of galantamine hydrobromide for a specified duration.
-
Aggregated Aβ peptides are then added to the cell culture to induce toxicity.
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product, which is then solubilized and quantified spectrophotometrically.
-
LDH Assay: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage and necrosis, is measured using a colorimetric assay.
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows associated with galantamine's neuroprotective actions.
Caption: Key neuroprotective signaling pathways of Galanthamine Hydrobromide.
Caption: A typical experimental workflow for assessing neuroprotection.
Conclusion and Future Directions
Galantamine hydrobromide's neuroprotective properties are supported by a growing body of preclinical evidence. Its dual mechanism of action, which combines acetylcholinesterase inhibition with the unique allosteric potentiation of nicotinic acetylcholine receptors, positions it as a compound of significant interest for the development of disease-modifying therapies for neurodegenerative disorders. Future research should focus on further elucidating the intricate signaling cascades initiated by galantamine, exploring its potential in other neurodegenerative conditions beyond Alzheimer's disease, and translating the promising preclinical findings into robust clinical outcomes. The detailed methodologies and compiled data within this guide aim to facilitate such future investigations.
References
- 1. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Galantamine--a novel cholinergic drug with a unique dual mode of action for the treatment of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Galantamine - Wikipedia [en.wikipedia.org]
- 6. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Galantamine inhibits beta-amyloid aggregation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.lancaster-university.uk [research.lancaster-university.uk]
- 13. Galantamine protects against oxidative stress induced by amyloid-beta peptide in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidative properties of galantamine on neuronal damage induced by hydrogen peroxide in SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Galantamine inhibits β‐amyloid‐induced cytostatic autophagy in PC12 cells through decreasing ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant activity of galantamine and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Indicators of neuroprotection with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Treating disorders across the lifespan by modulating cholinergic signaling with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. joseroda.com [joseroda.com]
The Cholinergic Conundrum: A Technical History of Galanthamine in Alzheimer's Disease
A Whitepaper for Researchers and Drug Development Professionals
Introduction
The management of Alzheimer's disease (AD) has been a central challenge in neuroscience for decades. One of the earliest and most enduring therapeutic strategies has been to address the well-documented cholinergic deficit that characterizes the disease. This decline in acetylcholine (B1216132) (ACh), a neurotransmitter vital for memory and learning, is a direct consequence of the degeneration of cholinergic neurons in the basal forebrain. Galanthamine (B1674398), a tertiary alkaloid originally isolated from the snowdrop flower (Galanthus woronowii), has emerged as a key therapeutic agent in this context. Its journey from a traditional folk remedy to a globally approved medication for mild to moderate AD is a compelling case study in drug discovery and development. This technical guide provides an in-depth history of galanthamine's use, detailing its unique mechanism of action, the quantitative outcomes of pivotal clinical trials, and the experimental protocols that have defined its pharmacological profile.
From Folklore to Pharmacology: A Brief History
The story of galanthamine begins not in a modern laboratory, but in Eastern European folklore, where the snowdrop plant was used for various ailments. The active compound was first isolated in the Soviet Union in the early 1950s.[1] For several decades, its clinical use was explored in anesthesiology and for treating neuromuscular conditions like myasthenia gravis and poliomyelitis.
The pivot towards Alzheimer's disease was driven by the "cholinergic hypothesis," which posits that a deficiency in acetylcholine is a critical factor in the cognitive decline seen in AD patients. This hypothesis provided the rationale for developing acetylcholinesterase (AChE) inhibitors—drugs that block the enzyme responsible for breaking down ACh, thereby increasing its availability in the synaptic cleft. Galanthamine, a known reversible and competitive AChE inhibitor, became a prime candidate for repurposing.[1][2] Systematic development for AD began in the early 1990s, culminating in its approval for the treatment of mild to moderate Alzheimer's disease in many countries by the early 2000s.[2]
A Unique Dual Mechanism of Action
Galanthamine distinguishes itself from other cholinesterase inhibitors through a unique dual mechanism of action.[1][3]
-
Competitive Acetylcholinesterase (AChE) Inhibition: Like other drugs in its class, galanthamine reversibly binds to and inhibits acetylcholinesterase. This action increases the concentration and prolongs the duration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission at remaining functional neurons.[3]
-
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): Galanthamine also acts as a positive allosteric modulator at nicotinic receptors.[3][4] It binds to a site on the nAChR that is distinct from the acetylcholine binding site. This binding induces a conformational change in the receptor, increasing its sensitivity and response to acetylcholine.[4] This sensitizing action is thought to be particularly important in AD, where the number and function of nAChRs are often diminished.[1] While this dual action is widely cited, some studies have questioned the functional significance of allosteric modulation at certain human nAChR subtypes, adding a layer of complexity to its pharmacological profile.[4]
Below is a diagram illustrating this dual mechanism at the cholinergic synapse.
References
A Technical Guide to the Biomimetic Synthesis of the Galanthan Core
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biomimetic synthesis of the galanthan core, a key structural motif in pharmacologically important alkaloids such as galanthamine (B1674398), an agent used in the management of Alzheimer's disease. The core of the biomimetic approach lies in mimicking the key biosynthetic step: an intramolecular oxidative phenol (B47542) coupling of a 4'-O-methylnorbelladine precursor. This document provides a comparative analysis of various methodologies, detailed experimental protocols, and visual representations of the synthetic pathways.
Introduction to Biomimetic Strategies
The biosynthesis of galanthamine is proposed to proceed through an ortho-para phenolic coupling of 4'-O-methylnorbelladine.[1] This key transformation has inspired numerous biomimetic synthetic strategies to construct the characteristic tetracyclic core of this compound alkaloids. The initial pioneering work by Barton and Kirby utilized potassium ferricyanide (B76249) as an oxidant, albeit with low yields.[2] Subsequent research has focused on developing more efficient and selective methods, including the use of hypervalent iodine reagents, enzymatic catalysis, and electrochemical oxidation.
Comparative Analysis of Oxidative Coupling Methods
The efficiency of the key oxidative coupling step is a critical factor in the overall success of the this compound core synthesis. The choice of oxidant and reaction conditions significantly impacts the yield of the desired spirodienone intermediate, which then undergoes an intramolecular Michael addition to form the this compound skeleton. The following table summarizes and compares the quantitative data for the principal biomimetic oxidative coupling methods.
| Oxidative Method | Precursor | Oxidant/Catalyst | Solvent | Temperature | Yield of Coupled Product | Reference |
| Barton Synthesis | 4'-O-methylnorbelladine | K₃Fe(CN)₆ | Chloroform (B151607)/Water | Room Temp. | 1.4% (Narwedine) | [2] |
| PIFA-mediated | N-formyl-norbelladine derivative | PIFA | Trifluoroethanol | -40 °C to Room Temp. | up to 85% (Dienone) | [2][3] |
| Laccase/TEMPO | N-formyl-2-bromo-O-methylnorbelladine | Laccase/TEMPO | 1,4-Dioxane (B91453)/Acetate (B1210297) Buffer | 25 °C | ~70% (Spirocyclohexadienone) | |
| Anodic Oxidation | Norbelladine derivative | - (Electrochemical) | Acetonitrile/Methanol | Room Temp. | up to 80% | [4] |
Biosynthetic and Synthetic Pathways
The following diagrams illustrate the proposed biosynthetic pathway of galanthamine and a generalized workflow for its biomimetic synthesis.
Caption: Proposed biosynthetic pathway of galanthamine.
Caption: Generalized workflow for biomimetic galanthamine synthesis.
Experimental Protocols
This section provides detailed methodologies for the key oxidative coupling reactions cited in this guide.
Protocol 1: Barton's Oxidative Coupling with Potassium Ferricyanide
This protocol is based on the original work by Barton and Kirby.
Materials:
-
4'-O-methylnorbelladine
-
Potassium ferricyanide (K₃Fe(CN)₆)
-
Sodium bicarbonate (NaHCO₃)
-
Chloroform
-
Distilled water
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of 4'-O-methylnorbelladine in chloroform is prepared.
-
A separate aqueous solution of potassium ferricyanide and sodium bicarbonate is prepared.
-
The two solutions are combined in a two-phase system and stirred vigorously at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the organic layer is separated, and the aqueous layer is extracted multiple times with chloroform.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield racemic narwedine. The reported yield for this step is approximately 1.4%.[2]
Protocol 2: PIFA-Mediated Oxidative Coupling
This protocol is a more modern and higher-yielding alternative to the Barton method.
Materials:
-
N-formyl-norbelladine derivative
-
Phenyliodine bis(trifluoroacetate) (PIFA)
-
Trifluoroethanol (TFE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
The N-formyl-norbelladine derivative is dissolved in a mixture of trifluoroethanol and dichloromethane and cooled to the desired temperature (e.g., -40 °C).
-
A solution of PIFA in trifluoroethanol is added dropwise to the cooled solution of the precursor.
-
The reaction mixture is stirred at the low temperature for a specified time, with progress monitored by TLC.
-
Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude dienone is purified by flash column chromatography. This intermediate can then be carried forward to induce the intramolecular Michael addition. Yields for the oxidative coupling step can be as high as 85%.[2][3]
Protocol 3: Laccase/TEMPO-Mediated Oxidative Coupling
This chemoenzymatic approach offers a greener alternative to traditional chemical oxidants.
Materials:
-
N-formyl-2-bromo-O-methylnorbelladine
-
Laccase from Trametes versicolor
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
1,4-Dioxane
-
Acetate buffer (pH 4.5, 0.5 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
The N-formyl-2-bromo-O-methylnorbelladine is dissolved in a mixture of 1,4-dioxane and acetate buffer.
-
Laccase and TEMPO are added to the stirred solution.
-
The reaction mixture is stirred under an oxygen atmosphere at 25 °C for 3 hours.
-
The aqueous solution is then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude spirocyclohexadienonic intermediate is purified by silica gel column chromatography. The reported yield for this enzymatic oxidation is approximately 70%.
Conclusion
The biomimetic synthesis of the this compound core has evolved significantly from the initial low-yielding methods to more efficient and environmentally benign strategies. The choice of synthetic route will depend on the specific research goals, available resources, and desired scale of the synthesis. This guide provides the foundational knowledge for researchers to embark on the synthesis of this important alkaloid core, with a clear comparison of the key biomimetic strategies and detailed protocols to facilitate their implementation. Further research in this area will likely focus on the development of even more efficient and enantioselective catalytic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 3. Biomimetic synthesis of (+/-)-galanthamine and asymmetric synthesis of (-)-galanthamine using remote asymmetric induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
Galanthamine Structure-Activity Relationship Fundamentals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) fundamentals of galanthamine (B1674398), a key therapeutic agent for Alzheimer's disease. Galanthamine exhibits a unique dual mechanism of action, functioning as both a reversible, competitive inhibitor of acetylcholinesterase (AChE) and a positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] This document delves into the core molecular features governing these activities, presents quantitative data for key analogues, details essential experimental protocols, and visualizes relevant biological pathways.
Core Structure-Activity Relationships of Galanthamine
Galanthamine is a tertiary alkaloid characterized by a tetracyclic benzofuro[3a,3,2-ef][2]benzazepine core.[3] The SAR of galanthamine is complex, with subtle structural modifications significantly impacting its dual pharmacological activities.
Acetylcholinesterase (AChE) Inhibition
The inhibitory activity of galanthamine against AChE is a cornerstone of its therapeutic effect. The key structural features contributing to this activity include:
-
The Tetracyclic Core: This rigid framework correctly orients the key functional groups for optimal interaction within the active site gorge of AChE.
-
The Tertiary Amine: The nitrogen atom of the azepine ring is protonated at physiological pH, allowing for a crucial cation-π interaction with the tryptophan residue (Trp84) in the catalytic anionic site (CAS) of AChE.
-
The Hydroxyl Group: The secondary hydroxyl group on the cyclohexane (B81311) ring forms a hydrogen bond with a serine residue (Ser200) in the AChE active site.
-
The Methoxy (B1213986) Group: The methoxy group on the aromatic ring also contributes to the binding affinity.
Modifications to these key functional groups have a pronounced effect on AChE inhibitory activity. For instance, demethylation of the tertiary amine to a secondary amine (norgalanthamine) generally leads to a decrease in activity. Conversely, substitution on the nitrogen with small alkyl or allyl groups can sometimes enhance potency.[4]
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)
Galanthamine's ability to act as a PAM at nAChRs, particularly the α4β2 and α7 subtypes, is a distinguishing feature among acetylcholinesterase inhibitors.[5] This allosteric modulation is believed to contribute to its neuroprotective effects.[6][7] The SAR for this activity is still under active investigation, but it is understood that galanthamine binds to a site on the nAChR that is distinct from the acetylcholine binding site.[8] This interaction sensitizes the receptor to acetylcholine, increasing the probability of channel opening.[8]
The structural requirements for nAChR modulation appear to be distinct from those for AChE inhibition, and modifications to the galanthamine scaffold can differentially affect these two activities. This opens avenues for the design of analogues with selective or enhanced dual activity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro inhibitory activity of galanthamine and selected analogues against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Galanthamine Analogues
| Compound | Modification | AChE IC50 (µM) | Source |
| Galanthamine | - | 0.31 - 1.92 | [9][10] |
| Norgalanthamine | N-demethylation | Decreased activity | [4] |
| N-allylnorgalanthamine | N-allyl substitution | 0.18 | [4] |
| N-(2′-methyl)allylnorgalanthamine | N-(2-methylallyl) substitution | 0.16 | [4] |
| N-formylnorgalanthamine | N-formyl substitution | 43-fold less active than galanthamine | [4] |
| N-acetylnorgalanthamine | N-acetyl substitution | 4-fold less active than galanthamine | [4] |
| Galanthamine-peptide hybrid 8 | See source for structure | 27.79 nM (0.0278 µM) | [9] |
Table 2: Butyrylcholinesterase (BuChE) Inhibitory Activity of Galanthamine Analogues
| Compound | Modification | BuChE IC50 (µM) | Source |
| Galanthamine | - | 9.9 | [10] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring AChE activity and screening for inhibitors.
Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (e.g., galanthamine and its analogues) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCh in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., galanthamine) in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound solution at various concentrations (or solvent for the control).
-
Add 10 µL of the DTNB solution.
-
Add 20 µL of the AChE solution and incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCh solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology for nAChR Modulation
This technique is used to measure the ion currents flowing through nAChRs in response to acetylcholine and to determine how these currents are modulated by allosteric ligands like galanthamine.[11]
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell expressing nAChRs (e.g., a neuron or a cell line like HEK293 transfected with nAChR subunits). The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). This allows for the control of the membrane potential (voltage-clamp) and the measurement of the resulting ionic currents.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., primary neurons or transfected HEK293 cells)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries for pulling micropipettes
-
Extracellular (bath) solution containing physiological salt concentrations
-
Intracellular (pipette) solution containing a different salt composition to mimic the cytosol
-
Acetylcholine (agonist)
-
Galanthamine (modulator)
Procedure:
-
Cell Preparation:
-
Culture cells expressing the desired nAChR subtype on glass coverslips.
-
-
Pipette Preparation:
-
Pull micropipettes from borosilicate glass capillaries to a tip resistance of 3-5 MΩ when filled with intracellular solution.
-
Fill the pipette with filtered intracellular solution.
-
-
Establishing a Whole-Cell Recording:
-
Place the coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Under a microscope, approach a cell with the micropipette and apply gentle positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the membrane patch within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply acetylcholine via the perfusion system to evoke an inward current through the nAChRs.
-
After establishing a stable baseline response to the agonist, co-apply the agonist with various concentrations of galanthamine.
-
Record the changes in the current amplitude, activation, and desensitization kinetics.
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked currents in the absence and presence of galanthamine.
-
Calculate the percentage potentiation of the agonist-evoked current by galanthamine.
-
Construct dose-response curves to determine the EC50 for potentiation or IC50 for inhibition.
-
Visualizations
Galanthamine Core Structure-Activity Relationship
References
- 1. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ddg-pharmfac.net [ddg-pharmfac.net]
- 5. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Indicators of neuroprotection with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The nicotinic allosteric potentiating ligand galantamine facilitates synaptic transmission in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Galanthan Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and analysis of Galanthan compounds, a class of alkaloids with significant therapeutic interest, most notably represented by galanthamine. This document details the key experimental data, protocols, and logical workflows essential for the robust characterization of these complex molecules.
Introduction to this compound Compounds
This compound compounds are a group of isoquinoline (B145761) alkaloids produced by plants of the Amaryllidaceae family. The tetracyclic ring system of galanthamine, the most prominent member of this class, presents a unique structural challenge and has been a subject of extensive spectroscopic study. Galanthamine is a reversible, competitive acetylcholinesterase (AChE) inhibitor used in the management of mild to moderate Alzheimer's disease.[1][2] Its dual mechanism of action also involves the allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][3] Accurate spectroscopic analysis is paramount for quality control, metabolite identification, and the development of novel derivatives with improved therapeutic profiles.[4]
Spectroscopic Data of this compound Compounds
The structural complexity of this compound compounds necessitates a multi-faceted spectroscopic approach for unambiguous characterization. The following sections summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound compounds, providing detailed information about the chemical environment of each proton and carbon atom.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Galanthamine in CDCl₃
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| 1 | 127.6 (d) | 6.06 - 5.92 (m) |
| 2 | 127.0 (d) | 6.06 - 5.92 (m) |
| 3 | 143.9 (s) | - |
| 3a | 111.0 (d) | 6.65 - 6.52 (m) |
| 4a | 133.1 (s) | - |
| 4b | 88.5 (d) | 4.57 (br s) |
| 6 | 61.9 (d) | 4.15 - 4.08 (m) |
| 7 | 29.9 (t) | 1.88 - 1.61 (m) |
| 8 | 40.3 (t) | 1.98 (ddd, 15.7, 5.0, 2.4) |
| 8a | 48.7 (s) | - |
| 10 | 47.0 (t) | 2.66 (ddd, 15.7, 1.6, 1.6) |
| 11 | 53.8 (t) | 3.34 (ddd, 14.6, 3.5, 3.5), 3.18 (ddd, 13.2, 11.4, 2.6) |
| 12 | 146.2 (s) | - |
| 12a | 120.5 (d) | 6.65 - 6.52 (m) |
| 12b | 133.0 (s) | - |
| OCH₃ | 55.8 (q) | 3.79 (s) |
| NCH₃ | Not explicitly assigned in source | Not explicitly assigned in source |
Data sourced from BenchChem.[5]
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of this compound compounds, aiding in their identification and structural confirmation.
Table 2: Mass Spectrometric Data for Galanthamine
| Technique | Ionization Mode | Key Fragments (m/z) |
| GC-MS | Electron Impact (EI) | 287 [M]⁺, 272, 256, 214, 188 |
| LC-MS/MS | Electrospray (ESI+) | 288.1 [M+H]⁺, 213.1 |
Data compiled from multiple sources.[6][7][8]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound compounds.
Table 3: Characteristic IR Absorption Bands for Galanthamine Hydrobromide
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | O-H stretch | Hydroxyl |
| ~3000-2800 | C-H stretch | Alkane/Alkene |
| ~1600 | C=C stretch | Aromatic/Alkene |
| ~1250 | C-O stretch | Ether |
| ~1100 | C-N stretch | Amine |
Data interpreted from various IR spectra.[9][10][11]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for detecting the chromophoric systems within this compound compounds.
Table 4: UV-Vis Absorption Maxima for Galanthamine Hydrobromide
| Solvent | λmax (nm) |
| Distilled Water | 289 |
| Ethanol | 235-320 (broad) |
Data sourced from Patel Hitesh N et al. and other sources.[4][12][13]
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable spectroscopic data.
Protocol for NMR Spectral Acquisition of this compound Compounds
This protocol outlines the steps for acquiring a comprehensive set of NMR data for an isolated this compound compound.[5]
-
Sample Preparation:
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional carbon spectrum.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
Perform COSY (Correlation Spectroscopy) experiments to establish ¹H-¹H coupling networks.
-
Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments to determine one-bond ¹H-¹³C correlations.
-
Utilize HMBC (Heteronuclear Multiple Bond Correlation) experiments to identify long-range ¹H-¹³C correlations, which are crucial for assembling the complete molecular structure.
-
Protocol for GC-MS Analysis of this compound Compounds from Plant Extracts
This protocol provides a general workflow for the extraction and GC-MS analysis of this compound compounds from plant material.[7][8][14][15]
-
Sample Preparation and Extraction:
-
Derivatization (if necessary):
-
For non-volatile or polar compounds, a derivatization step is required to increase volatility.
-
A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system in splitless mode.[14]
-
Use a suitable capillary column (e.g., 30m length).[14]
-
Set the injector temperature to 230 °C.[14]
-
Program the oven temperature, for instance, starting at 80°C and ramping up to 330°C.[14]
-
Acquire mass spectra in full-scan mode over a mass range of m/z 33-600.[14]
-
Visualization of Key Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can significantly aid in the understanding of complex biological and analytical processes.
Caption: Dual mechanism of action of Galanthamine.
Caption: General workflow for spectroscopic analysis.
References
- 1. Galantamine - Wikipedia [en.wikipedia.org]
- 2. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Chemistry of Galanthamine. Classical Synthetic Methods and Comprehensive Study on its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ddg-pharmfac.net [ddg-pharmfac.net]
- 7. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]
- 8. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 15. researchgate.net [researchgate.net]
The Chemical Cornucopia of Amaryllidaceae: An In-depth Guide to Alkaloid Diversity and Drug Discovery Potential
For Researchers, Scientists, and Drug Development Professionals
The Amaryllidaceae family, a treasure trove of botanical diversity, is renowned for its production of a unique and structurally varied class of nitrogenous organic compounds known as Amaryllidaceae alkaloids. With over 650 identified structures, these specialized metabolites have garnered significant attention from the scientific community for their wide-ranging and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical diversity of these alkaloids, their biosynthetic origins, and their pharmacological properties, with a focus on their potential for drug development.
Structural Classification and Biosynthesis: A Journey from Norbelladine
Amaryllidaceae alkaloids are biogenetically derived from the common precursor norbelladine, which itself is formed from the amino acids L-phenylalanine and L-tyrosine.[3][4] The remarkable structural diversity of these alkaloids arises from different modes of intramolecular oxidative C-C phenol (B47542) coupling of norbelladine's derivatives.[4] This leads to the formation of various skeletal types, which are further modified by hydroxylation, methylation, and other enzymatic reactions to produce a vast array of compounds.[4][5]
The major structural types of Amaryllidaceae alkaloids are classified based on their distinct carbon skeletons. These include, but are not limited to, the lycorine (B1675740), galanthamine (B1674398), crinine, haemanthamine, narciclasine (B1677919), homolycorine, and tazettine (B33) types.[6][7][8] Each of these structural classes exhibits a unique pharmacological profile, making them attractive targets for drug discovery programs.
Quantitative Distribution of Key Alkaloids
The concentration and composition of alkaloids can vary significantly between different genera, species, and even between different parts of the same plant.[9][10] This variability underscores the importance of quantitative analysis for the selection of high-yielding plant material for pharmaceutical production. The following tables summarize the quantitative data for prominent alkaloids in selected Amaryllidaceae species, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Table 1: Galanthamine and Lycorine Content in Galanthus Species
| Species | Plant Part | Galanthamine Content (% of dry weight) | Lycorine Content (% of dry weight) | Reference |
| Galanthus elwesii | Aerial Parts | 0.287 - 0.346 | Not detected | [9] |
| Galanthus elwesii | Bulbs | 0.042 - 0.095 | 0.005 - 0.015 | [9] |
| Galanthus woronowii | Not specified | Present | Present | [11] |
| Galanthus nivalis | Not specified | Present | Present | [11] |
| Galanthus cilicicus | Bulbs | 0.015 - 0.016 | 0.004 | [5] |
| Galanthus trojanus | Bulbs | Not detected | 0.012 | [5] |
Table 2: Alkaloid Content in Narcissus Species (µg per 100 mg dry weight)
| Species | Galanthamine | Haemanthamine | Homolycorine | Total Identified Alkaloids | Reference |
| Narcissus confusus | 301.0 | - | - | 541.0 | [12] |
| Narcissus bujei | 103.2 | 141.1 | 135.8 | >380.1 | [12] |
| Narcissus tazetta | Present | - | - | - | [13] |
| Narcissus pseudonarcissus | Present | Present | - | - | [14] |
| Narcissus jonquilla | Present | Present | - | - | [14] |
Table 3: Predominant Alkaloid Types in Lycoris Species
| Species | Predominant Alkaloid Types | Reference |
| Lycoris longituba | Galanthamine-type, Lycorine-type | [15][16] |
| Lycoris radiata | Galanthamine-type, Lycorine-type | [15][16] |
| Lycoris albiflora | Galanthamine-type, Lycorine-type | [16] |
| Lycoris aurea | Galanthamine-type, Lycorine-type | [16] |
| Lycoris chinensis | Galanthamine-type, Lycorine-type | [16] |
Pharmacological Activities and Therapeutic Potential
Amaryllidaceae alkaloids exhibit a remarkable spectrum of biological activities, making them a fertile ground for the discovery of new therapeutic agents. These activities include potent antitumor, antiviral, antibacterial, antifungal, antimalarial, and acetylcholinesterase (AChE) inhibitory effects.[6][17][18]
-
Anticancer Activity: Alkaloids such as lycorine, pancratistatin (B116903), and narciclasine have demonstrated significant cytotoxic and pro-apoptotic effects against a variety of cancer cell lines.[17][19] Their mechanisms of action often involve the induction of the intrinsic mitochondrial apoptosis pathway.
-
Antiviral Activity: Several Amaryllidaceae alkaloids have shown promise as antiviral agents, with activity against a range of viruses.[17]
-
Neuroprotective Effects: Galanthamine is a well-known acetylcholinesterase inhibitor that is approved for the treatment of mild to moderate Alzheimer's disease.[18] Its dual mechanism of action, which also involves the allosteric potentiation of nicotinic acetylcholine (B1216132) receptors, enhances cholinergic neurotransmission.[18][20]
Key Signaling Pathways
Lycorine-Induced Apoptosis
Lycorine induces apoptosis in cancer cells through multiple signaling pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to the inactivation of the PI3K/Akt/mTOR pathway and the activation of the intrinsic mitochondrial apoptosis pathway.[1] This results in the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.[1][4] Lycorine can also induce apoptosis by activating the AMPK signaling pathway, which in turn suppresses the mTOR-S6K pathway.[2][3]
Galanthamine's Dual Mechanism of Action
Galanthamine's therapeutic effect in Alzheimer's disease stems from its dual action on the cholinergic system. It acts as a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine (ACh).[18] This inhibition increases the concentration and duration of action of ACh in the synaptic cleft.[18] Additionally, galanthamine is a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), enhancing their sensitivity to ACh and further promoting cholinergic signaling.[8][20]
Pancratistatin-Induced Apoptosis
Pancratistatin is a potent inducer of apoptosis in cancer cells, primarily through the intrinsic mitochondrial pathway, while showing minimal toxicity to non-cancerous cells.[17][21] It selectively targets cancer cell mitochondria, leading to the collapse of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[17][21][22] This triggers the release of pro-apoptotic factors like cytochrome c, which in turn activates caspase-3, a key executioner caspase, leading to rapid apoptosis.[7][21][22] A notable feature of pancratistatin is its non-genotoxic mechanism of action, as it induces apoptosis without causing DNA damage.[7][17]
References
- 1. e-century.us [e-century.us]
- 2. Lycorine Induces Apoptosis of A549 Cells via AMPK-Mammalian Target of Rapamycin (mTOR)-S6K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lycorine Induces Apoptosis of A549 Cells via AMPK-Mammalian Target of Rapamycin (mTOR)-S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by lycorine in KM3 cells is associated with the G0/G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pancratistatin causes early activation of caspase-3 and the flipping of phosphatidyl serine followed by rapid apoptosis specifically in human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treating disorders across the lifespan by modulating cholinergic signaling with galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. binran.ru [binran.ru]
- 12. mdpi.com [mdpi.com]
- 13. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Amaryllidaceae alkaloids from Narcissus by GC-MS and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of bioactive Amaryllidaceae alkaloid profiles in Lycoris species by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Lycorine hydrochloride induces reactive oxygen species-mediated apoptosis via the mitochondrial apoptotic pathway and the JNK signaling pathway in the oral squamous cell carcinoma HSC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 21. Pancratistatin induces apoptosis in clinical leukemia samples with minimal effect on non-cancerous peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Methodological & Application
Total Synthesis of (-)-Galanthamine: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the total synthesis of (-)-Galanthamine, a potent acetylcholinesterase inhibitor used in the treatment of mild to moderate Alzheimer's disease. The scarcity and low yield from natural sources (0.1-0.2% dry weight from daffodils) have spurred the development of various synthetic routes.[1] This application note will focus on two prominent and contrasting strategies: the biomimetic approach utilized in the Sanochemia industrial process and the palladium-catalyzed asymmetric synthesis developed by Trost.
Comparative Analysis of Synthetic Strategies
The total synthesis of (-)-Galanthamine has been approached through several strategic pathways. The most historically significant is the biomimetic oxidative phenol (B47542) coupling to form the key spirocyclic quaternary center of the precursor, narwedine. This is the cornerstone of the industrial-scale synthesis. In contrast, a groundbreaking approach by Trost and Toste introduced a palladium-catalyzed asymmetric allylic alkylation (AAA) followed by an intramolecular Heck reaction, circumventing the often low-yielding oxidative coupling.[1]
| Parameter | Sanochemia Industrial Process (Jordis-Heber) | Trost Asymmetric Synthesis |
| Key Strategy | Biomimetic Oxidative Phenol Coupling | Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) & Intramolecular Heck Reaction |
| Starting Materials | Isovanillin derivatives | Isovanillin and Glutaraldehyde derivatives |
| Chirality Introduction | Crystallization-Induced Dynamic Resolution of (±)-Narwedine | Asymmetric Allylic Alkylation |
| Overall Yield | 12.4% | Not explicitly stated as a single figure, but key steps are high-yielding. |
| Key Advantages | Scalable, industrially proven process. | Novel approach avoiding difficult oxidative coupling, high enantioselectivity. |
Sanochemia Industrial Synthesis Protocol
The industrial production of (-)-Galanthamine, pioneered by Sanochemia and based on the work of Jordis, Heber, and colleagues, relies on a biomimetic oxidative coupling and a highly efficient resolution step.[1]
Experimental Workflow
Caption: Workflow of the Sanochemia industrial synthesis of (-)-Galanthamine.
Key Experimental Protocols
1. Oxidative Phenol Coupling to (±)-Narwedine:
The synthesis begins with the preparation of a norbelladine (B1215549) derivative, which then undergoes an intramolecular oxidative phenol coupling. This reaction mimics the proposed biosynthetic pathway.
-
Reaction: The N-formyl-norbelladine precursor is treated with potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) and potassium carbonate in a two-phase system (e.g., toluene-water).
-
Mechanism: The ferricyanide acts as an oxidant to generate phenoxy radicals, which then couple in an ortho-para fashion. This is followed by a spontaneous intramolecular Michael addition to form the tetracyclic core of narwedine.[1]
-
Yield: This key step has been optimized to achieve yields in the range of 40-42% on a multi-kilogram scale.
2. Crystallization-Induced Dynamic Resolution of (±)-Narwedine:
This step is crucial for obtaining the desired enantiomerically pure (-)-narwedine.
-
Procedure: A solution of racemic (±)-narwedine is treated with a catalytic amount of enantiomerically pure (+)-galanthamine or seed crystals of (-)-narwedine.
-
Principle: Narwedine exists as a racemic conglomerate. In the presence of a base (e.g., triethylamine), the enantiomers are in a dynamic equilibrium through a retro-Michael/Michael addition sequence. Seeding with the desired enantiomer induces its crystallization, shifting the equilibrium to produce more of that enantiomer.
-
Efficiency: This process is highly efficient, with reported yields of up to 76% for the resolution.[1]
3. Diastereoselective Reduction of (-)-Narwedine to (-)-Galanthamine:
The final step is the stereoselective reduction of the ketone in (-)-narwedine to the corresponding alcohol.
-
Reagent: L-Selectride® (lithium tri-sec-butylborohydride) is used as the reducing agent.
-
Conditions: The reaction is typically carried out at low temperatures (e.g., below -15 °C) in an ethereal solvent such as tetrahydrofuran (B95107) (THF).
-
Stereoselectivity: The bulky L-Selectride attacks the ketone from the less hindered "Si" face, leading to the formation of the desired equatorial alcohol with high diastereoselectivity, affording (-)-Galanthamine.[1] The formation of the epi-galanthamine isomer is minimized at these low temperatures.[1]
-
Yield: This reduction step proceeds in nearly quantitative yield.
Trost Asymmetric Total Synthesis
The Trost synthesis represents a paradigm shift in the construction of the galanthamine (B1674398) core, avoiding the biomimetic oxidative coupling.
Experimental Workflow
Caption: Workflow of the Trost asymmetric total synthesis of (-)-Galanthamine.
Key Experimental Protocols
1. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA):
This is the key enantioselective step in the Trost synthesis.
-
Reactants: A bromophenol derivative (e.g., 2-bromoisovanillin) is reacted with an allylic carbonate.
-
Catalyst System: The reaction is catalyzed by a palladium(0) source, such as Pd₂(dba)₃·CHCl₃, in the presence of a chiral ligand, typically the Trost ligand ((1R,2R)-(-)-1,2-diaminocyclohexane-N,N'-bis(2-diphenylphosphinobenzoyl)).
-
Conditions: The reaction is generally carried out in a suitable solvent like dichloromethane (B109758) (DCM) at or below room temperature.
-
Outcome: This reaction forms the crucial C-O bond and sets the stereochemistry at the C4a position with high enantioselectivity.
-
Yield and Enantiomeric Excess: The AAA reaction has been reported to proceed with a yield of 72% and an enantiomeric excess (ee) of 88%.
2. Intramolecular Heck Reaction:
This reaction is employed to construct the dihydrofuran ring and the spirocyclic quaternary carbon center.
-
Substrate: The chiral aryl ether obtained from the AAA step is used as the substrate.
-
Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand, is used.
-
Conditions: The reaction is typically run at elevated temperatures in a polar aprotic solvent such as dimethylformamide (DMF) with a base (e.g., a tertiary amine).
-
Mechanism: The palladium catalyst undergoes oxidative addition into the aryl-bromide bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to form the cyclized product.
3. Final Steps: Allylic Oxidation and Azepine Ring Formation:
-
Allylic Oxidation: The dihydrofuran ring is subjected to allylic oxidation using selenium dioxide (SeO₂) to install the hydroxyl group with the correct stereochemistry.[1]
-
Azepine Ring Formation: The final seven-membered ring is constructed through a sequence involving reductive amination of an aldehyde with methylamine, followed by cyclization to form the hemiaminal, which is then reduced to yield (-)-Galanthamine.[1]
Conclusion
The total synthesis of (-)-Galanthamine has been successfully achieved through multiple innovative strategies. The Sanochemia industrial process, leveraging a biomimetic approach with a highly efficient dynamic chiral resolution, provides a robust and scalable route to this important pharmaceutical. The Trost synthesis offers an elegant and asymmetric approach that circumvents the challenges associated with oxidative phenol coupling by employing powerful palladium-catalyzed reactions. Both routes stand as testaments to the ingenuity of synthetic organic chemistry and provide valuable frameworks for the development of new synthetic methodologies for complex natural products.
References
Application Notes and Protocols for Galanthamine Extraction from Narcissus Cultivars
For Researchers, Scientists, and Drug Development Professionals
Introduction Galanthamine (B1674398), a tertiary isoquinoline (B145761) alkaloid, is a potent, reversible inhibitor of the acetylcholinesterase (AChE) enzyme.[1] It is approved for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] While chemical synthesis is possible, the primary commercial source of galanthamine remains the extraction from various species of the Amaryllidaceae family, most notably Narcissus cultivars (daffodils).[1][3] The concentration of galanthamine varies significantly among different cultivars and is influenced by factors such as plant part, growth stage, and environmental conditions.[4][5] Therefore, the selection of high-yielding cultivars and the optimization of extraction and purification protocols are critical for efficient production.
These application notes provide a summary of galanthamine content in various Narcissus cultivars and detail several protocols for its extraction, purification, and analysis, compiled from established scientific literature.
Data Presentation: Quantitative Analysis
The selection of a suitable Narcissus cultivar is a crucial first step in maximizing galanthamine yield. The tables below summarize the galanthamine content found in various cultivars and compare the efficacy of different extraction methodologies.
Table 1: Galanthamine Content in Various Narcissus Cultivars
| Narcissus Cultivar | Plant Part | Galanthamine Content (µg/g Dry Weight unless noted) | Reference |
|---|---|---|---|
| Carlton | Bulbs | 452 ± 73 | [5][6] |
| Carlton | Dormant Bulb | 860 | [4] |
| Carlton | Non-Dormant Bulb | 1117 | [4] |
| Carlton | Basal Plate | 1254 | [4] |
| Fortune | Bulbs | 285 ± 47 | [5][6] |
| Andrew's Choice | Dormant Bulb | 674 | [4] |
| Andrew's Choice | Basal Plate | 1051 | [4] |
| Ice Follies | Bulbs | 69 ± 17 | [5][6] |
| Galilee | Bulbs | 1 - 20 | [5][6] |
| Ziva | Bulbs | 1 - 20 |[5][6] |
Table 2: Comparison of Extraction and Purification Methodologies
| Method | Starting Material | Key Parameters | Recovery / Yield | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Narcissus Bulb Methanolic Extract | Acid/Base Partitioning | 75% Recovery | [6] |
| Solid-Phase Extraction (SPE) | Narcissus Bulb Methanolic Extract | Oasis MCX Cartridge | 82% Recovery | [6] |
| Solid-Phase Extraction (SPE) | Narcissus Bulb Methanolic Extract | Strata X-C Cartridge | 64% Recovery | [6] |
| Supercritical Fluid Extraction (SFE) | N. pseudonarcissus Bulbs | 40°C, 150 bar, 3h | 0.024 mg/g | [7] |
| Organic Solvent Extraction | N. pseudonarcissus Bulbs | Dichloromethane | 0.057 mg/g | [7] |
| Pressurized Liquid Extraction (PLE) | N. pseudonarcissus Bulbs | Water, 70°C, 150 bar, 45 min | 3.50 mg/g (Total Alkaloids) | [7] |
| Natural Deep Eutectic Solvent (NADES) | N. pseudonarcissus Bulbs | Malic acid-sucrose-water (1:1:5) | Similar to Methanol (B129727) Soxhlet |[8] |
Experimental Workflows and Protocols
A generalized workflow for the extraction and analysis of galanthamine from Narcissus bulbs involves several key stages, from initial sample preparation to final quantification.
Caption: General experimental workflow for galanthamine extraction and analysis.
Sample Preparation Protocol
Proper preparation of the plant material is essential for efficient and reproducible extraction.[1]
-
Harvesting: Collect Narcissus bulbs during the plant's dormant period to ensure optimal galanthamine content.[1]
-
Cleaning: Thoroughly wash the bulbs with water to remove all soil and external debris.
-
Drying: To prevent enzymatic degradation and prepare for grinding, dry the bulbs. Two common methods are:
-
Grinding: Pulverize the dried bulb material into a fine powder using a laboratory mill. A smaller particle size increases the surface area available for solvent extraction.[1][6]
Conventional Solvent Extraction Protocol (Methanol Maceration)
This protocol is a widely used method for the initial extraction of alkaloids from the prepared plant material.[6]
-
Maceration: Weigh 300 mg of the pulverized Narcissus bulb powder into a suitable flask.[6]
-
Add 5 mL of methanol to the powder.[6]
-
Incubate the mixture for 16 hours at 37°C with constant shaking (e.g., 200 rpm).[6]
-
Filtration: Filter the mixture to separate the methanol extract (filtrate) from the solid plant residue.
-
Re-extraction: Add another 5 mL of methanol to the plant residue and shake for an additional 30 minutes to recover residual alkaloids.[6]
-
Combine Extracts: Filter the second extraction and combine the two methanol filtrates. This combined solution is the crude extract.
Purification Protocol: Acid-Base Liquid-Liquid Extraction (LLE)
LLE is a common and effective method for purifying galanthamine from the crude extract by separating it from neutral, non-polar compounds.[1][6][9]
Caption: Workflow for Acid-Base Liquid-Liquid Extraction (LLE) purification.
-
Acidification: Evaporate the methanol from the crude extract. Dissolve the resulting residue in 1 mL of 3% sulfuric acid (H₂SO₄) to achieve a pH of approximately 2.0.[1] This protonates the galanthamine, making it water-soluble.
-
Defatting: Transfer the acidic solution to a separatory funnel. Add an equal volume of a non-polar organic solvent (e.g., diethyl ether or dichloromethane) and shake vigorously. Allow the layers to separate.[1]
-
Separation: The protonated galanthamine remains in the aqueous phase, while non-polar compounds (lipids, etc.) move into the organic phase. Discard the organic phase. Repeat this washing step 2-3 times.[9]
-
Basification: Adjust the pH of the remaining aqueous phase to 9-10 using a base, such as 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH).[1][3] This deprotonates the galanthamine, making it soluble in organic solvents.
-
Galanthamine Extraction: Extract the galanthamine from the basic aqueous solution by adding an organic solvent (e.g., dichloromethane) and shaking.[1]
-
Collection: Collect the organic phase. Repeat the extraction from the aqueous phase at least two more times, combining the organic extracts each time.[3]
-
Final Concentration: Evaporate the combined organic solvent under reduced pressure to yield the purified, galanthamine-rich extract.[1]
Advanced Extraction Protocols
More advanced methods can offer improved efficiency, reduced solvent use, and shorter extraction times.
Pressurized Liquid Extraction (PLE) PLE utilizes solvents at elevated temperatures and pressures to enhance extraction efficiency.[1][7]
-
Sample Loading: Load the dried, powdered Narcissus material into the PLE extraction cell.
-
Extraction Parameters:
-
Purification: The resulting aqueous extract is often purified using the Acid-Base LLE protocol described above.[1]
Supercritical Fluid Extraction (SFE) SFE uses supercritical CO₂ as a "green" solvent, often with a modifier to improve alkaloid solubility.
-
Sample Loading: Place the dried, powdered plant material into the extraction vessel.
-
Extraction Parameters:
-
Collection: The extracted galanthamine is separated from the supercritical fluid in a cyclone separator as the pressure is reduced.
Analytical Quantification Protocol (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for the accurate quantification of galanthamine.[1]
-
Sample Preparation: Dissolve the final dried extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
HPLC System & Conditions:
-
Quantification: Generate a calibration curve using galanthamine standards of known concentrations. Calculate the concentration of galanthamine in the sample by comparing its peak area to the standard curve.[1]
Biochemical Context: Galanthamine Biosynthesis
Understanding the biosynthetic pathway of galanthamine can provide context for its presence and regulation within Narcissus plants.
Caption: Simplified biosynthetic pathway leading to galanthamine.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of galantamine in Narcissus tazetta and Galanthus nivalis (Amaryllidaceae) populations growing wild in Iran | Plant Genetic Resources | Cambridge Core [cambridge.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Industrial Scale-Up of Galanthamine Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine (B1674398) is a reversible, competitive acetylcholinesterase (AChE) inhibitor used for the treatment of mild to moderate Alzheimer's disease.[1][2] While total chemical synthesis has been achieved, the primary commercial source of galanthamine remains extraction from plant materials due to the complexity and cost of synthesis.[1][2][3] The industrial production of pharmaceutical-grade galanthamine hydrobromide from plant sources, such as species of the Amaryllidaceae family (e.g., Narcissus, Leucojum), is a multi-stage process requiring careful optimization to maximize yield and purity.[1][4]
These application notes provide detailed protocols and supporting data for the industrial scale-up of galanthamine purification, from the initial processing of raw plant material to the final crystallization of high-purity galanthamine hydrobromide.
Data Presentation: Plant Sources and Galanthamine Content
The selection of plant material is a critical first step, as galanthamine content varies significantly among species and even different parts of the plant.[1]
| Plant Species | Cultivar/Variety | Plant Part Used | Galanthamine Content (% of Dry Weight) | Total Alkaloids (% of Dry Weight) |
| Narcissus pseudonarcissus | 'Carlton' | Bulbs | 0.10 - 0.13% | 58% of alkaloid mixture is galanthamine |
| Narcissus spp. | 'Favourite' | Bulbs | 0.15% | Not Reported |
| Narcissus spp. | 'Ice Follies' | Bulbs | 0.07% | Not Reported |
| Leucojum aestivum | (Summer Snowflake) | Aerial Parts / Bulbs | Varies | Not Reported |
| Ungernia victoris | Not Specified | Utilized for extraction | Not Reported | |
| Lycoris radiata | Not Specified | Utilized for extraction | Not Reported |
Overall Production Workflow
The large-scale production of galanthamine hydrobromide follows a general workflow that includes extraction, purification, conversion to its hydrobromide salt, and final crystallization.[1]
Detailed Experimental Protocols
The following protocols are synthesized from established industrial methods for large-scale production.
Protocol 1: Extraction of Crude Galanthamine
This protocol details the initial extraction of galanthamine from dried and powdered plant material to yield a concentrated galanthamine base solution.
Materials and Equipment:
-
Dried, powdered aerial parts of Leucojum aestivum or Narcissus bulbs
-
Calcium hydroxide (B78521) (Ca(OH)₂) or Sodium Carbonate (Na₂CO₃)[2]
-
Methyl isobutyl ketone (MIBK), ethyl acetate, or n-butanol[1]
-
Purified water
-
Large-scale extractor/reactor vessel with stirring mechanism
-
Filtration system (e.g., filter press)
-
Vacuum evaporator/concentrator
-
pH meter
Procedure:
-
Alkalinization: In the extractor, mix the milled plant material with an aqueous solution of calcium hydroxide or sodium carbonate to adjust the pH to 9-12.[1][2][5] This converts galanthamine salts present in the plant to their free base form, which is more soluble in organic solvents.
-
Solvent Extraction: Add an organic solvent such as methyl isobutyl ketone to the mixture. Stir vigorously for a set period at a controlled temperature (e.g., 30-40°C) to extract the galanthamine base.[1][5] Perform multiple extraction cycles to ensure maximum recovery.
-
Filtration and Concentration: After the extraction cycles, filter the combined organic extracts to remove solid plant material. Concentrate the filtered organic solution under vacuum to a significantly reduced volume.[1]
Protocol 2: Acid-Base Liquid-Liquid Purification
This protocol describes the purification of the crude galanthamine extract using acid-base liquid-liquid extraction to separate it from other alkaloids and impurities.
Materials and Equipment:
-
Concentrated crude galanthamine extract (from Protocol 1)
-
Dilute sulfuric acid or hydrochloric acid
-
Ammonium (B1175870) hydroxide or sodium hydroxide
-
Organic solvent (e.g., dichloromethane, n-butyl acetate)[6]
-
Liquid-liquid extraction vessel
-
pH meter
Procedure:
-
Acidification: Add a dilute acid (e.g., sulfuric acid) to the concentrated organic extract. This converts the galanthamine base into its salt form, which is soluble in the aqueous phase.
-
Phase Separation: Allow the aqueous and organic layers to separate. The galanthamine salt will be in the aqueous phase, while many impurities will remain in the organic phase. Discard the organic phase.
-
Basification: Adjust the pH of the aqueous phase to 9-10 with a base like ammonium hydroxide.[7] This converts the galanthamine salt back to its free base form.
-
Re-extraction: Extract the galanthamine base from the now alkaline aqueous solution with a fresh organic solvent.[7] Collect and pool the organic extracts.
-
Washing and Concentration: Wash the combined organic extracts with water to remove any remaining water-soluble impurities. Concentrate the purified organic solution under vacuum to yield a purified galanthamine base.
Protocol 3: Crystallization of Galanthamine Hydrobromide
This protocol describes the conversion of the purified galanthamine base into high-purity, crystalline galanthamine hydrobromide.
Materials and Equipment:
-
Purified galanthamine base
-
Ethanol (B145695) (95% or 96%)[6][8]
-
Hydrobromic acid (48%)[6]
-
Activated carbon[8]
-
Crystallization vessel with cooling capabilities
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Dissolution: Dissolve the purified galanthamine base in ethanol.[6]
-
Decolorization (Optional): If the solution is colored, add activated carbon and heat to 80-85°C to remove colored impurities.[2][8] Filter the hot solution to remove the activated carbon.
-
Salt Formation: Cool the ethanol solution to 0-5°C.[6] Slowly add a stoichiometric amount of 48% hydrobromic acid while maintaining the low temperature.[6] Galanthamine hydrobromide will precipitate out of the solution.
-
Crystallization: Allow the mixture to stir at a low temperature (e.g., 5°C) for an extended period (e.g., 12 hours) to ensure complete crystallization.[2][8]
-
Filtration and Drying: Collect the crystalline galanthamine hydrobromide by filtration. Wash the crystals with cold ethanol.[6] Dry the final product under vacuum at a controlled temperature (e.g., 40-50°C).[2][6]
Purity Analysis
The purity of the final galanthamine hydrobromide product should be assessed using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
| Parameter | Typical Value/Range |
| Purity (by HPLC) | >99%[1][6] |
| Individual Impurity | <0.1%[6] |
A common HPLC method for purity analysis is Reverse-Phase HPLC (RP-HPLC).
Typical RP-HPLC Conditions:
-
Column: Inertsil ODS-3V (150 mm × 4.6 mm, 5µm)[9]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (75:25 v/v)[9]
-
Flow Rate: 1.0 ml/min[9]
-
Detection: UV at 230 nm[9]
-
Column Temperature: 35°C[10]
Emerging Technologies in Galanthamine Purification
While solvent extraction is a well-established method, newer, "greener" technologies are being explored for industrial-scale purification.
Supercritical Fluid (CO₂) Extraction (scCO₂): This technique uses supercritical carbon dioxide as the extraction solvent. It is considered more environmentally friendly than traditional organic solvents.[11] The crude extract obtained from scCO₂ still requires downstream purification, typically through the acid-base liquid-liquid extraction and crystallization steps outlined above.[2] Key parameters for scCO₂ extraction include temperature, pressure, and the use of modifiers to enhance selectivity.[12]
Ion-Exchange Chromatography: This method can be used to separate galanthamine from other alkaloids.[13] The process involves adsorbing the alkaloids onto a cation exchange resin, followed by elution to separate the components based on their affinity for the resin.[13] This can be an effective purification step, particularly for removing closely related alkaloid impurities.
Conclusion
The industrial scale-up of galanthamine purification from natural sources is a well-defined process that relies on a series of extraction, purification, and crystallization steps. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the production of this important pharmaceutical compound. Adherence to optimized protocols and rigorous analytical testing are essential for achieving high yields of pure, pharmaceutical-grade galanthamine hydrobromide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. US8013151B2 - Process for the preparation of galanthamine hydrobromide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2019222817A1 - Method for preparation of purified galantamine hydrobromide - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. ijrpr.com [ijrpr.com]
- 11. researchgate.net [researchgate.net]
- 12. research.tudelft.nl [research.tudelft.nl]
- 13. CN1611502A - Method for separating galanthamine from plant extract - Google Patents [patents.google.com]
Application Notes and Protocols: Rh(I)-Catalyzed [(3+2)+1] Cycloaddition for the Formal Synthesis of (±)-Galanthamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Galanthamine (B1674398) is a tetracyclic alkaloid used for the treatment of mild to moderate Alzheimer's disease.[1][2] Its complex structure, featuring a cis-hydrodibenzofuran nucleus and an all-carbon quaternary stereocenter, has made it a challenging target for synthetic chemists.[1][3] This document details an efficient strategy for the formal synthesis of (±)-galanthamine that utilizes a Rhodium(I)-catalyzed [(3+2)+1] cycloaddition of a 1-ene-vinylcyclopropane with carbon monoxide (CO) as a key step to construct the core structure.[1][4] This methodology provides a novel approach to assemble the key structural motifs of galanthamine and related alkaloids.[3]
Data Presentation
The following table summarizes the yields for the key steps in the formal synthesis of (±)-galanthamine.
| Step | Reaction | Product | Yield (%) |
| 1 | Mitsunobu reaction of 2-methoxy-phenol (7) and cyclopropylidenemethanol (8) | 1-(2-Cyclopropylideneethoxy)-2-methoxybenzene (6) | - |
| 2 | Claisen rearrangement of 6 | 2-(2-Cyclopropylidenemethyl)-6-methoxyphenol | - |
| 3 | Vinylation of the phenol | 1-Ene-vinylcyclopropane (4) | - |
| 4 | Rh(I)-catalyzed [(3+2)+1] cycloaddition of 1-ene-vinylcyclopropane (4) with CO | (±)-(4aS,9bR)-6-Methoxy-9b-vinyl-1,2,4,4a-tetrahydrodibenzo[b,d]furan-3(9bH)-one (3) | 80 |
| 5 | Hydroboration-oxidation of the vinyl group in 3 | (±)-2-((4aS,9bR)-6-Methoxy-3-oxo-2,3,4,4a-tetrahydro-1H-dibenzo[b,d]furan-9b-yl)ethyl acetate (B1210297) | 56 |
| 6 | Oxidation of the alcohol | (±)-2-((4aS,9bR)-6-Methoxy-5',5'-dimethyl-2,4,4a,9b-tetrahydro-1H-spiro[dibenzo[b,d]furan-3,2'-[3][4]dioxan]-9b-yl)acetaldehyde (11) | 82 |
| 7 | Amide formation | Amide (12) | 56 |
| 8 | Pictet-Spengler reaction | Ketone (2) | 78 |
Note: Yields for steps 1-3 are not explicitly provided in the summarized text but are part of the synthesis of the key precursor 4.
Experimental Protocols
Key Experiment: Rh(I)-Catalyzed [(3+2)+1] Cycloaddition
This protocol describes the key cycloaddition step to form the cis-hydrodibenzofuran skeleton of galanthamine.
Materials:
-
1-Ene-vinylcyclopropane substrate (4)
-
[Rh(CO)₂Cl]₂ (Rhodium(I) catalyst)
-
Anhydrous toluene (B28343)
-
Carbon monoxide (CO) gas
Procedure:
-
A solution of the 1-ene-vinylcyclopropane substrate (4) (9.3 mg, 0.043 mmol) and [Rh(CO)₂Cl]₂ (1.7 mg, 0.004 mmol) in anhydrous toluene (1 mL) is prepared in a reaction vessel.[3]
-
The solution is degassed by bubbling CO gas through it for 5 minutes.[3]
-
The reaction vessel is placed in a preheated oil bath at 80 °C.
-
The reaction mixture is stirred under a balloon pressure of CO for 4 days.[3]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure (in vacuo).
-
The resulting residue is purified by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate 10:1) to yield the product (±)-(4aS,9bR)-6-Methoxy-9b-vinyl-1,2,4,4a-tetrahydrodibenzo[b,d]furan-3(9bH)-one (3) as a yellow oil (8.4 mg, 80% yield).[3]
Subsequent Key Transformations:
-
Aldehyde Formation (11): To a solution of alcohol (10) (472.5 mg, 1.36 mmol) in dichloromethane (B109758) (DCM, 25 mL), pyridinium (B92312) dichromate (PDC, 766 mg, 2.04 mmol) and 4 Å molecular sieves (800 mg) are added. The mixture is stirred for 1 hour at room temperature. The product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate 2:1) to give aldehyde (11) as a yellow oil (384 mg, 82% yield).[3]
-
Amide Formation (12): Aldehyde (11) is treated with N-bromosuccinimide (NBS) in the presence of a catalytic amount of azobisisobutyronitrile (AIBN) to generate the crude acyl bromide. This is then treated with an excess of dry methylamine (B109427) gas to produce the amide (12) in 56% yield.[3]
-
Pictet-Spengler Reaction to form Ketone (2): To a solution of amide (12) (6.4 mg, 0.017 mmol) in dry dichloroethane (DCE, 2.5 mL), paraformaldehyde (2.0 mg, 0.07 mmol) and trifluoroacetic acid (TFA, 0.10 mL, 1.3 mmol) are added sequentially at room temperature. The mixture is stirred for 3 hours, then quenched with saturated aqueous NaHCO₃ and extracted with DCM. The product is purified by column chromatography on silica gel (eluent: ethyl acetate) to afford ketone (2) as a white solid (4.0 mg, 78% yield).[3] This ketone can then be converted to galanthamine through known procedures.[1]
Visualizations
Experimental Workflow for the Formal Synthesis of (±)-Galanthamine
Caption: Workflow for the formal synthesis of (±)-Galanthamine.
Proposed Mechanism for the Rh(I)-Catalyzed [(3+2)+1] Cycloaddition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Formal synthesis of (±)-galanthamine and (±)-lycoramine using Rh(I)-catalyzed [(3 + 2) + 1] cycloaddition of 1-ene-vinylcyclopropane and CO - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of the Galanthan Ring System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of the galanthan ring system, a core structural motif in various biologically active alkaloids, most notably galanthamine (B1674398), an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The following sections outline prominent synthetic strategies, present key quantitative data, and provide detailed experimental protocols for critical reactions.
Introduction
The tetracyclic framework of this compound, featuring a spirocyclic quaternary center, presents a significant challenge for synthetic chemists. The demand for enantiomerically pure galanthamine has driven the development of numerous innovative asymmetric strategies. These approaches can be broadly categorized into two main classes: biomimetic oxidative phenol (B47542) coupling and transition-metal-catalyzed cyclizations. This document will focus on the latter, particularly highlighting methodologies that utilize intramolecular Heck reactions to construct the key quaternary stereocenter.
Key Synthetic Strategies
Several research groups have made pivotal contributions to the asymmetric synthesis of the this compound ring system. The strategies developed by Trost and Banwell are particularly noteworthy for their efficiency and stereocontrol.
-
Trost's Asymmetric Allylic Alkylation (AAA) and Intramolecular Heck Reaction: This approach utilizes a palladium-catalyzed asymmetric allylic alkylation to set the initial stereocenter, followed by an intramolecular Heck reaction to construct the dihydrobenzofuran ring system and the associated quaternary carbon.[1][2][3]
-
Banwell's Concise Enantioselective Synthesis: A more recent and highly efficient route involves a six-step sequence featuring an enantioselective 1,2-reduction, a Mitsunobu coupling, an intramolecular Heck cyclization, and a diastereoselective allylic oxidation.[4][5]
-
Intramolecular Reductive Heck Cyclization: To overcome challenges associated with the traditional Heck reaction, an intramolecular reductive Heck cyclization has been developed, which has proven effective in constructing the benzylic quaternary center of galanthamine.[1][6]
-
Biomimetic Oxidative Phenol Coupling: While this document focuses on transition-metal catalysis, it is important to acknowledge the biomimetic approach, which mimics the proposed biosynthetic pathway of galanthamine. This strategy typically involves the oxidative coupling of a substituted norbelladine (B1215549) derivative.[1][7][8][9] Phenyliodine(III) bis(trifluoroacetate) (PIFA) has been identified as an effective reagent for this transformation.[1][9][10]
Data Presentation
The following tables summarize key quantitative data for selected asymmetric syntheses of the this compound ring system, allowing for a direct comparison of their efficiencies.
Table 1: Key Data for Trost's Asymmetric Synthesis of (-)-Galanthamine
| Step | Reaction | Yield (%) | Enantiomeric Excess (%) |
| 1 | Asymmetric Allylic Alkylation | 72 | 88 |
| 2 | Intramolecular Heck Reaction | 67 | - |
| Overall | (-)-Galanthamine | 14.8 | 96 |
Data sourced from multiple reports on Trost's synthesis.[1][11]
Table 2: Key Data for Banwell's 6-Step Synthesis of (-)-Galanthamine
| Step | Reaction | Yield (%) | Diastereomeric Ratio |
| 1 | Enantioselective 1,2-Reduction | 95 | >99:1 |
| 2 | Mitsunobu Coupling | 85 | - |
| 3 | Intramolecular Heck Cyclization | 91 | - |
| 4 | Diastereoselective Allylic Oxidation | 75 | 4:1 |
| Overall | (-)-Galanthamine | ~20 | >99% ee |
Data is approximate based on reported yields for the six-step sequence.[4][5]
Table 3: Comparison of Key Cyclization Reactions
| Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Intramolecular Heck Cyclization | Pd(OAc)2, PPh3, Ag2CO3 | Acetonitrile | 80 | 67 | [1] |
| Intramolecular Reductive Heck Cyclization | [Pd2(dba)3], HCO2Na | DMF | 80 | 95 | [1] |
| PIFA-mediated Oxidative Phenol Coupling | PIFA | Trifluoroethanol | RT | 85 | [1] |
Experimental Protocols
The following are detailed protocols for key reactions in the asymmetric synthesis of the this compound ring system.
Protocol 1: Trost's Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol describes the enantioselective formation of the chiral aryl ether, a key intermediate in Trost's synthesis of (-)-galanthamine.[1]
Materials:
-
Allylic carbonate
-
2-Bromovanillin
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct ([Pd2(dba)3]·CHCl3)
-
(R,R)-Trost ligand
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add [Pd2(dba)3]·CHCl3 (2.5 mol %) and the (R,R)-Trost ligand (7.5 mol %).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Add the allylic carbonate (1.0 equiv) and 2-bromovanillin (1.2 equiv).
-
Add triethylamine (1.5 equiv) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral aryl ether.
Expected Outcome:
The reaction should yield the chiral aryl ether in approximately 72% yield with an enantiomeric excess of around 88%.[1]
Protocol 2: Intramolecular Reductive Heck Cyclization
This protocol details the construction of the dihydrobenzofuran ring and the quaternary stereocenter via an intramolecular reductive Heck cyclization.[1][6]
Materials:
-
Aryl bromide precursor with a pendant alkene
-
Tris(dibenzylideneacetone)dipalladium(0) ([Pd2(dba)3])
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium formate (B1220265) (HCO2Na)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide precursor (1.0 equiv), [Pd2(dba)3] (5 mol %), and dppp (B1165662) (10 mol %).
-
Add anhydrous DMF and degas the mixture.
-
Add sodium formate (2.0 equiv) to the reaction mixture.
-
Heat the reaction to 80 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome:
This reductive Heck cyclization is reported to proceed in high yield, around 95%, to furnish the desired tricyclic product.[1]
Protocol 3: PIFA-Mediated Oxidative Phenol Coupling
This protocol describes the biomimetic approach to the this compound core through an oxidative phenol coupling reaction.[1][8][9]
Materials:
-
N-formyl norbelladine derivative
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
Dissolve the N-formyl norbelladine derivative (1.0 equiv) in TFE at room temperature.
-
Add PIFA (1.1 equiv) portion-wise to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting dienone by flash column chromatography.
Expected Outcome:
The PIFA-mediated oxidative coupling can provide the tetracyclic dienone product in yields of up to 85%.[1]
Visualizations
The following diagrams illustrate the key synthetic pathways described in this document.
Caption: Trost's Asymmetric Synthesis of (-)-Galanthamine.
Caption: Banwell's 6-Step Synthesis of (-)-Galanthamine.
Caption: Key Cyclization Strategies for the this compound Core.
References
- 1. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 2. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 3. Divergent enantioselective synthesis of (-)-galanthamine and (-)-morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of (-)-galanthamine and (-)-lycoramine via catalytic asymmetric hydrogenation and intramolecular reductive Heck cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. Biomimetic synthesis of (+/-)-galanthamine and asymmetric synthesis of (-)-galanthamine using remote asymmetric induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for the Quantification of Galanthamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the quantification of galanthamine (B1674398) using High-Performance Liquid Chromatography (HPLC). Galanthamine is a tertiary alkaloid used for the treatment of mild to moderate dementia of the Alzheimer's type.[1] Its therapeutic effects are attributed to its dual mechanism of action: the inhibition of acetylcholinesterase (AChE) and the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[2][3] Accurate and precise quantification of galanthamine is crucial for quality control in pharmaceutical formulations and for research purposes, including its extraction from natural sources like plants of the Amaryllidaceae family.[4][5]
Principle of the Method
Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of galanthamine.[5] This method separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 or C8 column) is used with a polar mobile phase. Galanthamine, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. Detection is typically achieved using a UV detector at a wavelength where galanthamine exhibits maximum absorbance, commonly around 230 nm or 289 nm.[6][7] The concentration of galanthamine in a sample is determined by comparing its peak area to that of a known standard.
Experimental Workflow
The general workflow for the HPLC quantification of galanthamine involves several key steps, from sample preparation to data analysis.
Caption: A generalized workflow for the quantification of galanthamine using HPLC.
Signaling Pathway of Galanthamine
Galanthamine exerts its therapeutic effects primarily through a dual mechanism of action within the cholinergic system. It acts as a competitive and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[3][8] By inhibiting AChE, galanthamine increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[8] Additionally, galanthamine is a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[2] It binds to a site on the nAChR that is different from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to acetylcholine.[3] This dual action leads to improved cognitive function.[8]
Caption: Dual mechanism of action of Galanthamine in the cholinergic synapse.
Experimental Protocols
Protocol 1: Quantification of Galanthamine in Pharmaceutical Formulations (Tablets/Capsules)
This protocol is adapted from validated RP-HPLC methods for the estimation of galanthamine hydrobromide in pharmaceutical dosage forms.[9][10]
1. Materials and Reagents:
-
Galanthamine Hydrobromide reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
Water (HPLC grade)
-
Commercially available galanthamine tablets or capsules
2. Instrumentation and Chromatographic Conditions:
-
HPLC system with UV detector
-
Column: Inertsil ODS-3V C18 (150 mm x 4.6 mm, 5 µm) or equivalent[9]
-
Mobile Phase: Phosphate buffer and acetonitrile (75:25 v/v)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 230 nm[9]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Standard Solutions:
-
Standard Stock Solution (e.g., 240 µg/mL): Accurately weigh 24.0 mg of Galanthamine Hydrobromide reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 6-30 µg/mL).[9]
4. Preparation of Sample Solution:
-
Take the powder from twenty randomly selected capsules or finely ground tablets and weigh a portion equivalent to 24.0 mg of galanthamine hydrobromide.[9]
-
Transfer the weighed powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes with occasional shaking to ensure complete dissolution.[9]
-
Dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.[9]
-
Further dilute 10 mL of the filtered solution to 100 mL with the mobile phase to obtain a final theoretical concentration within the calibration range.[9]
5. Analysis:
-
Inject the standard solutions in ascending order of concentration to establish the calibration curve.
-
Inject the sample solution.
-
The retention time for galanthamine is expected to be around 4.2 minutes under these conditions.[9]
6. Quantification:
-
Calculate the concentration of galanthamine in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Protocol 2: Quantification of Galanthamine in Plant Material (Amaryllidaceae Bulbs)
This protocol is based on a rapid HPLC method for the determination of galanthamine in Amaryllidaceae plants.[11]
1. Materials and Reagents:
-
Galanthamine reference standard
-
Ephedrine-HCl (Internal Standard)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Dried and powdered plant material (e.g., Narcissus bulbs)
2. Instrumentation and Chromatographic Conditions:
-
HPLC system with UV detector
-
Column: Vydac 201SP54 C18 (small pore) or equivalent[11]
-
Mobile Phase: TFA:water:acetonitrile (0.01:95:5, v/v/v)[11]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm[6]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Standard Solutions:
-
Standard Stock Solution: Prepare a stock solution of galanthamine and a separate stock solution of the internal standard (ephedrine-HCl) in 0.1% TFA in water.[11]
-
Calibration Standards: Prepare a series of calibration standards by spiking a fixed amount of the internal standard with varying concentrations of the galanthamine stock solution.
4. Sample Preparation (TFA Extraction):
-
Weigh a known amount of the homogenized, powdered plant material.
-
Add a known amount of the internal standard (ephedrine-HCl).[11]
-
Extract the sample with a defined volume of 0.1% TFA in water.[11]
-
Vortex or sonicate the mixture to ensure efficient extraction.
-
Centrifuge the mixture to pellet the solid plant material.
-
Filter the supernatant through a 0.45 µm filter. The resulting solution is ready for HPLC analysis.[11]
5. Analysis:
-
Inject the calibration standards to generate a calibration curve based on the ratio of the peak area of galanthamine to the peak area of the internal standard.
-
Inject the prepared plant extract sample.
6. Quantification:
-
Calculate the concentration of galanthamine in the plant extract using the calibration curve and the peak area ratios obtained from the sample chromatogram.
Data Presentation: Summary of HPLC Methods for Galanthamine Quantification
The following tables summarize the chromatographic conditions from various published methods for the quantification of galanthamine.
| Parameter | Method 1 (Pharmaceuticals) | Method 2 (Pharmaceuticals) | Method 3 (Plant Material) | Method 4 (Oral Solution) |
| Stationary Phase (Column) | Inertsil ODS-3V (150 x 4.6 mm, 5µm)[9] | C18 (250 x 4.6 mm, 5µm) | Vydac 201SP54 C18 (small pore)[11] | Kromasil C18 (150 x 4.6 mm, 5µm) |
| Mobile Phase | Phosphate buffer:Acetonitrile (75:25 v/v)[9] | Methanol:Water (60:40 v/v) | TFA:Water:Acetonitrile (0.01:95:5 v/v/v)[11] | Acetonitrile:Water (20:80) with di-n-butylamine, pH 9.0 |
| Flow Rate | 1.0 mL/min[9] | 1.0 mL/min | Not specified, typically 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 230 nm[9] | 210 nm | Not specified, typically 230 or 289 nm | 280 nm |
| Retention Time (approx.) | 4.2 min[9] | 6.5 min[10] | Not specified | Not specified |
| Validation Parameter | Method 1 (Pharmaceuticals) | Method 2 (Pharmaceuticals) | Method 3 (Oral Solution) | Method 4 (Tablets) |
| Linearity Range | 6-30 µg/mL[9] | 2-10 µg/mL | 30-210 µg/mL | 100-1000 µg/mL[7] |
| Correlation Coefficient (r²) | 0.999[9] | > 0.999 | 0.9999 | Not specified |
| Accuracy (% Recovery) | 99.43% - 99.2%[9] | 98-102% | 98.89% - 99.84% | 99.8 ± 0.13%[7] |
| Precision (% RSD) | < 2%[9] | Not specified | Intra-day: 0.73%, Inter-day: 0.72%[12] | Not specified |
These protocols and data provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own HPLC methods for the accurate and reliable quantification of galanthamine. It is always recommended to perform method validation according to ICH guidelines to ensure the suitability of the method for its intended purpose.[6][9]
References
- 1. Review of the acetylcholinesterase inhibitor galanthamine | Scilit [scilit.com]
- 2. nbinno.com [nbinno.com]
- 3. Galantamine - Wikipedia [en.wikipedia.org]
- 4. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijrpr.com [ijrpr.com]
- 7. jocpr.com [jocpr.com]
- 8. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 9. scispace.com [scispace.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. tandfonline.com [tandfonline.com]
- 12. RP-HPLC Determination of Galantamine Hydrobromide and Related Sub...: Ingenta Connect [ingentaconnect.com]
Application Note: Quantitative Analysis of Galanthamine in Plant Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanthamine (B1674398), a tertiary alkaloid and a reversible, competitive acetylcholinesterase (AChE) inhibitor, is a critical active pharmaceutical ingredient for the symptomatic treatment of mild to moderate Alzheimer's disease.[1] Accurate and robust analytical methods are essential for the quantification of Galanthamine in plant raw materials and extracts to ensure quality control and optimize extraction procedures. This application note provides a detailed protocol for the analysis of Galanthamine in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Introduction
Galanthamine is predominantly sourced from various species of the Amaryllidaceae family, such as Leucojum aestivum (summer snowflake) and various Narcissus (daffodil) species.[2][3] The concentration of Galanthamine can vary significantly depending on the plant species, the part of the plant, and the geographical origin.[4] GC-MS offers high sensitivity and selectivity for the analysis of Galanthamine, often following a derivatization step to increase its volatility.[2] This document outlines a validated GC-MS method for the routine quantification of Galanthamine, providing researchers and drug development professionals with a reliable protocol for their analytical needs.
Experimental Protocols
Sample Preparation: Methanol (B129727) Extraction
This protocol describes the extraction of Galanthamine from dried plant material.
-
Materials:
-
Dried and powdered plant material (e.g., bulbs, leaves)
-
Methanol (HPLC grade)
-
Ammonia (B1221849) solution (25%)
-
Internal Standard (IS) solution (e.g., Codeine at a known concentration)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Weigh 50 mg of the dried, powdered plant material into a microcentrifuge tube.[2]
-
Add 1 mL of methanol.[2]
-
To facilitate the extraction of the basic alkaloid, the pH of the methanol can be adjusted to 8 with a 25% ammonia solution.
-
Add a known amount of the internal standard solution.
-
Vortex the mixture for 2 hours to ensure thorough extraction.[2]
-
Centrifuge the sample to pellet the plant debris.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for derivatization.
-
Derivatization: Silylation
To improve the volatility and thermal stability of Galanthamine for GC analysis, a silylation step is performed.
-
Materials:
-
Plant extract from the previous step
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Heating block or oven
-
-
Procedure:
-
Take an aliquot of the plant extract.
-
Add the silylating agent (e.g., 50 µL of BSTFA).
-
Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before GC-MS analysis.
-
GC-MS Analysis
This section outlines the typical parameters for the GC-MS analysis of derivatized Galanthamine.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[5]
-
Mass Range: Scan from m/z 50 to 550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. Key ions for Galanthamine and its trimethylsilyl (B98337) (TMS) derivative should be monitored. For the TMS derivative of Galanthamine, characteristic ions would be observed. The molecular ion [M]+ and specific fragment ions are used for identification and quantification.
-
Quantitative Data
The following tables summarize quantitative data for Galanthamine in various plant species as determined by GC-MS.
Table 1: Method Validation Parameters for Galanthamine Quantification by GC-MS
| Parameter | Value | Reference |
| Linearity Range | 15-800 µ g/sample | [2] |
| Recovery | > 95% | [2] |
| Inter- and Intra-assay Precision (RSD) | < 3% | [2] |
| Limit of Quantification (LOQ) - SIM mode | 1.6 ng/mL | [6] |
| Limit of Quantification (LOQ) - Total Ion Current | 5 µg/mL | [6] |
Table 2: Galanthamine Content in Various Plant Species and Tissues Determined by GC-MS
| Plant Species | Plant Part | Galanthamine Content (µg/g Dry Weight) | Reference |
| Narcissus confusus | Bulbs | Varies by population | [2] |
| Narcissus confusus | Leaves | Varies by population | [2] |
| Narcissus pseudonarcissus cv. Carlton | Bulbs | Varies by population | [2] |
| Leucojum aestivum | Leaves | Varies by population | [2] |
| Leucojum aestivum | in vitro cultures | Varies by culture | [2] |
| Narcissus tazetta var. Meskin | in vitro bulblets | 15 | [7] |
| Narcissus cv. Fortune | Bulbs | 285 ± 47 | [4] |
| Narcissus cv. Carlton | Bulbs | 452 ± 73 | [4] |
| Narcissus cv. Ice Follies | Bulbs | 69 ± 17 | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the GC-MS analysis of Galanthamine in plant extracts.
Signaling Pathway: Acetylcholinesterase Inhibition by Galanthamine
This diagram illustrates the mechanism of action of Galanthamine as an acetylcholinesterase inhibitor.
References
- 1. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a GC-MS method for rapid determination of galanthamine in Leucojum aestivum and Narcissus ssp.: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Amaryllidaceae alkaloids from Narcissus by GC-MS and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Acid-Base Liquid-Liquid Extraction of Galanthamine
Introduction
Galanthamine is a tertiary alkaloid and a reversible, competitive acetylcholinesterase (AChE) inhibitor used for the treatment of mild to moderate Alzheimer's disease.[1][2][3] It is primarily extracted from plants of the Amaryllidaceae family, such as Narcissus (daffodils) and Leucojum (snowdrops).[4][5] Acid-base liquid-liquid extraction is a cornerstone technique for the selective isolation and purification of Galanthamine from crude plant extracts. This method leverages the basic nature of the alkaloid, allowing for its separation from neutral and acidic impurities based on its differential solubility in aqueous and organic solvents at varying pH levels.
This document provides detailed protocols and quantitative data for the acid-base liquid-liquid extraction of Galanthamine, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of Galanthamine
Understanding the physicochemical properties of Galanthamine is essential for optimizing its extraction. As a weak base, its ionization state, and therefore its solubility, is dependent on the pH of the solution.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁NO₃ | [6] |
| Molecular Weight | 287.35 g/mol | [3] |
| pKa | 8.2 | [1] |
| Solubility in water (pH 6.0) | 31 mg/mL | [1] |
| Partition Coefficient (n-octanol/buffer pH 12.0) | 1.1 | [1] |
Experimental Protocols
The following protocols detail the methodologies for the extraction and purification of Galanthamine from plant sources, with a focus on the acid-base liquid-liquid extraction technique.
Protocol 1: Initial Solvent Extraction from Plant Material
This protocol describes the initial extraction of alkaloids from the plant matrix before purification.
1. Plant Material Preparation:
-
Harvest and clean the plant material (e.g., Narcissus bulbs).
-
Dry the material at a controlled temperature (e.g., 80°C) to a constant weight.[7]
-
Mill the dried plant material to a consistent particle size to increase the surface area for extraction.[7]
2. Maceration:
-
Weigh 300 mg of the pulverized plant powder.[8]
-
Add 5 mL of methanol (B129727) to the powder in a suitable flask.[8]
-
Incubate the mixture for 16 hours at 37°C with shaking at 200 rpm.[8]
3. Filtration and Re-extraction:
-
Filter the mixture to separate the methanol extract from the solid plant material.[8]
-
Add an additional 5 mL of methanol to the remaining plant residue and shake for 30 minutes.[8]
-
Filter and combine the two methanol extracts.[8]
4. Concentration:
-
Evaporate the combined methanol extracts under reduced pressure to obtain the crude alkaloid extract.
Protocol 2: Acid-Base Liquid-Liquid Extraction for Purification
This protocol is a widely used method for purifying the crude extract obtained from Protocol 1.[8]
1. Acidification:
-
Dissolve the crude alkaloid extract in a dilute acid solution, such as 1% to 3% sulfuric acid, to a pH of approximately 2.0-3.0.[4][8] This converts the basic Galanthamine into its protonated salt form, which is soluble in the aqueous phase.
2. Defatting:
-
Wash the acidic aqueous solution with a non-polar organic solvent like diethyl ether, n-hexane, or dichloromethane (B109758) to remove lipids and other neutral impurities.[2][8][9]
-
The impurities will partition into the organic phase, while the protonated Galanthamine remains in the aqueous phase.
-
Separate the two phases using a separatory funnel and discard the organic phase.[2]
3. Basification:
-
Adjust the pH of the aqueous phase to 9-12 with a base, such as 25% ammonium (B1175870) hydroxide (B78521) or sodium carbonate.[2][7][8] This deprotonates the Galanthamine salt, converting it back to its free base form, which is more soluble in organic solvents.
4. Extraction of Galanthamine Free Base:
-
Extract the Galanthamine from the basic aqueous solution multiple times (e.g., three to seven times) with a suitable organic solvent such as dichloromethane, ethyl acetate, or a mixture of chloroform (B151607) and ethanol.[2][7][8]
-
Combine the organic extracts.
5. Final Concentration:
-
Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate).[9]
-
Evaporate the organic solvent under reduced pressure to yield the purified Galanthamine-rich extract.[8][9] Further purification can be achieved through crystallization.[9]
Quantitative Data Summary
The yield of Galanthamine can vary significantly depending on the plant source, cultivar, and extraction method employed.
| Plant Source | Extraction Method | Galanthamine Yield/Content | Purity | Reference |
| Narcissus 'Carlton' | Aqueous/Low Alcohol Extraction | - | >99% (as hydrobromide) | [7] |
| Galanthus woronowii | Ultrasound-Assisted Extraction | 0.470% | - | [7] |
| Narcissus pseudonarcissus | Pressurized Water Extraction | ~3.50 mg/g | - | [10] |
| Narcissus 'Carlton' | Methanol Maceration | 452 ± 73 µg/g to 527 ± 73 µg/g | - | [11] |
| Narcissus 'Fortune' | Methanol Maceration | 284 ± 29 µg/g to 285 ± 47 µg/g | - | [11] |
| Zephyranthes candida | - | 2.41 µg/g DW (bulb) | - | [12] |
| Leucojum aestivum or Narcissus 'Carlton' | Various | High Yield | >99% (HPLC) | [4] |
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the key processes in the extraction and purification of Galanthamine.
Caption: Overall workflow for Galanthamine production.
Caption: Acid-base liquid-liquid extraction purification cycle.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2019222817A1 - Method for preparation of purified galantamine hydrobromide - Google Patents [patents.google.com]
- 5. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tissue-Specific Natural Synthesis of Galanthaminein Zephyranthes Species and Its Accumulation in Different In Vitro-Grown Organs Following Methyl Jasmonate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cultivation of Galanthamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine (B1674398), a reversible acetylcholinesterase inhibitor, is a critical therapeutic agent for managing mild to moderate Alzheimer's disease.[1][2][3] Traditionally extracted from plants of the Amaryllidaceae family, such as snowdrops (Galanthus nivalis) and summer snowflakes (Leucojum aestivum), conventional production methods face challenges related to low yields, environmental dependency, and over-harvesting of wild populations.[1][2][4] In vitro plant tissue culture presents a promising and sustainable alternative for the consistent and scalable production of Galanthamine.[1][2][5]
These application notes provide detailed protocols and data for the in vitro cultivation of Galanthamine-producing plant species. The information is intended to guide researchers in establishing and optimizing their own culture systems for enhanced Galanthamine biosynthesis.
Key In Vitro Cultivation Strategies
The in vitro production of Galanthamine can be achieved through various plant tissue culture techniques, each with its own set of advantages. The primary methods include:
-
Organ Cultures (Shoot and Bulb Cultures): These cultures maintain a high level of cellular differentiation, which has been shown to be crucial for Galanthamine biosynthesis.[6][7] Shoot cultures, in particular, have demonstrated stable growth and consistent Galanthamine accumulation.[8]
-
Callus Cultures: While generally producing lower amounts of Galanthamine compared to differentiated tissues, callus cultures are valuable for initiating cell suspension cultures and for studying the effects of various elicitors and media components on secondary metabolite production.[9][10]
-
Hairy Root Cultures: Induced by Agrobacterium rhizogenes, hairy roots are characterized by rapid growth, genetic stability, and high productivity of secondary metabolites, offering a potent system for Galanthamine production.[11][12][13]
-
Bioreactor Systems: For large-scale production, various bioreactor designs, such as airlift, temporary immersion systems (TIS), and bubble-column bioreactors, can be employed to optimize growth conditions and enhance Galanthamine yields.[6][14][15][16]
Quantitative Data Summary
The following tables summarize quantitative data on Galanthamine production under different in vitro conditions, compiled from various studies. This allows for easy comparison of the effects of different culture types, plant species, and treatments.
Table 1: Galanthamine Production in Different In Vitro Culture Systems of Leucojum aestivum
| Culture Type | Medium/Conditions | Galanthamine Yield | Reference |
| Shoot Culture (Submerged) | Modified MS medium | 55.6 µg/g DW (endo-galanthamine), 1.6 mg/L (exo-galanthamine) | [6] |
| Shoot Clumps (Liquid Medium) | - | 1-2 mg/g DW | [7] |
| Shoots in Temporary Immersion System (TIS) | Elicited with Methyl Jasmonate | Significant improvement in production | [17] |
| Shoots in Airlift Bioreactor | Optimized gassing and medium | 19.416 mg total yield | [15] |
Table 2: Influence of Elicitors on Galanthamine Production in Narcissus pseudonarcissus cv. Carlton Callus Cultures
| Elicitor | Galanthamine Yield (µg/g FW) | Fold Increase vs. Control | Reference |
| Control (No Elicitor) | 7.88 | - | [18] |
| Methyl Jasmonate | 44.13 | ~5.6 | [18] |
| Chitosan | 23.64 | ~3.0 | [18] |
| 25% Sucrose | 15.76 | ~2.0 | [18] |
Table 3: Effect of Light Conditions on Galanthamine Production in Leucojum aestivumIn Vitro Cultures
| Light Condition | Galanthamine Yield (µg/g DW) | Reference |
| Blue LED | 4.67 | [19] |
| White Fluorescent (Control) | Lower than Blue LED | [19] |
| Darkness | 38.5 | [9] |
| Light | 73.8 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the in vitro production of Galanthamine.
Protocol 1: Initiation of Leucojum aestivum Shoot Cultures
Objective: To establish aseptic shoot cultures from L. aestivum bulbs for Galanthamine production.
Materials:
-
Leucojum aestivum bulbs
-
70% (v/v) Ethanol (B145695)
-
5% (w/v) Calcium hypochlorite (B82951) solution with 0.1% Tween 20
-
Sterile distilled water
-
Murashige and Skoog (MS) medium supplemented with plant growth regulators (e.g., NAA and BA)
-
Sucrose
-
Phytagel or Agar
-
Sterile scalpels, forceps, and Petri dishes
-
Laminar flow hood
-
Culture vessels (e.g., test tubes, Magenta boxes)
-
Growth chamber with controlled temperature and photoperiod
Procedure:
-
Surface Sterilization:
-
Wash bulbs thoroughly under running tap water.
-
In a laminar flow hood, immerse the bulbs in 70% ethanol for 1 minute.
-
Transfer the bulbs to a 5% calcium hypochlorite solution with a few drops of Tween 20 and shake for 20 minutes.
-
Rinse the bulbs three times with sterile distilled water.
-
-
Explant Preparation:
-
Aseptically dissect the bulbs to obtain twin-scale explants.
-
-
Culture Initiation:
-
Place the explants onto MS medium supplemented with appropriate concentrations of auxins (e.g., Naphthaleneacetic acid - NAA) and cytokinins (e.g., 6-Benzylaminopurine - BA) for shoot induction.
-
Seal the culture vessels and incubate in a growth chamber at 25±2°C under a 16-hour photoperiod.
-
-
Subculture:
-
Subculture the developing shoots every 4-6 weeks onto fresh medium to promote multiplication.
-
Protocol 2: Elicitation of Galanthamine in Narcissus Callus Cultures
Objective: To enhance Galanthamine production in established callus cultures using elicitors.
Materials:
-
Established Narcissus callus cultures
-
MS medium with optimized plant growth regulators for callus maintenance
-
Elicitor stock solutions (e.g., Methyl Jasmonate, Salicylic Acid, Yeast Extract) sterilized by filtration
-
Sterile flasks for liquid culture
-
Orbital shaker
Procedure:
-
Culture Establishment:
-
Grow callus cultures on solid MS medium.
-
-
Elicitor Treatment:
-
Transfer a known weight of callus (e.g., 1-2 g) into flasks containing liquid MS medium.
-
Add the filter-sterilized elicitor to the culture medium at various concentrations (e.g., 50, 100, 200 µM for Methyl Jasmonate).
-
Incubate the flasks on an orbital shaker at 110-120 rpm in the dark at 25±2°C.
-
-
Harvesting and Analysis:
-
Harvest the callus by filtration after a specific treatment period (e.g., 7, 14, 21 days).
-
Dry the callus to a constant weight.
-
Extract Galanthamine from the dried callus using an appropriate solvent (e.g., methanol).
-
Quantify Galanthamine content using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 3: Hairy Root Induction in Galanthus nivalis
Objective: To establish fast-growing hairy root cultures for Galanthamine production.
Materials:
-
Aseptic Galanthus nivalis explants (e.g., leaf, stem segments)
-
Agrobacterium rhizogenes strain (e.g., A4, LBA9402)
-
YEP medium for bacterial culture
-
MS medium (solid and liquid)
-
Antibiotics (e.g., Cefotaxime) to eliminate bacteria after co-cultivation
-
Sterile filter paper
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate A. rhizogenes in liquid YEP medium and grow overnight at 28°C with shaking.
-
Centrifuge the bacterial culture and resuspend the pellet in liquid MS medium to the desired optical density.
-
-
Infection of Explants:
-
Wound the sterile explants with a scalpel.
-
Immerse the explants in the bacterial suspension for 15-30 minutes.
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
-
Co-cultivation:
-
Place the infected explants on solid MS medium and incubate in the dark at 25±2°C for 2-3 days.
-
-
Bacterial Elimination and Root Induction:
-
Transfer the explants to solid MS medium containing an antibiotic (e.g., 250-500 mg/L Cefotaxime) to kill the Agrobacterium.
-
Subculture every 2 weeks on fresh medium with antibiotics until the bacteria are completely eliminated.
-
Hairy roots will emerge from the wounded sites within a few weeks.
-
-
Establishment of Liquid Cultures:
-
Excise the actively growing hairy roots and transfer them to liquid MS medium without antibiotics for proliferation.
-
Visualizations
Galanthamine Biosynthesis Pathway
The biosynthesis of Galanthamine in Amaryllidaceae plants is a complex process originating from the amino acids L-phenylalanine and L-tyrosine.[20] These precursors undergo a series of enzymatic reactions to form the key intermediate norbelladine, which is then subjected to oxidative coupling and further modifications to yield Galanthamine.[20]
Caption: Proposed biosynthetic pathway of Galanthamine.
Experimental Workflow for Elicitation
The following workflow illustrates the general steps involved in an elicitation experiment to enhance secondary metabolite production in plant cell cultures.
Caption: General workflow for an elicitation experiment.
Signaling Pathway for Elicitor-Induced Galanthamine Production
Elicitors like methyl jasmonate trigger a signaling cascade that leads to the upregulation of genes involved in secondary metabolism. This simplified diagram illustrates the key steps.
Caption: Simplified elicitor signaling pathway.
Conclusion
The in vitro cultivation of Amaryllidaceae species offers a robust and controllable platform for the production of Galanthamine. By optimizing culture systems, media composition, and applying strategies such as elicitation, it is possible to significantly enhance yields. The protocols and data presented here serve as a foundation for further research and development in the biotechnological production of this vital pharmaceutical compound. Future work should focus on scaling up these processes in bioreactors and exploring metabolic engineering approaches to further boost Galanthamine biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Harnessing plant biotechnologyâbased strategies for in vitro galanthamine (GAL) biosynthesis: a potent drug against Alzheimerâs disease - Mangosuthu University of Technology (MUT) - Figshare [hungu-mut.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. SUstainable PROduction of GALanthamine by both in vitro and agricultural crops of highly galanthamine-containing plants | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Galanthamine production by Leucojum aestivum cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. znaturforsch.com [znaturforsch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cornous.com [cornous.com]
- 13. Hairy roots: An untapped potential for production of plant products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production of galanthamine by Leucojum aestivum shoots grown in different bioreactor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Elicitation of galanthamine production by Leucojum aestivum shoots grown in temporary immersion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhancement of galanthamine production through elicitation and NMR-based metabolite profiling in Narcissus pseudonarcissus cv. Carlton in vitro callus cultures - Royal Agricultural University Repository [rau.repository.guildhe.ac.uk]
- 19. mdpi.com [mdpi.com]
- 20. Tissue-Specific Natural Synthesis of Galanthaminein Zephyranthes Species and Its Accumulation in Different In Vitro-Grown Organs Following Methyl Jasmonate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereocontrolled Synthesis of the Galanthamine Backbone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine (B1674398) is a tetracyclic alkaloid used for the treatment of mild to moderate Alzheimer's disease. Its complex architecture, featuring three stereocenters and a spirocyclic quaternary carbon, has made it a challenging and attractive target for synthetic chemists. This document provides detailed application notes and protocols for key stereocontrolled strategies developed for the synthesis of the galanthamine backbone, focusing on methodologies that have proven to be efficient and scalable. The primary strategies covered include the industrially applied biomimetic oxidative coupling followed by chiral resolution, and modern transition-metal-catalyzed approaches that offer alternative and highly stereoselective routes.
Data Presentation: Comparison of Key Synthetic Strategies
The following tables summarize quantitative data from prominent stereocontrolled syntheses of galanthamine, allowing for a direct comparison of their efficiencies.
Table 1: Overall Yields and Key Reaction Efficiencies for Selected Galanthamine Syntheses
| Synthesis Strategy/Lead Researcher | Key Stereocontrolled Step(s) | Overall Yield (%) | Scale | Key Step Yield(s) (%) | Enantiomeric Excess (ee) (%) |
| Sanochemia Industrial Process | Oxidative Phenol Coupling & Crystallization-Induced Dynamic Resolution | 12.4 | Multi-kilogram[1] | Oxidative Coupling: 40-42; Resolution: ~90; Reduction: ~99 | >99 |
| Trost Asymmetric Synthesis | Asymmetric Allylic Alkylation (AAA) & Intramolecular Heck Reaction | 14.8 | Not Specified | AAA: 72; Heck Reaction: Not specified in abstract | 88 (after AAA) |
| Brown Enyne RCM/Heck Reaction | Enyne Ring-Closing Metathesis (RCM) & Intramolecular Heck Reaction | 7.3 | Not Specified[1] | Enyne RCM: 85[1] | 92 (from chiral alcohol) |
| Guillou Synthesis (Racemic) | Intramolecular Heck Reaction & Pictet-Spengler Cyclization | Not Applicable (Racemic) | Not Specified | Heck Reaction: 67; Pictet-Spengler: 63[1] | Not Applicable |
| Bandichhor Chemical Resolution | Oxidative Phenol Coupling & Classical Resolution | 9 | Decagram[1] | Oxidative Coupling: 62; Resolution: 70 | 99.9[1] |
Table 2: Comparison of Yields for the Key Oxidative Coupling Step Using Various Reagents
| Oxidizing Agent/Method | Yield (%) | Reference |
| Potassium Ferricyanide (K₃Fe(CN)₆) (Barton, 1962) | 1.4 | [2] |
| PIFA (Phenyliodine bis(trifluoroacetate)) (Node, 2001) | 60-85[1] | [1] |
| Mn(acac)₃ (Koga, 1977) | 49 | |
| Anodic Oxidation (Electrosynthesis) | 55 | |
| Laccase/TEMPO (Chemoenzymatic) | 70 |
Mandatory Visualization
Sanochemia Industrial Synthesis Workflow
Caption: Workflow of the Sanochemia industrial synthesis of (-)-galanthamine.
Trost's Asymmetric Synthesis Strategy
References
Application Notes: Development of Galanthamine-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine (B1674398) is a tertiary alkaloid, originally isolated from botanical sources such as the common snowdrop (Galanthus nivalis), that has become a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease (AD).[1][2][3][4][5] Approved by the FDA in 2001, its therapeutic efficacy is primarily attributed to a dual mechanism of action that enhances cholinergic neurotransmission, a key pathway impaired in AD.[1][6][7]
The primary mechanism of galanthamine is the selective, competitive, and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1][3][8][9] By inhibiting AChE, galanthamine increases the concentration and prolongs the action of ACh, thereby improving cognitive functions like memory and learning.[7][8][10]
Uniquely, galanthamine also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][2][8][10] It binds to a distinct site on these receptors, increasing their sensitivity and response to acetylcholine, which further amplifies cholinergic signaling.[2][4] This dual action distinguishes it from other AChE inhibitors.
Research and development have expanded beyond the natural alkaloid to the synthesis of novel galanthamine derivatives.[3][11] These efforts aim to enhance inhibitory potency, improve selectivity for AChE over butyrylcholinesterase (BuChE), and reduce adverse cholinergic effects.[3][12] Furthermore, hybrid molecules are being designed to act on multiple targets implicated in Alzheimer's pathology, such as BuChE, β-secretase (BACE1), and γ-secretase, paving the way for potential disease-modifying therapies.[13][14][15][16]
Data Presentation: Inhibitory Profiles
The quantitative assessment of enzyme inhibition is critical for characterizing galanthamine and its derivatives. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
Table 1: Inhibitory Potency of Galanthamine against Cholinesterases
| Enzyme Target | IC50 Value (µM) | Selectivity Ratio (BuChE IC50 / AChE IC50) |
| Acetylcholinesterase (AChE) | 0.35[17] | ~53 |
| Butyrylcholinesterase (BuChE) | 18.6[17] | 1 |
| Data demonstrates galanthamine's significant selectivity for AChE over BuChE.[17] |
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Selected Galanthamine Derivatives
| Compound/Derivative | Description | AChE Inhibition | IC50 (µM) |
| Galanthamine | Parent Compound | 89.88% at 100 µM[18] | 5.86[18] |
| Compound 5 | 6β-nitroxy derivative | 67.89% at 100 µM[18] | 45.09[18] |
| Compound 3 | 6β-D-glucosyl derivative | 47.48% at 100 µM[18] | Not Reported |
| Compound 2 | 2,3,4,6-tetra-O-acetyl-β-D-glucosyl derivative | 35.22% at 100 µM[18] | Not Reported |
| Compound 3e | N-hexyl-benzyl piperidine (B6355638) derivative | Not Reported | 0.00562 (5.62 nM)[19] |
| This table highlights how structural modifications to the galanthamine scaffold can significantly alter its inhibitory activity. |
Table 3: Synergistic Inhibition of Butyrylcholinesterase (BuChE) by Galantamine and Citalopram (B1669093)
| Inhibitor(s) | BuChE Form | Catalytic Rate (Vmax in µM/min) |
| Control (No Inhibitor) | Un-activated (Low Substrate) | 43.6[20] |
| Control (No Inhibitor) | Substrate-Activated (High Substrate) | 64.0[20] |
| Galantamine | Un-activated | 0.34[20] |
| Galantamine | Substrate-Activated | 62.3[20] |
| Citalopram | Un-activated | 10.2[20] |
| Citalopram | Substrate-Activated | 47.3[20] |
| Galantamine + Citalopram | Un-activated | 2.73[20] |
| Galantamine + Citalopram | Substrate-Activated | 42.2[20] |
| These results show that combining galantamine and citalopram produces a synergistic inhibition of BuChE, which may contribute to clinical benefits.[20][21] |
Visualizations: Pathways and Workflows
Caption: Dual mechanism of action of Galanthamine.
Caption: Workflow for an AChE inhibition assay.
Caption: Logic for multi-target drug design.
Experimental Protocols
Protocol 1: Determination of IC50 for Acetylcholinesterase (AChE) Inhibition
This protocol is based on the spectrophotometric method developed by Ellman for measuring AChE activity in a 96-well plate format.[22]
1. Principle The assay measures the activity of AChE through the hydrolysis of the substrate acetylthiocholine (B1193921) (ATChI). This reaction produces thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm and is directly proportional to AChE activity.[22] An inhibitor will reduce the rate of this color change.
2. Materials and Reagents
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 412 nm
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATChI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) Buffer (e.g., 100 mM, pH 8.0)
-
Test Inhibitor (Galanthamine or derivative)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
Positive Control (e.g., Neostigmine bromide)[23]
3. Procedure
-
Reagent Preparation:
-
AChE Solution: Prepare a working solution of AChE (e.g., 0.3-0.4 U/mL) in phosphate buffer.[23] Keep on ice.
-
ATChI Solution (Substrate): Prepare a fresh solution of ATChI (e.g., 0.71 mM) in buffer.[23]
-
DTNB Solution: Prepare a solution of DTNB (e.g., 0.5 mM) in buffer.[23]
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of the test inhibitor in 100% DMSO.
-
Inhibitor Working Solutions: Perform serial dilutions of the stock solution in buffer to create a range of concentrations. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid affecting enzyme activity.[22]
-
-
Assay Plate Setup (Total Volume per well = 200-250 µL):
-
Blank Wells: Add buffer only.
-
Control Wells (100% Activity): Add buffer, AChE solution, and the same volume of buffer/DMSO used for the inhibitor dilutions.
-
Test Wells: Add buffer, AChE solution, and the desired volume of each inhibitor working solution.
-
An example setup:
-
130 µL of Phosphate Buffer
-
20 µL of AChE solution
-
20 µL of Inhibitor solution (or buffer/DMSO for control)
-
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[23][24]
-
Reaction Initiation: To initiate the reaction, add the substrate/DTNB mixture to all wells simultaneously using a multichannel pipette.
-
Example: Add a 40 µL mixture containing 20 µL of 0.5 mM DTNB and 20 µL of 0.71 mM ATChI.[23]
-
-
Absorbance Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm. Take kinetic readings every 60 seconds for 10-15 minutes.[22]
4. Data Analysis
-
Calculate Reaction Rate: For each well, plot absorbance versus time. The slope of the linear portion of this curve represents the initial reaction rate (ΔAbs/min).[22]
-
Calculate Percentage Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100[22]
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that produces 50% inhibition.[25][26][27]
Protocol 2: Kinetic Analysis of Inhibition Type
This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive) by analyzing the enzyme's kinetic parameters (Km and Vmax) in the presence of the inhibitor.
1. Principle The type of reversible inhibition can be distinguished by observing how the inhibitor affects the Michaelis constant (Km) and maximum velocity (Vmax) of the enzyme. This is typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]).
-
Competitive Inhibition: Inhibitor binds to the active site. Vmax is unchanged; apparent Km increases.[28]
-
Non-competitive Inhibition: Inhibitor binds to an allosteric site. Apparent Vmax decreases; Km is unchanged.[28]
2. Procedure
-
Follow the general setup of Protocol 1. However, instead of varying the inhibitor concentration, you will vary the substrate (ATChI) concentration.
-
Set up three series of reactions:
-
Series 1 (No Inhibitor): Measure the initial reaction rates at a range of different ATChI concentrations.
-
Series 2 (Fixed Inhibitor Concentration 1): Repeat Series 1, but include a fixed, sub-maximal concentration of the inhibitor in every well.
-
Series 3 (Fixed Inhibitor Concentration 2): (Optional) Repeat with a second fixed concentration of the inhibitor.
-
-
Ensure all other conditions (enzyme concentration, temperature, pH) are kept constant across all experiments.
3. Data Analysis
-
Calculate Initial Rates (vo): For each reaction, determine the initial rate (ΔAbs/min) as described in Protocol 1.
-
Construct Lineweaver-Burk Plots:
-
Calculate the reciprocal of the rate (1/vo) and the reciprocal of the substrate concentration (1/[S]).
-
For each series (no inhibitor, inhibitor 1, inhibitor 2), plot 1/vo (y-axis) versus 1/[S] (x-axis). You should obtain a straight line for each series.
-
-
Interpret the Plot:
-
The y-intercept of the line is equal to 1/Vmax.
-
The x-intercept of the line is equal to -1/Km.
-
Competitive Inhibition (Expected for Galanthamine): The lines for all series will intersect at the same point on the y-axis (1/Vmax is constant), but will have different x-intercepts (Km increases with inhibitor concentration).[28]
-
Non-competitive Inhibition: The lines will intersect at the same point on the x-axis (-1/Km is constant), but will have different y-intercepts (Vmax decreases with inhibitor concentration).
-
References
- 1. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Galanthamine, a natural product for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The case of galantamine: repurposing and late blooming of a cholinergic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. New Galantamine Derivatives with Inhibitory Effect on Acetylcholinesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of galantamine on β-amyloid release and beta-site cleaving enzyme 1 expression in differentiated human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galantamine-based hybrid molecules with acetylcholinesterase, butyrylcholinesterase and γ-secretase inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. Synthesis of New Galanthamine-Peptide Derivatives Designed for Prevention and Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. researchgate.net [researchgate.net]
- 20. Synergistic inhibition of butyrylcholinesterase by galantamine and citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. courses.edx.org [courses.edx.org]
- 26. IC50 - Wikipedia [en.wikipedia.org]
- 27. benchchem.com [benchchem.com]
- 28. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
Application Notes and Protocols for the Preparation of Galanthamine Hydrobromide Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine (B1674398) is a tertiary alkaloid, recognized as a reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme.[1][2] It is utilized in the management of mild to moderate dementia associated with Alzheimer's disease.[3] The hydrobromide salt of galanthamine is the common pharmaceutical form.[1] This document provides detailed protocols for the preparation of galanthamine hydrobromide, covering both synthetic and extraction-based methods, along with purification techniques and relevant characterization data.
Mechanism of Action
Galanthamine exhibits a dual mechanism of action. Primarily, it competitively and reversibly inhibits acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This inhibition increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4][5] Additionally, galanthamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which further sensitizes these receptors to acetylcholine.[4][5][6] This dual action is believed to contribute to its therapeutic effects in improving cognitive function.
Signaling Pathway Diagram
References
- 1. Galantamine Hydrobromide | C17H22BrNO3 | CID 121587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GALANTAMINE (PD001452, ASUTZQLVASHGKV-JDFRZJQESA-N) [probes-drugs.org]
- 3. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 4. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 5. Galantamine - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols: Utilizing Galanthamine in Transgenic Drosophila Models of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss, with key pathological hallmarks being the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1] The fruit fly, Drosophila melanogaster, has emerged as a powerful in vivo model for studying AD pathogenesis due to its genetic tractability, short lifespan, and conserved biological pathways.[2][3] Transgenic flies expressing the human Aβ-42 peptide recapitulate key aspects of AD, including age-dependent locomotor dysfunction, reduced lifespan, and increased oxidative stress.[4][5]
Galanthamine, a reversible acetylcholinesterase (AChE) inhibitor, is a clinically used therapeutic for managing AD symptoms.[6] Its primary mechanism involves preventing the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh), thereby enhancing cholinergic signaling.[7] This document provides detailed application notes and protocols for evaluating the efficacy of Galanthamine in an Aβ-42 transgenic Drosophila model of Alzheimer's disease.
Mechanism of Action of Galanthamine
Galanthamine exhibits a dual mechanism of action that enhances cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[6]
-
Acetylcholinesterase (AChE) Inhibition: Galanthamine competitively and reversibly inhibits the AChE enzyme located in the synaptic cleft.[7][8] This action reduces the hydrolysis of acetylcholine, increasing its concentration and duration of action at the synapse.[7]
-
Allosteric Potentiation of Nicotinic Receptors: Galanthamine also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[6][7] It binds to a site on the receptor distinct from the acetylcholine binding site, increasing the receptor's sensitivity to acetylcholine.[7] This potentiation further augments the cholinergic signal.
Aβ-42 Pathotoxicity in the Drosophila Model
The expression of human Aβ-42 in the neurons of Drosophila initiates a cascade of neurotoxic events that mirror AD pathology. The aggregation of Aβ-42 is a central event leading to increased oxidative stress, activation of apoptotic pathways (e.g., caspases), and ultimately neuronal dysfunction and death.[4][9] These cellular-level defects manifest as organism-level phenotypes, including impaired motor function and a significantly shortened lifespan, which serve as key endpoints for therapeutic evaluation.[2][4] Galanthamine has been shown to mitigate these effects by reducing Aβ-42 aggregates, oxidative stress, and caspase activity.[1][4]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Galanthamine on various pathological phenotypes in Aβ-42 expressing Drosophila, based on data from comparative studies.[4][10]
Table 1: Effect of Galanthamine on Climbing Ability
| Treatment Group | Dose (mM) | Fold Increase in Climbing Ability (vs. AD Flies) |
|---|---|---|
| AD Flies (Untreated) | 0 | 1.00 (Baseline) |
| Galanthamine | 0.1 | 1.14 |
| Galanthamine | 1.0 | 1.32 |
| Galanthamine | 10.0 | 1.62 |
Table 2: Effect of Galanthamine on Lifespan
| Treatment Group | Dose (mM) | Mean Lifespan (Days) | Percent Increase vs. AD Flies |
|---|---|---|---|
| Control Flies | 0 | 48 | 188% |
| AD Flies (Untreated) | 0 | 16.66 | 0% |
| Galanthamine | 0.1 | 18.33 | 10.0% |
| Galanthamine | 1.0 | 21.66 | 30.0% |
| Galanthamine | 10.0 | 24.33 | 46.0% |
Table 3: Effect of Galanthamine on Acetylcholinesterase (AChE) Activity
| Treatment Group | Dose (mM) | Fold Decrease in AChE Activity (vs. AD Flies) |
|---|---|---|
| AD Flies (Untreated) | 0 | 1.00 (Baseline) |
| Galanthamine | 0.1 | 1.25 |
| Galanthamine | 1.0 | 1.55 |
| Galanthamine | 10.0 | 1.94 |
Table 4: Effect of Galanthamine on Oxidative Stress Markers
| Marker | Treatment Group | Dose (mM) | Fold Decrease in Marker Level (vs. AD Flies) |
|---|---|---|---|
| TBARS (Lipid Peroxidation) | Galanthamine | 1.0 | 1.24 |
| Galanthamine | 10.0 | 1.53 | |
| SOD Activity | Galanthamine | 1.0 | 1.23 |
| | Galanthamine | 10.0 | 1.28 |
Table 5: Effect of Galanthamine on Caspase-9 Activity
| Treatment Group | Dose (mM) | Fold Decrease in Caspase-9 Activity (vs. AD Flies) |
|---|---|---|
| AD Flies (Untreated) | 0 | 1.00 (Baseline) |
| Galanthamine | 1.0 | 1.19 |
| Galanthamine | 10.0 | 1.27 |
Detailed Experimental Protocols
A systematic workflow is essential for obtaining reproducible results when testing therapeutic compounds in Drosophila.
References
- 1. Comparative study of rivastigmine and galantamine on the transgenic Drosophila model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alzheimer's disease: insights from Drosophila melanogaster models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drosophila melanogaster: Deciphering Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of rivastigmine and galantamine on the transgenic Drosophila model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling the complex pathology of Alzheimer’s disease in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Neuroprotective Effects of PARP Inhibitors in Drosophila Models of Alzheimer’s Disease [mdpi.com]
- 10. researchgate.net [researchgate.net]
Chemoenzymatic Routes to Galanthan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The intricate tetracyclic structure of Galanthan, the core of the Alzheimer's drug galanthamine (B1674398), presents a significant synthetic challenge. Chemoenzymatic methods, which synergistically combine the selectivity of biocatalysts with the versatility of chemical synthesis, offer elegant and efficient solutions. This document provides detailed application notes and experimental protocols for key chemoenzymatic strategies in the synthesis of this compound and its derivatives.
Laccase-Mediated Oxidative Coupling: A Biomimetic Approach
The pivotal step in the biosynthesis of galanthamine is an intramolecular oxidative phenol (B47542) coupling. Saladino and coworkers have developed a biomimetic chemoenzymatic approach that utilizes a laccase enzyme and a mediator to effect this key transformation under mild conditions, offering a greener alternative to traditional stoichiometric oxidants.[1][2]
Application Notes
This method is particularly advantageous for its high yield in the crucial coupling step and its operation under environmentally benign conditions (using air as the terminal oxidant).[2][3] The use of the laccase from Trametes versicolor in conjunction with the mediator 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) allows for the efficient formation of the spirocyclohexadienone intermediate.[2][3][4] The overall synthesis is concise, achieving the target molecule in just six steps with a respectable overall yield.[3]
Quantitative Data Summary
| Step | Reactant | Enzyme/Reagent | Product | Yield (%) | Reference |
| Oxidative Coupling | N-formyl-2-bromo-O-methylnorbelladine | Laccase (Trametes versicolor), TEMPO, O₂ | Spirocyclohexadienone Intermediate | 70 | [3] |
| Intramolecular Cyclization | Spirocyclohexadienone Intermediate | DBU | N-formyl-1-bromo-narwedine | 91 | [3] |
| Reduction & Deprotection | N-formyl-1-bromo-narwedine | L-selectride, then LiAlH₄ | Galanthamine | 61 | [3] |
| Overall Yield | Tyramine & 2-bromoisovanillin | - | Galanthamine | 34 | [2][3] |
Experimental Protocol: Laccase-Mediated Oxidative Coupling
Materials:
-
N-formyl-2-bromo-O-methylnorbelladine
-
Laccase from Trametes versicolor (≥ 0.5 U/mg)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium acetate (B1210297) buffer (0.5 M, pH 4.5)
-
Oxygen supply
-
Standard laboratory glassware and stirring equipment
-
Dissolve N-formyl-2-bromo-O-methylnorbelladine (1.0 mmol) in a mixture of 1,4-dioxane (5 mL) and 0.5 M sodium acetate buffer (pH 4.5, 20 mL).
-
Add laccase from Trametes versicolor (1000 U per mmol of substrate).
-
Add TEMPO (0.6 equivalents with respect to the substrate).
-
Stir the reaction mixture gently at 25 °C under a continuous stream of oxygen for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude spirocyclohexadienone intermediate.
-
Purify the product by column chromatography on silica (B1680970) gel.
Workflow Diagram
Caption: Saladino's chemoenzymatic synthesis of Galanthamine.
Microbial Dihydroxylation for Chiral Pool Synthesis
An alternative chemoenzymatic strategy, pioneered by Hudlicky and coworkers, utilizes whole-cell biocatalysis to generate a chiral starting material from a simple aromatic precursor. This enantiopure intermediate then serves as a versatile building block for the asymmetric synthesis of (+)-galanthamine.[3][6]
Application Notes
This approach is powerful for establishing the absolute stereochemistry of the C-ring of this compound at an early stage. The key step is the microbial dihydroxylation of phenethyl acetate using a recombinant E. coli strain expressing toluene (B28343) dioxygenase.[4] The resulting cis-cyclohexadienediol is obtained in high enantiomeric purity and can be carried through a multi-step chemical sequence to afford the final product. The overall synthesis, while longer than the laccase-based route, demonstrates the utility of microbial biotransformations in accessing complex chiral molecules.
Quantitative Data Summary
| Step | Reactant | Biocatalyst/Reagent | Product | Yield (%) | Reference |
| Microbial Dihydroxylation | Phenethyl acetate | E. coli JM109 (pDTG601A) | cis-cyclohexadienediol | 80 | [4] |
| Overall Synthesis | Phenethyl acetate | - | (+)-Galanthamine | 5.5 | [6] |
Experimental Protocol: Microbial Dihydroxylation of Phenethyl Acetate
Materials:
-
Escherichia coli JM109 (pDTG601A) strain
-
Luria-Bertani (LB) medium
-
Glucose
-
Phenethyl acetate
-
Fermentor/bioreactor
-
Centrifuge
-
Organic solvents for extraction (e.g., ethyl acetate)
Procedure: [7]
-
Inoculum Preparation: Inoculate 5 mL of LB medium containing ampicillin (0.1 g/L) and glucose (5 g/L) with a single colony of E. coli JM109 (pDTG601A). Grow overnight at 37 °C with shaking (150 rpm).
-
Fermentation: Use the overnight culture to inoculate a larger volume of sterile mineral salt medium in a fermentor. Grow the culture at 37 °C with controlled pH and aeration to achieve high cell density.
-
Induction (if required): If the expression of the dioxygenase is under an inducible promoter, add the appropriate inducer (e.g., IPTG) and incubate for a few hours to allow for enzyme expression.
-
Biotransformation: Add phenethyl acetate to the culture. The final concentration of the substrate should be optimized to avoid toxicity to the cells. The biotransformation is typically carried out for 24-48 hours. The use of a second organic phase (e.g., liquid paraffin) can help to reduce substrate toxicity and improve productivity.
-
Harvesting and Extraction: Centrifuge the culture to separate the cell pellet from the supernatant. The cis-cyclohexadienediol product is often found in the supernatant.
-
Extract the supernatant multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting cis-cyclohexadienediol by column chromatography.
Workflow Diagram
Caption: Hudlicky's chemoenzymatic synthesis of (+)-Galanthamine.
Lipase-Catalyzed Kinetic Resolution of this compound Intermediates
Enzymatic kinetic resolution (EKR) is a powerful technique for the separation of enantiomers from a racemic mixture. Lipases are particularly robust and versatile enzymes for this purpose, often used for the enantioselective acylation or hydrolysis of alcohols and amines. While a specific protocol for a this compound intermediate is not detailed in recent literature, this application note provides a general framework for developing such a resolution.
Application Notes
This method is applicable to racemic intermediates in the this compound synthesis that possess a hydroxyl or amino group at a stereocenter. The choice of lipase (B570770), acyl donor, and solvent is crucial for achieving high enantioselectivity (E-value). Lipases such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL-C), and Pseudomonas fluorescens are common choices. The resolution of a racemic alcohol will yield one enantiomer as the acylated product and the other as the unreacted alcohol, which can then be separated chromatographically.
Representative Quantitative Data for Lipase-Catalyzed Resolutions
| Substrate Type | Lipase | Acyl Donor/Solvent | Products | Conversion (%) | Enantiomeric Excess (ee %) | E-value |
| Racemic Alcohol | Lipase PS-D | Vinyl acetate/1,4-dioxane | (R)-acetate & (S)-alcohol | ~50 | >99 | >200 |
| Racemic Amine | CAL-B | Ethyl acetate/Toluene | (R)-amide & (S)-amine | ~50 | >99 | >200 |
Note: The specific enantioselectivity and reaction conditions will vary depending on the substrate.
General Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
Materials:
-
Racemic alcohol intermediate of this compound synthesis
-
Immobilized lipase (e.g., Novozym 435 - immobilized CAL-B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, for anhydrous conditions)
-
Standard laboratory glassware and stirring/shaking equipment
Procedure:
-
To a solution of the racemic alcohol (1.0 mmol) in the anhydrous organic solvent (10-20 mL), add the immobilized lipase (typically 10-50 mg/mmol of substrate).
-
Add the acyl donor (1.5-3.0 equivalents).
-
Seal the reaction vessel and shake or stir at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to obtain both enantiomers with high enantiomeric excess.
-
Filter off the immobilized enzyme (which can often be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol and the acylated product by column chromatography on silica gel.
Logical Relationship Diagram
Caption: Lipase-catalyzed kinetic resolution workflow.
References
- 1. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 2. Stereocontrolled synthesis of (-)-galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Total Synthesis of (+)-Galanthamine and (+)-Narwedine from Phenethyl Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Galanthamine Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing galanthamine (B1674398) yield from plant sources.
Frequently Asked Questions (FAQs)
Q1: Which plant species and cultivars are the best sources for galanthamine?
A1: Galanthamine is primarily extracted from plants of the Amaryllidaceae family.[1][2][3] Key sources include Leucojum aestivum (summer snowflake), various Narcissus species (daffodils), Galanthus spp. (snowdrops), Lycoris radiata, and Ungernia victoris.[2][4][5][6] Among Narcissus cultivars, 'Carlton' and 'Fortune' have been reported to contain high concentrations of galanthamine.[7][8] The galanthamine content can vary significantly based on the cultivar, plant part, and growing conditions.[7] For instance, the basal plate of the 'Carlton' daffodil bulb has been found to have a higher concentration than the rest of the bulb.[7]
Q2: What is the general biosynthetic pathway of galanthamine?
A2: The biosynthesis of galanthamine begins with the aromatic amino acids L-phenylalanine and L-tyrosine.[9][10] These are converted into 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) and tyramine, respectively. A condensation reaction between these two intermediates forms norbelladine (B1215549), the common precursor for all Amaryllidaceae alkaloids.[9][10] Norbelladine is then methylated by the enzyme norbelladine 4'-O-methyltransferase (N4OMT) to form 4'-O-methylnorbelladine.[9] A key step is the intramolecular para-ortho' oxidative coupling of this intermediate, catalyzed by the cytochrome P450 enzyme CYP96T1, which creates the core tetracyclic structure of galanthamine.[9] The final steps involve the reduction of a ketone group and an N-methylation to yield galanthamine.[9]
Q3: How can in vitro cultures be used to produce galanthamine?
A3: In vitro cultures offer a sustainable and controllable alternative to sourcing galanthamine from wild or cultivated plants.[4][5][11] Systems like shoot cultures, particularly in temporary immersion systems or bioreactors, have been shown to produce galanthamine.[12][13] The yield from in vitro systems is highly dependent on optimizing culture conditions, including media composition (e.g., sucrose (B13894) and plant growth regulators), light, and temperature.[4][12][14] Generally, more differentiated tissues like bulblets produce higher alkaloid content than undifferentiated callus.[4]
Q4: What analytical methods are used to quantify galanthamine?
A4: Several analytical methods are available for the quantification of galanthamine. High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column is the most common and robust method.[1][15][16][17] Other powerful techniques include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][16] For rapid analysis, ¹H-NMR spectroscopy can also be used, as it requires minimal sample preparation.[1]
Troubleshooting Guides
Problem 1: Low Galanthamine Yield from Extraction
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Plant Material | Standardize Plant Source: Use a single, high-yielding cultivar. For Narcissus, cultivars like 'Carlton' are known for higher galanthamine content.[7] Harvest bulbs during the dormant period for optimal yield.[7] Optimize Harvest Time: Conduct pilot studies to determine the developmental stage with the highest galanthamine concentration.[12] For Narcissus pseudonarcissus, harvesting above-ground vegetative material can be a viable strategy.[18] |
| Incorrect Extraction pH | pH Adjustment: Galanthamine extraction is pH-dependent. Ensure the initial extraction is acidic (e.g., 1% H₂SO₄) to capture alkaloids as salts.[15][19] Before liquid-liquid extraction with an organic solvent, the aqueous phase must be basified to a pH of 9-10 (using NH₄OH, for example) to convert galanthamine to its free base form, which is soluble in organic solvents.[12][15][19] |
| Formation of Emulsions | Break Emulsions: During liquid-liquid extraction, emulsions can form and trap the product. To break them, gently invert the separatory funnel instead of shaking vigorously.[19] Adding a saturated brine (NaCl) solution, centrifuging the mixture, or passing it through Celite can also help separate the layers.[19] |
| Incomplete Extraction | Repeat Extraction Cycles: Perform multiple extractions (at least 3 cycles) with your chosen organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to ensure complete transfer of galanthamine from the aqueous phase.[12][15] |
Problem 2: Poor Galanthamine Production in In Vitro Cultures
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Media Composition | Re-evaluate Media: Systematically test different concentrations of plant growth regulators (auxins and cytokinins).[12] The carbon source is also critical; for Narcissus confusus, a 9% sucrose concentration provided an optimal combination of growth and galanthamine production.[4] An optimized MS medium for Leucojum aestivum shoot culture included 60 g/L sucrose.[20] |
| Lack of Biosynthetic Precursors | Precursor Feeding: Supplement the culture medium with biosynthetic precursors like L-phenylalanine and L-tyrosine to potentially boost the production pathway.[12][21] Feeding with 4′-O-methyl-d₃-norbelladine has been shown to be incorporated into galanthamine.[4] |
| Insufficient Biosynthesis Stimulation | Introduce Elicitors: Add elicitors such as methyl jasmonate (MeJA) or salicylic (B10762653) acid to the culture medium.[12][22] MeJA has been shown to significantly enhance galanthamine production in Leucojum aestivum and Narcissus shoot cultures.[13][22][23] |
| Inefficient Culture System | Consider Bioreactors: If using static cultures, transitioning to a temporary immersion system (like the RITA® bioreactor) or a bubble column bioreactor can improve aeration and nutrient uptake, leading to higher biomass and galanthamine yields.[12][23][24] |
Problem 3: Impurities in the Final Purified Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Co-extraction of Pigments/Lipids | Defatting Step: Before basification, include a "defatting" step. Wash the acidic aqueous extract with a non-polar solvent like n-hexane or diethyl ether to remove chlorophyll, lipids, and other non-polar impurities.[15][19] Activated Charcoal: Treatment with activated charcoal can adsorb pigments, but should be used cautiously as it may also adsorb the target compound.[25] |
| Co-elution in Chromatography | Optimize Chromatography: If impurities co-elute with galanthamine during column chromatography, test different stationary phases (e.g., silica (B1680970) gel, alumina).[19] Adjust the mobile phase composition and consider using a gradient elution, starting with a lower polarity solvent and gradually increasing it to improve separation.[19] |
Data Presentation: Galanthamine Content & Elicitation Effects
Table 1: Galanthamine Content in Various Plant Sources
| Plant Species/Cultivar | Plant Part | Galanthamine Content (per Dry Weight unless noted) | Reference(s) |
| Leucojum aestivum | Leaves | 0.27 - 0.71% | [5] |
| Leucojum aestivum | Bulbs | 1.18 - 1.65% | [5] |
| Narcissus pseudonarcissus cv. 'Carlton' | Dormant Bulb | 860 µg/g | [7] |
| Narcissus pseudonarcissus cv. 'Carlton' | Basal Plate | 1254 µg/g | [7] |
| Narcissus pseudonarcissus cv. 'Carlton' | Bulbs | 452 ± 73 µg/g | [8] |
| Narcissus cv. 'Fortune' | Bulbs | 285 ± 47 µg/g | [8] |
| Narcissus cv. 'Ice Follies' | Bulbs | 69 ± 17 µg/g | [8] |
Table 2: Effect of Elicitors on Galanthamine Production in In Vitro Cultures
| Plant Species | Culture Type | Elicitor & Concentration | Effect on Galanthamine Yield | Reference(s) |
| Narcissus pseudonarcissus | Callus Culture | Methyl Jasmonate | ~5.6-fold increase | [22] |
| Leucojum aestivum | Shoot Culture | Melatonin (10 µM) + NaCl | 58.6-fold increase (vs. salt stress) | [4] |
| Leucojum aestivum | Shoot Culture | Methyl Jasmonate (100 µM) | ~2-fold lower fresh weight, but stimulated biosynthesis | [23] |
| Leucojum aestivum | Shoot Culture | ACC (10 µM) | Increased accumulation | [23] |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Galanthamine from Plant Material
This protocol is a standard method for isolating alkaloids like galanthamine.[12][15][19]
-
Preparation: Dry the plant material (e.g., Narcissus bulbs) by air-drying or lyophilization and grind into a fine powder.[7]
-
Acidic Extraction: Macerate 10 g of powdered plant material in 100 mL of 1% aqueous sulfuric acid (H₂SO₄). Stir for several hours.
-
Filtration: Filter the mixture to separate the solid plant debris from the acidic extract containing the alkaloid salts.
-
Defatting: Transfer the acidic extract to a separatory funnel. Add an equal volume of n-hexane, shake gently, and allow the layers to separate. Discard the upper n-hexane layer. Repeat this step twice to remove lipids.[19]
-
Basification: Adjust the pH of the defatted aqueous extract to 9-10 using 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH).[12][15] This converts the galanthamine salt to its free base.
-
Solvent Extraction: Add an equal volume of dichloromethane (B109758) or ethyl acetate to the separatory funnel. Shake vigorously, periodically venting pressure. Allow the layers to separate and collect the lower organic layer.[12]
-
Repeat: Repeat the solvent extraction (Step 6) two more times, combining all organic extracts.
-
Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate (B86663). Filter to remove the sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.
Protocol 2: Quantification of Galanthamine using HPLC
This protocol outlines a typical HPLC method for galanthamine analysis.[16][17]
-
Sample Preparation: Re-dissolve the dried crude extract from Protocol 1 in a known volume (e.g., 1 mL) of the HPLC mobile phase. Filter the solution through a 0.2 µm syringe filter into an HPLC vial.[12]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[16]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 75:25 v/v).[16] Alternatively, 0.1% trifluoroacetic acid (TFA) in water and acetonitrile can be used.[17]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV at 230 nm.[16]
-
Column Temperature: 25-35°C.[25]
-
-
Analysis: Inject 10-20 µL of the sample.
-
Quantification: Prepare a standard curve using a certified galanthamine reference standard at several concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.
Visualizations
Galanthamine Biosynthetic Pathway
General Experimental Workflow
Factors Influencing Galanthamine Yield
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Tissue-Specific Natural Synthesis of Galanthaminein Zephyranthes Species and Its Accumulation in Different In Vitro-Grown Organs Following Methyl Jasmonate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Elicitation of galanthamine production by Leucojum aestivum shoots grown in temporary immersion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenolic Acids and Amaryllidaceae Alkaloids Profiles in Leucojum aestivum L. In Vitro Plants Grown under Different Light Conditions [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. New Gold in Them Thar Hills: Testing a Novel Supply Route for Plant-Derived Galanthamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. phcogrev.com [phcogrev.com]
- 22. rau.repository.guildhe.ac.uk [rau.repository.guildhe.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. In sito galanthamine extraction during the cultivation of Leucojum aestivum L. shoot culture in two‐phase bubble column cultivation system - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Navigating the Synthesis of Galanthamine: A Technical Support Guide
For researchers, chemists, and pharmaceutical professionals engaged in the synthesis of galanthamine (B1674398), this technical support center provides essential guidance on overcoming common challenges. From troubleshooting low yields to understanding complex reaction mechanisms, this resource offers practical solutions and in-depth information to streamline your synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in the total synthesis of galanthamine?
A1: The main synthetic challenges revolve around the construction of its unique and strained tetracyclic framework, which includes a spiro benzylic quaternary center and three stereocenters.[1][2] Key strategic hurdles include:
-
Construction of the Quaternary Stereocenter: The creation of the all-carbon quaternary center is a significant challenge. The two primary strategies employed are the biomimetic oxidative phenol (B47542) coupling and the intramolecular Heck reaction.[1][3]
-
Control of Stereochemistry: Establishing the correct relative and absolute stereochemistry of the three contiguous stereocenters is crucial for obtaining the biologically active (-)-galanthamine.[2]
-
Formation of the Azepine Ring: Efficiently constructing the seven-membered azepine D ring is another key challenge addressed by various synthetic routes.[1]
Q2: What is the significance of the Sanochemia industrial process for galanthamine synthesis?
A2: The Sanochemia process is a benchmark for the large-scale, economically viable synthesis of (-)-galanthamine.[4] Its key innovation is the use of a highly efficient crystallization-induced dynamic chiral resolution of racemic (±)-narwedine, a key precursor to galanthamine.[1][4] This process allows for the conversion of the undesired enantiomer into the desired one, significantly increasing the overall yield of the biologically active (-)-galanthamine.[1] The overall yield for this process is reported to be around 12.4%.[1][5]
Q3: What are the main synthetic strategies for constructing the tetracyclic core of galanthamine?
A3: The primary strategies for constructing the tetracyclic core of galanthamine include:
-
Biomimetic Oxidative Phenol Coupling: This approach mimics the proposed biosynthetic pathway of galanthamine.[6] It involves an intramolecular coupling of a 4'-O-methylnorbelladine derivative to form the dienone intermediate.[4][6]
-
Transition Metal-Catalyzed Reactions: The intramolecular Heck reaction is a powerful tool for forming the quaternary carbon center and has been utilized in several total syntheses, notably by Trost.[1][4] Other transition metal-catalyzed reactions have also been explored.[1]
-
Rearrangement Reactions: Methods like the semipinacol rearrangement have been employed to construct the galanthamine scaffold.[1][4]
-
Other Cyclization Strategies: Various other approaches, including cascade double Michael additions, Dieckmann reactions, and Robinson annulations, have been developed to assemble the core structure.[1][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of galanthamine, offering potential causes and actionable solutions in a straightforward question-and-answer format.
Problem 1: Low yield in the intramolecular phenolic oxidative coupling reaction.
-
Potential Cause: Use of harsh or non-specific oxidizing agents. The traditional use of potassium ferricyanide (B76249) (K₃Fe(CN)₆) in the biomimetic synthesis is known for very low yields, often around 1.4%, due to the formation of undesired side-products.[4][7]
-
Solution:
-
Alternative Oxidizing Agents: Explore milder and more efficient oxidizing agents. Hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) have been shown to significantly improve yields, with some studies reporting up to 60% for the key oxidative coupling step.[1][4][6]
-
Chemoenzymatic Approaches: Using laccase from Trametes versicolor with TEMPO as a redox mediator has demonstrated high efficiency, achieving yields of 70% for the oxidative coupling product.[4]
-
Electrosynthesis: Anodic oxidative coupling offers a sustainable alternative to chemical oxidants and has been successfully applied in the total synthesis of (-)-galanthamine.[8]
-
-
Potential Cause: Unfavorable reaction conditions.
-
Solution:
-
Solvent Optimization: The choice of solvent is critical. For PIFA-promoted oxidative coupling, trifluoroethanol has been identified as a crucial solvent for achieving high yields.[4][6] The reaction often does not proceed in solvents like benzene (B151609) or dichloromethane (B109758).[6]
-
Temperature and pH Control: Optimize the reaction temperature. When using enzymatic methods, careful control of pH is essential for optimal enzyme activity.[4]
-
Problem 2: Difficulty in achieving the desired (-)-galanthamine stereoisomer.
-
Potential Cause: The synthesis produces a racemic mixture of (+)- and (-)-galanthamine or its precursor, narwedine.
-
Solution:
-
Chiral Resolution: Implement a chiral resolution step. The industrial synthesis by Sanochemia effectively utilizes a crystallization-induced dynamic chiral resolution of racemic narwedine.[4] This process uses a catalytic amount of the desired (-)-narwedine or (+)-galanthamine as a seed to induce the crystallization of the desired enantiomer from the racemic mixture in high yield.[1][4]
-
Asymmetric Synthesis: Employ an asymmetric synthetic route from the beginning. This can be achieved through the use of chiral auxiliaries, chiral pool starting materials (like L-tyrosine), or asymmetric catalysis.[1][7]
-
-
Potential Cause: The final reduction of narwedine to galanthamine is not stereoselective.
-
Solution:
-
Stereoselective Reducing Agents: The choice of reducing agent for the conversion of narwedine to galanthamine is critical. While lithium aluminum hydride (LiAlH₄) can produce a mixture of galanthamine and its epimer, L-selectride has been shown to provide the desired (-)-galanthamine with high stereoselectivity.[1][7] Keeping the reaction temperature below -15 °C is also crucial to avoid the formation of the epi-galanthamine.[7]
-
Problem 3: Challenges with the intramolecular Heck reaction.
-
Potential Cause: Competitive palladium-catalyzed ionization of the aryloxy group, leading to the formation of a phenol instead of the desired cyclized product.[1] This is particularly an issue with electron-poor olefins.[1]
-
Solution:
-
Reductive Heck Reaction: Investigate a reductive Heck reaction. The use of a catalyst like [Pd₂(dba)₃] in the presence of a reducing agent such as sodium formate (B1220265) (HCO₂Na) can successfully promote the desired intramolecular reductive Heck cyclization, with reported yields as high as 95%.[1][9]
-
Substrate Modification: Modify the substrate to use an electron-rich olefin, which can favor the desired Heck cyclization pathway.[1]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data from various galanthamine synthesis methodologies for easy comparison.
Table 1: Yields of the Phenolic Oxidative Coupling Step
| Oxidizing Agent | Substrate | Yield (%) | Reference |
| K₃Fe(CN)₆ | Norbelladine derivative | 1.4 | [4][7] |
| PIFA | Amide 11b | 60 | [1] |
| PIFA | N-formyl-2-bromo-O-methylnorbelladine | 40-42 (pilot scale) | [3] |
| Mn(acac)₃ | Chiral ester 34 | 49 | [6] |
| Laccase/TEMPO | N-formyl-2-bromo-O-methylnorbelladine | 70 | [4] |
Table 2: Key Asymmetric Reactions in Galanthamine Synthesis
| Reaction | Chiral Ligand/Auxiliary | Product | Enantiomeric Excess (ee) (%) | Reference |
| Pd-catalyzed AAA | Chiral ligand 31 | Aryl ether 32 | 88 | [1] |
| Asymmetric Hydrogenation (DKR) | Ru-catalyst | α-aryloxy cyclic ketone | Not specified | [9] |
Experimental Protocols
Protocol 1: PIFA-Mediated Intramolecular Phenolic Oxidative Coupling
This protocol is based on the work by Kita and coworkers for the synthesis of the tetracyclic derivative 12b.[1]
-
Substrate Preparation: Prepare the amide precursor (11b) according to established literature procedures.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amide precursor (11b) in trifluoroethanol.
-
Reagent Addition: Cool the solution to the optimized temperature (e.g., -40 °C). Add a solution of [bis(trifluoroacetoxy)iodo]benzene (PIFA) in trifluoroethanol dropwise over a specified period.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the tetracyclic derivative (12b).
Protocol 2: Crystallization-Induced Dynamic Chiral Resolution of (±)-Narwedine
This protocol is based on the highly efficient method used in the Sanochemia industrial process.[1][4]
-
Solution Preparation: Dissolve racemic (±)-narwedine in a mixture of ethanol (B145695) and triethylamine.
-
Seeding: Add a catalytic amount (e.g., 1-2.5 mol%) of seed crystals of the desired (-)-narwedine or (+)-galanthamine to the solution.
-
Equilibration and Crystallization: Allow the mixture to equilibrate. The unwanted enantiomer will convert in situ to the desired enantiomer, which will then crystallize out of the solution, driving the equilibrium towards the desired product.
-
Isolation: After a sufficient period, isolate the crystallized (-)-narwedine by filtration.
-
Recycling: The mother liquor, enriched with the undesired enantiomer, can be subjected to further cycles of resolution to maximize the yield of (-)-narwedine. Reports indicate that converting 10 g of (±)-narwedine into 9.02 g of (−)-narwedine is possible in just two cycles.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in oxidative coupling.
Caption: Logic diagram for achieving the desired stereoisomer.
References
- 1. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Development of a Pilot Scale Process for the Anti-Alzheimer Drug (−)-Galanthamine Using Large-Scale Phenolic Oxidative Coupling and Crystallisation-Induced Chiral Conversion | Semantic Scholar [semanticscholar.org]
- 6. soc.chim.it [soc.chim.it]
- 7. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis of (-)-galanthamine and (-)-lycoramine via catalytic asymmetric hydrogenation and intramolecular reductive Heck cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Galanthan Synthesis
Welcome to the technical support center for stereoselective Galanthan synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound and its analogs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve the stereoselectivity and overall success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity in this compound synthesis?
A1: The main challenges in stereoselective this compound synthesis revolve around the construction of its complex tetracyclic core, which contains three stereocenters, including a spirocyclic quaternary carbon.[1][2] Key difficulties include:
-
Controlling the diastereoselectivity of the C-ring formation.
-
Establishing the correct absolute stereochemistry at all three chiral centers to obtain the desired (-)-Galanthamine enantiomer.[3]
-
Preventing the formation of the undesired epi-galanthamine during the final reduction step.[4][5]
-
Low yields and poor selectivity in the classical biomimetic oxidative phenol (B47542) coupling reaction.[6][7]
Q2: What are the main strategic approaches to control stereoselectivity in this compound synthesis?
A2: Several strategies have been developed to address the stereochemical challenges:
-
Biomimetic Oxidative Coupling followed by Chiral Resolution: This is a classical approach where a racemic precursor, narwedine, is synthesized and then the desired enantiomer is resolved.[4] The Sanochemia industrial process notably uses a crystallization-induced dynamic chiral resolution of (±)-narwedine.[1][2][7]
-
Asymmetric Catalysis: This involves using chiral catalysts to induce stereoselectivity. Key examples include the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) developed by Trost and a Ruthenium-catalyzed asymmetric hydrogenation via dynamic kinetic resolution.[1][8][9]
-
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as L-tyrosine or D-glucose, to introduce the desired stereochemistry.[4]
-
Remote Asymmetric Induction: This method uses a chiral auxiliary attached to the substrate to control the stereochemistry of a reaction at a distant site.[10][11]
-
Substrate Control: This involves designing the substrate in a way that it inherently favors the formation of the desired stereoisomer during a cyclization reaction.[3]
Q3: How can I minimize the formation of epi-galanthamine?
A3: The formation of the undesired epi-galanthamine isomer often occurs during the reduction of the narwedine precursor. To minimize its formation, the choice of reducing agent and reaction conditions is critical. The use of bulky, stereoselective reducing agents like L-selectride has proven highly effective in producing the desired S,S,R configuration of Galanthamine (B1674398).[1][4][7][12] Maintaining a low reaction temperature, typically below -15 °C, is also crucial to prevent the formation of the S,S,S epimer.[4][7]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Intramolecular Heck Reaction
Symptoms:
-
Formation of a mixture of diastereomers upon construction of the dihydrofuran ring.
-
Difficult purification of the desired product from its diastereomer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Ligand for Palladium Catalyst | The choice of phosphine (B1218219) ligand is crucial for the stereochemical outcome of the Heck reaction. Screen a variety of ligands (e.g., BINAP, P(o-tol)3, dppf) to find the one that provides the best diastereomeric ratio (d.r.). |
| Incorrect Solvent or Temperature | The polarity of the solvent and the reaction temperature can significantly influence the transition state of the cyclization. Experiment with different solvents (e.g., THF, DMF, acetonitrile) and a range of temperatures to optimize the selectivity. |
| Steric Hindrance in the Substrate | Large protecting groups near the reaction center can hinder the desired approach of the catalyst. Consider using smaller or alternative protecting groups that may favor the desired cyclization pathway. |
Problem 2: Poor Enantioselectivity in the Asymmetric Allylic Alkylation (AAA)
Symptoms:
-
Low enantiomeric excess (e.e.) of the desired chiral aryl ether product.
-
Formation of a nearly racemic mixture.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Ineffective Chiral Ligand | The Trost ligands are commonly used for this reaction.[1] Ensure the ligand is of high purity. If selectivity is still low, consider screening other classes of chiral ligands. |
| Presence of Impurities | Trace impurities in the starting materials, solvent, or reagents can poison the catalyst or interfere with the asymmetric induction. Ensure all components are rigorously purified before use. |
| Incorrect Reaction Conditions | The concentration of reactants, catalyst loading, and temperature can all impact the enantioselectivity. Perform a systematic optimization of these parameters. |
Quantitative Data Summary
The following tables summarize key quantitative data from various successful stereoselective syntheses of this compound precursors and (-)-Galanthamine itself.
Table 1: Stereoselective Reduction of Narwedine
| Reducing Agent | Temperature (°C) | Product Ratio (Galanthamine : epi-Galanthamine) | Reference |
| L-selectride | < -15 | >99:1 | [1][4][7] |
| LiAlH4 | Not specified | 61:39 | [5] |
| Sodium Borohydride | Not specified | Lower selectivity than L-selectride | [12] |
Table 2: Enantioselective Trost Asymmetric Allylic Alkylation (AAA)
| Chiral Ligand | Solvent | Enantiomeric Excess (e.e.) (%) | Reference |
| (R,R)-Trost Ligand | Dioxane | 88 | [1] |
| (S,S)-Trost Ligand | Not specified | Not specified | [9] |
Table 3: Overall Yields of Selected (-)-Galanthamine Syntheses
| Key Stereoselective Step | Starting Material | Overall Yield (%) | Number of Steps | Reference |
| Crystallization-Induced Dynamic Chiral Resolution | Veratraldehyde | 12.4 | Not specified | [1][2] |
| Asymmetric Allylic Alkylation & Intramolecular Heck Reaction | 2-bromovanillin | Not specified | 8 (from key intermediate) | [8] |
| Enyne Ring-Closing Metathesis & Heck Reaction | Isovanillin | Not specified | 11 | [3] |
| Remote Asymmetric Induction | D-phenylalanine | Not specified | Not specified | [10] |
Experimental Protocols
Protocol 1: Stereoselective Reduction of (-)-Narwedine with L-selectride
This protocol is based on the highly selective reduction step used in several syntheses to avoid the formation of epi-galanthamine.[1][4]
Materials:
-
(-)-Narwedine
-
L-selectride (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Dissolve (-)-Narwedine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to below -15 °C using a suitable cooling bath (e.g., acetone/dry ice).
-
Slowly add a slight excess (e.g., 1.1 equivalents) of L-selectride solution dropwise to the cooled solution, maintaining the temperature below -15 °C.
-
Stir the reaction mixture at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (-)-Galanthamine.
Protocol 2: Trost Asymmetric Allylic Alkylation for Aryl Ether Formation
This protocol describes the key stereoselective step in the Trost synthesis of (-)-Galanthamine.[1]
Materials:
-
Allylic carbonate
-
2-Bromovanillin
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
(R,R)-Trost Ligand
-
Anhydrous Dioxane
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the allylic carbonate, 2-bromovanillin, and the (R,R)-Trost ligand in anhydrous dioxane.
-
Add Pd2(dba)3 to the solution.
-
Add triethylamine to the reaction mixture.
-
Stir the reaction at the appropriate temperature (optimization may be required, e.g., room temperature to 50 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting chiral aryl ether by flash column chromatography.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
Visualizations
Caption: Overview of key strategies in this compound synthesis.
Caption: Troubleshooting workflow for improving stereoselectivity.
References
- 1. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereocontrolled synthesis of (-)-galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 5. soc.chim.it [soc.chim.it]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Divergent enantioselective synthesis of (-)-galanthamine and (-)-morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biomimetic synthesis of (+/-)-galanthamine and asymmetric synthesis of (-)-galanthamine using remote asymmetric induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biomimetic Synthesis of (±)-Galanthamine and Asymmetric Synthesis of (−)-Galanthamine Using Remote Asymmetric Induction [jstage.jst.go.jp]
- 12. WO2006072818A2 - Process for preparation of galanthamine - Google Patents [patents.google.com]
Technical Support Center: Galanthamine Extraction Protocols
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Galanthamine extraction experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of Galanthamine from plant sources.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Galanthamine | Incorrect pH during extraction. | Ensure the aqueous phase is adjusted to a pH of 9-12 to convert Galanthamine to its free base form, which is more soluble in organic solvents.[1] |
| Incomplete extraction from plant material. | Perform multiple extractions (3-4 cycles) with smaller volumes of the organic solvent instead of a single extraction with a large volume.[1] | |
| Inappropriate solvent choice. | Use solvents with a high partition coefficient for Galanthamine, such as methyl isobutyl ketone, ethyl acetate, or butyl acetate.[1] | |
| Degradation of Galanthamine. | Implement a standardized protocol for drying, milling, and storing the plant material to prevent alkaloid degradation.[2] Galanthamine is known to degrade under acidic, photolytic, and oxidative conditions.[3] | |
| Suboptimal plant material. | Use a single, high-yielding, and genetically stable cultivar. The Galanthamine content can vary significantly based on the plant's developmental stage and harvesting time.[2] | |
| Formation of a Stable Emulsion during Liquid-Liquid Extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times to allow for phase contact without forming a stable emulsion.[1] |
| High concentration of surfactants or particulate matter. | Add a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[1] Alternatively, pass the emulsified mixture through a pad of Celite or glass wool, or centrifuge the mixture to facilitate layer separation.[1] | |
| Co-elution of Impurities with Galanthamine in Column Chromatography | Inappropriate stationary or mobile phase. | Test different stationary phases like silica (B1680970) gel or alumina. Optimize the mobile phase by systematically varying the solvent ratios; a common mobile phase for silica gel chromatography is a mixture of chloroform, ethyl acetate, and methanol.[1] |
| Overloading of the column. | Ensure the crude extract is dissolved in a minimal amount of the mobile phase before loading it onto the column. | |
| Insufficient separation power. | Employ gradient elution, starting with a less polar solvent and gradually increasing the polarity to improve the separation of compounds.[1] | |
| Presence of Fatty Acids in the Purified Extract | Lipophilic nature of plant extracts, especially from bulbs. | Incorporate a defatting step before the primary extraction by pre-extracting the plant material with a non-polar solvent like n-hexane.[1] |
| Batch-to-Batch Variation in Galanthamine Yield | Genetic variability in plant sources. | Use a single, genetically stable cultivar for all extractions. For wild populations, document the collection site and conditions.[2] |
| Environmental conditions affecting plant metabolism. | For long-term projects, consider establishing controlled cultivation environments (greenhouses or hydroponic systems) to minimize the impact of environmental fluctuations.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control for a reproducible HPLC quantification of Galanthamine?
A1: Reproducibility in HPLC analysis is most affected by sample preparation and chromatographic conditions. For reliable quantification, it is crucial to:
-
Use an Internal Standard: This corrects for variations in injection volume and detector response.[2]
-
Ensure Complete Extraction: Verify that your extraction procedure is exhaustive by performing sequential extractions of the same sample until no more Galanthamine is detected.[2]
-
Validate the HPLC Method: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[2]
-
Proper Sample Filtration: Filter all samples through a 0.2 µm filter before injection to prevent column clogging and pressure fluctuations.[2]
Q2: How can I enhance Galanthamine production in in-vitro cultures?
A2: Declining secondary metabolite production in long-term in-vitro cultures is a known issue. To enhance yield, consider:
-
Elicitation: The application of elicitors like methyl jasmonate and salicylic (B10762653) acid can stimulate the plant's defense response and increase Galanthamine production.[2]
-
Precursor Feeding: Supplementing the culture medium with phenylalanine and tyrosine, which are precursors in the Galanthamine biosynthesis pathway, may enhance yield.[2]
-
Media Optimization: Systematically test different concentrations of plant growth regulators (auxins and cytokinins) and carbon sources (e.g., sucrose) to find the optimal medium composition.[2]
-
Bioreactor Systems: Transitioning to a temporary immersion system or a bioreactor can improve aeration and nutrient uptake, leading to higher biomass and Galanthamine production.[2]
Q3: Are there "green" alternatives to traditional solvent-based extraction for Galanthamine?
A3: Yes, several environmentally friendly extraction methods are being explored:
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2 as a solvent is a green technology that can replace organic solvents.[4]
-
Pressurized Liquid Extraction (PLE): This method uses solvents (including water) at elevated temperatures and pressures, reducing solvent consumption and extraction time.[5][6]
-
Natural Deep Eutectic Solvents (NADES): NADES are mixtures of natural compounds like sugars and organic acids that are non-toxic and biodegradable. A mixture of malic acid-sucrose-water has shown promising results for Galanthamine extraction.[5][7]
Q4: What is the optimal pH for the initial acidic extraction of Galanthamine from plant material?
A4: The initial extraction is typically performed in an acidic aqueous solution (e.g., 1% sulfuric acid) to extract the alkaloids in their salt form, which are more soluble in water.[1]
Q5: At what pH should the subsequent liquid-liquid extraction with an organic solvent be performed?
A5: After the initial acidic extraction and an optional defatting step, the pH of the aqueous extract should be adjusted to 9-12 with a base (e.g., ammonium (B1175870) hydroxide). This converts Galanthamine from its salt form to its free base, which is more soluble in organic solvents, facilitating its extraction from the aqueous phase.[1]
Experimental Protocols
Protocol 1: Conventional Acid-Base Solvent Extraction of Galanthamine
This protocol outlines a standard method for extracting Galanthamine from plant material, such as daffodil bulbs.
Materials:
-
Dried and powdered plant material (e.g., Narcissus bulbs)
-
1% Sulfuric acid
-
n-Hexane (for defatting)
-
Ammonium hydroxide (B78521) or sodium carbonate
-
Organic solvent (e.g., methyl isobutyl ketone, ethyl acetate)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus
Methodology:
-
Acidic Extraction: a. Macerate the dried and powdered plant material in a 1% sulfuric acid solution for several hours to extract the alkaloids as their salt forms.[1] b. Filter the mixture to remove the solid plant material.[1]
-
Defatting (Recommended): a. Wash the acidic aqueous extract with a non-polar organic solvent like n-hexane to remove lipids and other non-polar impurities.[1] b. Discard the organic (hexane) phase.[1]
-
Basification: a. Adjust the pH of the aqueous extract to 9-12 with a base such as ammonium hydroxide to convert Galanthamine to its free base.[1]
-
Organic Solvent Extraction: a. Extract the basified aqueous solution multiple times with a suitable organic solvent (e.g., methyl isobutyl ketone).[1] b. Combine all the organic extracts.
-
Concentration: a. Dry the combined organic extracts over anhydrous sodium sulfate.[1] b. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude Galanthamine extract.[1]
-
Purification: a. The crude extract can be further purified by recrystallization or column chromatography.[1]
Protocol 2: Purification of Crude Galanthamine Extract by Silica Gel Column Chromatography
This protocol describes the purification of the crude extract obtained from Protocol 1.
Materials:
-
Crude Galanthamine extract
-
Silica gel
-
Mobile phase solvents (e.g., chloroform, ethyl acetate, methanol)[1]
-
Glass column for chromatography
-
Fraction collection tubes
-
TLC plates and developing chamber
-
HPLC for fraction analysis
Methodology:
-
Column Preparation: a. Prepare a slurry of silica gel in the initial mobile phase solvent. b. Pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: a. Dissolve the crude Galanthamine extract in a minimal amount of the mobile phase. b. Carefully load the sample onto the top of the silica gel column.[1]
-
Elution: a. Elute the column with a suitable mobile phase, such as a mixture of chloroform, ethyl acetate, and methanol.[1] b. Consider using a gradient elution, starting with a lower polarity solvent mixture and gradually increasing the polarity to improve separation.[1]
-
Fraction Collection and Analysis: a. Collect fractions as the solvent elutes from the column.[1] b. Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing pure Galanthamine.[1] c. Combine the pure fractions and evaporate the solvent to obtain purified Galanthamine.
Quantitative Data Summary
The following tables summarize key quantitative data from various extraction protocols to aid in the selection of an appropriate method.
Table 1: Comparison of Modern Galanthamine Extraction Techniques
| Extraction Method | Key Parameters | Galanthamine Yield/Recovery | Reference |
| Supercritical Fluid Extraction (SFE) | Pressure: 220 bar, Temperature: 70°C, Time: 3 hours | Not specified | [5] |
| Pressurized Liquid Extraction (PLE) | Solvent: Water, Pressure: 150 bar, Temperature: 70°C, Time: 45 minutes | Not specified | [5] |
| Pressurized NADES Extraction | Solvent: Malic acid-sucrose-water (1:1:5), Pressure: 50 bar, Temperature: 50°C, Cycles: 2 | Similar yields to exhaustive Soxhlet extraction with methanol | [5][7] |
| Ultrasound-Assisted Extraction (UAE) | Solvent/material ratio: 40.70 mL/g, Time: 32.89 min, Temperature: Not specified | 0.470% | [8] |
Table 2: Galanthamine Content in Different Narcissus Cultivars
| Narcissus Cultivar | Plant Part | Galanthamine Content (mg/g DW) |
| Carlton | Bulb | 0.5 - 1.5 |
| Professor Einstein | Bulb | 0.8 - 2.0 |
| Ice Follies | Bulb | 1.0 - 2.5 |
| Sir Winston Churchill | Bulb | 0.3 - 1.0 |
| Bridal Crown | Bulb | 0.7 - 1.8 |
Note: Galanthamine content can vary significantly based on growing conditions and bulb part.[5]
Visualizations
Caption: Workflow for Galanthamine extraction and purification.
Caption: Troubleshooting logic for low Galanthamine yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN1696131A - Method for extracting galantamine from raw materials of lycoris or galanthus - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Pressurized liquid extraction and anticholinesterase activity-based thin-layer chromatography with bioautography of Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pressurized Natural Deep Eutectic Solvent Extraction of Galanthamine and Related Alkaloids from Narcissus pseudonarcissus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in Oxidative Phenol Coupling
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges associated with low yields in oxidative phenol (B47542) coupling reactions.
Troubleshooting Guide
This section addresses specific issues encountered during experiments, offering potential causes and actionable solutions.
Q1: My reaction shows low or no conversion of the starting phenol. What are the primary reasons?
Low conversion is a common issue that can often be traced back to several key factors:
-
Inactive Catalyst or Reagents: The metal catalyst may be oxidized or deactivated. Ensure reagents and solvents are pure and anhydrous, as water or impurities can poison many catalytic systems.
-
Insufficient Oxidant: The oxidant is crucial for regenerating the active catalytic species. If the oxidant is weak, added in insufficient amounts, or decomposes, the catalytic cycle will halt. Consider a stronger oxidant or adding it portion-wise.
-
Incorrect Reaction Temperature: Phenol oxidation potentials can be high, requiring a certain temperature threshold to initiate the reaction.[1][2] Conversely, excessively high temperatures can lead to catalyst decomposition and side reactions. An optimal temperature must be determined empirically.
-
Poor Catalyst Solubility: If the catalyst is not soluble in the chosen solvent, the reaction will be slow or will not proceed.
Q2: My reaction is producing a complex mixture of products with poor selectivity (e.g., ortho-ortho, ortho-para, para-para). How can I improve regioselectivity?
Achieving high regioselectivity is critical for obtaining a high yield of the desired product. Several factors influence the coupling position.[1]
-
Catalyst and Ligand Choice: This is the most critical factor. The geometry and electronic properties of the metal-ligand complex can direct the coupling.[1] For instance, bulky ligands can favor coupling at less sterically hindered positions.[1] Different metals (e.g., Vanadium, Copper, Ruthenium, Iron) and ligand scaffolds (e.g., salen/salan) show different selectivities for the same substrate.[1][2][3]
-
Substrate Blocking Groups: By blocking one of the reactive positions (ortho or para) on the phenol with a substituent group, you can force the coupling to occur at the unblocked sites. For example, blocking both ortho-positions will lead to para-para coupling.[1]
-
Solvent Effects: The solvent can influence selectivity by stabilizing certain intermediates over others. For instance, fluorinated solvents like hexafluoroisopropanol (HFIP) have been shown to stabilize radical/charged intermediates, potentially improving yields and selectivity in some systems.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product pathway over competing kinetically favored side reactions.
Q3: Instead of the desired biphenol, my reaction is yielding polymers or intractable materials. What can be done?
Polymerization is a frequent side reaction, especially with electron-rich phenols that are highly reactive.[5]
-
Substrate Concentration: High concentrations of phenol can favor intermolecular reactions, leading to oligomers and polymers. Running the reaction under high-dilution conditions can favor the desired intramolecular or bimolecular coupling.
-
Slow Addition of Reagents: Adding the phenol substrate or the oxidant slowly over an extended period can keep the instantaneous concentration of reactive intermediates low, thus minimizing polymerization.
-
Catalyst Control: A well-chosen catalyst stabilizes the oxidized phenol intermediates through coordination, preventing uncontrolled radical-radical reactions that often lead to polymers.[1]
Q4: My product is forming initially, but then it appears to be decomposing or participating in further reactions. How can I prevent product over-oxidation?
Product stability can be a significant issue because the biphenol product is often more easily oxidized than the starting phenol monomer.[1][6] This can quench the catalyst or lead to further oxidation and decomposition.[1][6]
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed or when the maximum concentration of the product is observed.
-
Choice of Oxidant: Use the mildest oxidant possible that is still effective for the desired transformation. Overly strong oxidants are more likely to cause product degradation.[1]
-
Catalyst System: Some catalytic systems are less susceptible to product inhibition. For example, in photocatalytic systems, if the product is more oxidizable than the starting material, it can quench the photocatalyst, inhibiting the reaction and leading to byproducts.[1] Metal catalysts where substrate coordination is key may be less prone to this issue.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for a successful oxidative phenol coupling?
The key parameters are the catalyst system (metal and ligand), oxidant , solvent , temperature , and substrate concentration . The interplay between these factors determines the reaction's success, and optimization is often necessary for new substrates.
Q2: How do I select the right catalyst for my reaction?
Catalyst selection is highly substrate-dependent. A literature search for similar substrates is the best starting point.
-
Vanadium catalysts are effective for intramolecular couplings to form phenol dienones.[1]
-
Copper, Ruthenium, and Iron catalysts , often with salen-type ligands, have been used extensively for various C-C and C-O couplings.[1][3]
-
Chromium catalysts have been shown to be uniquely effective for the cross-coupling of two different phenols.[2][3]
-
Photocatalysts , both homogeneous (e.g., acridinium (B8443388) salts) and heterogeneous (e.g., TiO2), offer a transition-metal-free alternative.[1][4][5]
Q3: What is the role of the oxidant, and which one should I use?
The oxidant's primary role is to facilitate the initial oxidation of the phenol and/or regenerate the active form of the metal catalyst. Common oxidants include:
-
Molecular Oxygen (O₂/Air): The most atom-economical and environmentally benign oxidant.[2][3]
-
Hydrogen Peroxide (H₂O₂): A mild and readily available oxidant.[4]
-
Stoichiometric Chemical Oxidants: Reagents like DDQ, hypervalent iodine compounds, or metal salts (e.g., VCl₄, Fe(III)) are also used, though they are less atom-economical.[6][7]
The choice depends on the catalyst's compatibility and the substrate's oxidation potential.
Q4: How can I differentiate between C-C and C-O coupling pathways?
The formation of C-C (biphenols) versus C-O (diaryl ethers) bonds is highly dependent on the substrate's electronic and steric properties, as well as the catalyst used.[1]
-
Steric Hindrance: Unhindered phenolic oxygens (lacking bulky ortho-substituents) are more likely to undergo C-O coupling.[1]
-
Catalyst Control: Certain catalyst systems can selectively promote one pathway over the other. For example, specific copper catalysts have been developed for selective C-O coupling.[1]
-
Reaction Mechanism: The outcome depends on which resonance structure of the oxidized phenol intermediate is more reactive or better stabilized by the catalyst.[1]
Data Presentation
Table 1: Effect of Catalyst System on Regioselectivity for a Model Phenol Substrate
| Entry | Metal Catalyst | Ligand Type | Predominant Product | Yield (%) | Reference |
| 1 | Ru | Salen | ortho-ortho | 85 | [3] |
| 2 | V | Salan | ortho-ortho | 75 | [3] |
| 3 | Cr | Salen | ortho-para | 88 | [3] |
| 4 | Cu | Salan | ortho-ortho | 65 | [3] |
| 5 | Fe | Porphyrin | ortho-ortho | High | [4] |
Yields are for illustrative purposes based on reported catalyst performance for specific substrates.
Table 2: Influence of Solvent on Photocatalytic Homo-Coupling Yield
| Entry | Substrate | Solvent | Yield (%) | Reference |
| 1 | 2,4-dimethylphenol | Dichloroethane (DCE) | 45 | [4] |
| 2 | 2,4-dimethylphenol | DCE:HFIP (1:2) | 72 | [4] |
| 3 | Tyrosine Derivative | Dichloroethane (DCE) | Low | [4] |
| 4 | Tyrosine Derivative | DCE:HFIP (1:2) | 60 | [4] |
HFIP = Hexafluoroisopropanol. The use of HFIP can stabilize charged intermediates, improving reaction yield.[4]
Experimental Protocols
General Protocol for Catalyst Screening (Aerobic Oxidation)
This protocol provides a general workflow for screening different metal-salen catalysts to optimize the yield of a desired biphenol product.
-
Preparation: To an array of reaction vials, add the chosen metal-salen catalyst (e.g., 5-10 mol%).
-
Reagent Addition: In a glovebox or under an inert atmosphere, add the phenol substrate (1.0 equiv) and the appropriate anhydrous solvent (e.g., DCE, PhCF₃) to each vial to achieve a concentration of ~0.1 M.
-
Reaction Initiation: Seal the vials, remove them from the glovebox, and replace the inert atmosphere with an oxygen balloon.
-
Heating and Stirring: Place the vials in a heating block set to the desired temperature (e.g., 60-100 °C) and stir for 12-24 hours.
-
Monitoring: Periodically take aliquots from the reaction mixture to analyze by TLC or LC-MS to monitor the consumption of starting material and the formation of the product.
-
Workup and Analysis: After the reaction is complete, cool the mixture, remove the catalyst by filtration through a silica (B1680970) plug, and concentrate the filtrate. Analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and product distribution.
Visualizations
Caption: A step-by-step workflow to diagnose and solve common causes of low reaction yields.
Caption: Relationship between key experimental parameters and the final reaction outcome.
Caption: Simplified schematic of desired coupling versus common unwanted side reactions.
References
- 1. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Photocatalytic Homo- and Cross-Coupling of Phenols: Nonenzymatic, Catalytic Method for Coupling Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimization of the Intramolecular Heck Reaction for Galanthan Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the intramolecular Heck reaction for the synthesis of the Galanthan core structure, a key step in the production of galanthamine (B1674398) and related Amaryllidaceae alkaloids.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the intramolecular Heck reaction for the synthesis of the this compound skeleton.
Question: My intramolecular Heck reaction is resulting in a low yield of the desired cyclized product. What are the common causes and how can I improve the yield?
Answer: Low yields in the intramolecular Heck reaction for this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The Pd(0) catalyst may not be forming efficiently or may be deactivating prematurely.
-
Solution: Ensure anhydrous and anaerobic conditions to prevent catalyst oxidation. Consider using a more robust ligand that protects the palladium center. Bulky, electron-rich phosphine (B1218219) ligands are often effective. If using a Pd(II) precatalyst, ensure the reducing agent (often a phosphine ligand or an amine) is effective.
-
-
Poor Substrate Reactivity: The aryl halide or triflate in your this compound precursor may be unreactive under the chosen conditions.
-
Solution: Aryl iodides are generally more reactive than bromides or triflates. If you are using a less reactive precursor, you may need to increase the reaction temperature, use a more active catalyst system (e.g., palladacycles), or switch to a more electron-donating ligand.
-
-
Side Reactions: Competing reactions such as β-hydride elimination from undesired positions, double bond isomerization, or intermolecular reactions can reduce the yield of the desired product.
-
Solution: The choice of base and solvent is critical in controlling side reactions. For instance, the use of silver salts can promote a cationic pathway which may suppress certain side reactions.[1] High dilution conditions can favor the intramolecular reaction over intermolecular side reactions.
-
Question: I am observing the formation of multiple products, including isomers of the desired this compound core. How can I improve the regioselectivity of the reaction?
Answer: The formation of regioisomers is a common challenge in Heck reactions. In the context of this compound synthesis, this often relates to the direction of the cyclization (exo vs. endo) and the position of the resulting double bond.
-
Cyclization Pathway: The regioselectivity is often governed by the stability of the transition state.
-
Solution: For the formation of the characteristic dihydrofuran ring in the this compound core, a specific regioselectivity is required. The choice of ligand can significantly influence this. Bidentate ligands like BINAP can enforce a specific coordination geometry that favors the desired cyclization pathway.[1][2]
-
-
Double Bond Migration: The initially formed product can isomerize to a more thermodynamically stable isomer under the reaction conditions.
-
Solution: The addition of a base is necessary to regenerate the Pd(0) catalyst, but some bases can also promote double bond isomerization. Using a milder base or carefully controlling the reaction time and temperature can minimize this issue.
-
Question: My reaction is not proceeding to completion, and I still have a significant amount of starting material. What steps should I take?
Answer: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition.
-
Solution: Employing more robust ligands or catalyst systems can prevent deactivation. Increasing the catalyst loading might be a straightforward solution, but it is often more cost-effective to optimize other parameters first.
-
-
Insufficient Temperature: The activation energy for the oxidative addition step might not be reached.
-
Solution: Gradually increasing the reaction temperature can improve the reaction rate. However, be cautious of potential side reactions and substrate decomposition at higher temperatures.
-
-
Inappropriate Solvent or Base: The polarity and coordinating ability of the solvent, as well as the strength and nature of the base, are crucial.[3][4][5]
-
Solution: A screening of different solvents (e.g., DMF, DMA, acetonitrile (B52724), toluene) and bases (e.g., triethylamine, potassium carbonate, sodium acetate) is often necessary to find the optimal combination for your specific this compound precursor.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst system used for the intramolecular Heck reaction in this compound synthesis?
A1: Palladium catalysts are exclusively used. Common precatalysts include Pd(OAc)₂ and Pd₂(dba)₃. These are used in conjunction with phosphine ligands. For enantioselective syntheses, chiral ligands such as (R)-BINAP are employed to control the stereochemistry of the newly formed chiral centers.[2]
Q2: How does the choice of the leaving group on the aromatic ring affect the reaction?
A2: The reactivity of the aryl electrophile follows the general trend: I > Br > OTf > Cl. Aryl iodides are the most reactive and often give the best results. If you are constrained to use a less reactive halide, you will likely need more forcing conditions (higher temperature, more active catalyst).
Q3: Can I use microwave irradiation to accelerate the Heck reaction for this compound synthesis?
A3: Yes, microwave heating can significantly shorten reaction times in many Heck reactions. It can be a valuable tool for optimizing reaction conditions quickly. However, it's important to monitor for potential decomposition of sensitive functional groups in the this compound precursor at the higher temperatures that can be rapidly achieved with microwave heating.
Q4: What is the role of additives like silver salts in the reaction?
A4: Silver salts, such as Ag₃PO₄ or Ag₂CO₃, are often used to promote the "cationic pathway" of the Heck reaction. They act as halide scavengers, generating a cationic palladium complex. This can lead to cleaner reactions and, in some cases, improved stereoselectivity.[2]
Q5: How can I monitor the progress of my Heck reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Intramolecular Heck Cyclization in the Synthesis of this compound Precursors.
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | PPh₃ | Ag₂CO₃ | Toluene | 100 | 12 | 75 | Inferred from general procedures |
| 2 | Pd₂(dba)₃ | (R)-BINAP | Ag₃PO₄ | Toluene | 110 | 24 | 85 (enantioselective) | [2] |
| 3 | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 18 | 68 | Inferred from general procedures |
| 4 | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | 120 | 10 | 82 | Inferred from general procedures |
| 5 | Pd(OAc)₂ | dppf | NaOAc | DMA | 130 | 8 | 78 | Inferred from general procedures |
Note: This table is a representative summary based on typical conditions reported for intramolecular Heck reactions and specific examples in Amaryllidaceae alkaloid synthesis. Actual yields will vary depending on the specific substrate.
Experimental Protocols
Protocol 1: General Procedure for the Intramolecular Heck Reaction in this compound Synthesis (Neutral Pathway)
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide precursor of the this compound core (1.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 eq), and the phosphine ligand (e.g., PPh₃, 0.1 eq).
-
Add the anhydrous solvent (e.g., acetonitrile or toluene, to achieve a concentration of 0.01-0.05 M).
-
Add the base (e.g., Et₃N, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cyclized product.
Protocol 2: Procedure for the Asymmetric Intramolecular Heck Reaction in this compound Synthesis (Cationic Pathway)
-
To a dried Schlenk flask under an inert atmosphere, add the aryl triflate or iodide precursor (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 eq), and the chiral ligand (e.g., (R)-BINAP, 0.06 eq).
-
Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.01 M).
-
Add the silver salt (e.g., Ag₃PO₄, 1.2 eq) and a proton sponge-type base if necessary.
-
Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove palladium black and silver salts.
-
Wash the Celite pad with an organic solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the enantiomerically enriched this compound core.
Mandatory Visualizations
Caption: Experimental workflow for the intramolecular Heck reaction in this compound synthesis.
Caption: Troubleshooting workflow for the optimization of the Heck reaction in this compound synthesis.
References
Technical Support Center: Enhancing Galanthamine Production In Vitro
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for enhancing Galanthamine (B1674398) production in plant in vitro cultures using elicitors.
Frequently Asked Questions (FAQs)
Q1: What are elicitors and how do they enhance Galanthamine production?
A: Elicitors are chemical or biological agents that, when applied to plant cell cultures, trigger defense responses and stimulate the production of secondary metabolites, such as Galanthamine.[1][2] They function by activating signaling pathways that upregulate the expression of genes encoding key enzymes in the Galanthamine biosynthesis pathway.[3][4] This process mimics a plant's natural response to stress or pathogen attack, leading to an increased accumulation of target alkaloids.[2]
Q2: Which elicitors are most effective for increasing Galanthamine yield?
A: Several elicitors have been successfully used to enhance Galanthamine production. The most commonly reported and effective elicitors include:
-
Methyl Jasmonate (MeJA): Widely regarded as one of the most effective elicitors for boosting Galanthamine accumulation in various Amaryllidaceae species.[2][3][5]
-
Jasmonic Acid (JA): Similar to MeJA, it has been shown to increase the production of Galanthamine and other Amaryllidaceae alkaloids.[6][7]
-
Chitosan: A fungal-derived elicitor that has demonstrated a significant increase in Galanthamine production.[1][5]
-
Salicylic (B10762653) Acid (SA): A signaling molecule that can promote Galanthamine biosynthesis, although its effects can be species and concentration-dependent.[7][8][9]
-
Yeast Extract (YE): A biotic elicitor that has been shown to promote Galanthamine accumulation in some studies.[10][11][12]
-
Abiotic Elicitors: Compounds like silver nitrate (B79036) and copper sulfate (B86663) have also been investigated for their elicitation effects.[2][8]
Q3: What type of in vitro culture system is best for Galanthamine production with elicitors?
A: The choice of culture system is critical. Generally, more differentiated tissues produce higher amounts of alkaloids compared to undifferentiated callus cultures.[13][14]
-
Shoot Cultures: Including shoot-clumps and liquid shoot cultures, are often preferred as they are more differentiated and tend to have higher biosynthetic potential for Galanthamine.[6][13][15]
-
Temporary Immersion Systems (TIS): These bioreactor systems have been used effectively for shoot cultures, allowing for controlled nutrient and gas exchange, which can be beneficial during elicitation.[8][16]
-
Callus Cultures: While easier to establish and maintain, callus cultures often produce very low or trace amounts of Galanthamine.[5][14][17] However, they can be a useful system for studying the effects of elicitors on precursor biosynthesis.[1][5]
Q4: How does elicitation affect the Galanthamine biosynthesis pathway?
A: Elicitors like jasmonic acid trigger a signaling cascade that boosts the activity of key enzymes involved in the early stages of the Amaryllidaceae alkaloid biosynthesis pathway.[6] This includes upregulating enzymes such as Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Decarboxylase (TYDC), which are responsible for producing the precursors necessary for Galanthamine synthesis.[3][6][13]
Troubleshooting Guide
Q5: I applied an elicitor, but the Galanthamine yield did not increase. What went wrong?
A: This is a common issue with several potential causes:
-
Incorrect Elicitor Concentration: Elicitor response is highly dose-dependent. High concentrations of elicitors like methyl jasmonate can be toxic to the cultures and inhibit both growth and alkaloid production.[5][10][18] It is crucial to perform a dose-response experiment to find the optimal concentration for your specific culture system.
-
Improper Timing of Application: The growth phase of the culture when the elicitor is added is critical. Elicitation is often most effective when applied during the exponential growth phase.[6]
-
Suboptimal Culture Type: Undifferentiated callus cultures inherently produce very low levels of Galanthamine.[5][14] A significant increase might still result in a low overall yield. Consider using more differentiated systems like shoot or bulblet cultures for higher production potential.[7][13]
-
Inadequate Exposure Time: The duration of elicitor treatment is important. It typically requires several days to weeks of exposure for a significant increase in alkaloid accumulation.[5]
-
Suboptimal Culture Conditions: Factors such as temperature, light, and media composition (e.g., sucrose (B13894) concentration) significantly impact both biomass growth and alkaloid synthesis.[13] Ensure these are optimized for your plant species.
Q6: My plant cultures are turning brown and dying after I add the elicitor. How can I prevent this?
A: Necrosis and growth inhibition are typically signs of elicitor toxicity.
-
Reduce Elicitor Concentration: This is the most common cause. High doses of methyl jasmonate and salicylic acid, in particular, can have a negative effect on culture growth.[10][11] Start with a lower concentration range and perform a viability test (e.g., TTC stain) to assess culture health.
-
Shorten Exposure Time: If reducing the concentration is not effective, consider a shorter elicitation period. A pulse treatment for a few days may be sufficient to trigger the biosynthetic pathway without causing irreversible damage to the cultures.
Q7: I am getting very inconsistent Galanthamine yields between experimental batches. Why?
A: Consistency is key in in vitro culture. Variability can be introduced at several stages:
-
Inconsistent Inoculum: Use cultures of the same age, size, and physiological state for each experiment. Subculturing at regular intervals helps maintain uniformity.
-
Elicitor Preparation: Prepare fresh elicitor stock solutions for each experiment. Some elicitors may degrade in solution over time. Ensure thorough mixing in the medium for uniform distribution.
-
Environmental Fluctuations: Minor variations in temperature, light intensity, or photoperiod in the growth chamber can affect culture metabolism and lead to inconsistent results. Monitor and control these parameters carefully.
Q8: I can't detect any Galanthamine in my samples, even after elicitation. What should I check?
A: If Galanthamine is undetectable, consider the following:
-
Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC, GC-MS) is sensitive enough to detect the low concentrations of Galanthamine typically found in in vitro cultures.[19] LC-MS/MS offers superior sensitivity for biological samples.[19]
-
Extraction Protocol: Inefficient extraction will lead to low or undetectable levels. Ensure your sample preparation protocol is validated for Galanthamine. This typically involves homogenization, extraction with an appropriate solvent, and filtration before analysis.[20][21]
-
Culture's Biosynthetic Capacity: The specific plant species and explant source may have very low intrinsic capacity for Galanthamine production. Field-grown bulbs and basal plates contain significantly higher amounts than in vitro cultures.[5][14][17] It's possible the levels in your system are below the detection limit of your instrument.
Data Presentation
Table 1: Summary of Elicitor Effects on Galanthamine Production in In Vitro Cultures
| Plant Species | Culture Type | Elicitor | Concentration | Result | Reference |
| Narcissus pseudonarcissus | Callus Culture | Methyl Jasmonate | Not specified | ~5.6-fold increase | [1][5] |
| Narcissus pseudonarcissus | Callus Culture | Chitosan | Not specified | ~3-fold increase | [1][5] |
| Narcissus confusus | Shoot-clumps | Methyl Jasmonate | 25 µM | 3.8-fold higher release into medium | [2][22] |
| Leucojum aestivum | Liquid Shoot Culture | Jasmonic Acid | Not specified | 1.36-fold increase (226.9 µ g/flask ) | [6] |
| Lycoris chinensis | Seedlings | Methyl Jasmonate | Not specified | Promoted accumulation | [10][11][12] |
| Lycoris chinensis | Seedlings | Sodium Nitroprusside (NO donor) | 100 µM | 1.72-fold increase | [10][11][12] |
| Lycoris chinensis | Seedlings | Yeast Extract | 0.15 g/L | ~1.62-fold increase | [10] |
| Hippeastrum papilio | Hydroponic Culture | Salicylic Acid | 100 µM/L | 19% increase after 148h | [9] |
| Zephyranthes candida | In vitro bulbs | Methyl Jasmonate | 150 µM | 64.73% increase (3.97 µg/g DW) | [4] |
Table 2: Comparison of Analytical Methods for Galanthamine Quantification
| Method | Column | Mobile Phase | Detection | Typical Application | Reference |
| RP-HPLC | Inertsil ODS-3V (C18) | Phosphate (B84403) buffer and acetonitrile (B52724) (75:25 v/v) | UV at 230 nm | Pharmaceutical Formulations | [19][20] |
| RP-HPLC | Phenomenex C18 | 1 mM ammonium (B1175870) formate: acetonitrile (30:70) | UV at 289 nm | Pharmaceutical Dosage Form | [23] |
| LC-MS/MS | Atlantis dC18 | 0.2% formic acid:acetonitrile (50:50, v/v) | Mass Spectrometry | Biological Matrices (e.g., plasma) | [19] |
| GC-MS | - | - | Mass Spectrometry | Plant tissue extracts, callus | [1][5] |
Experimental Protocols
Protocol 1: General Method for Methyl Jasmonate (MeJA) Elicitation in Liquid Shoot Cultures
-
Culture Establishment:
-
Initiate shoot cultures from bulb explants (e.g., twin-scales) of a Galanthamine-producing species (e.g., Leucojum aestivum, Narcissus spp.) on a semi-solid Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators.[15]
-
Once stable shoot-clumps are established, transfer them to a liquid MS medium in Erlenmeyer flasks for proliferation on an orbital shaker.
-
-
Elicitor Preparation:
-
Prepare a stock solution of Methyl Jasmonate (MeJA) in a suitable solvent like ethanol (B145695) or DMSO.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Elicitation:
-
Allow the liquid cultures to reach their exponential growth phase.
-
Aseptically add the sterile MeJA stock solution to the culture flasks to achieve the desired final concentration (e.g., starting with a range of 25-150 µM).[4][22] An equivalent volume of the solvent should be added to control flasks.
-
Continue the incubation on the orbital shaker under established light and temperature conditions.
-
-
Harvesting and Analysis:
-
Harvest the biomass (shoots/bulblets) and the liquid medium separately after the desired elicitation period (e.g., 7-14 days).
-
Record the fresh and dry weight of the biomass.
-
Freeze the samples immediately in liquid nitrogen and store them at -80°C or lyophilize them prior to extraction.
-
Protocol 2: Galanthamine Extraction and Quantification by RP-HPLC
-
Sample Preparation (Extraction):
-
Take a known weight of lyophilized and ground plant material (e.g., 100 mg).
-
Extract the sample with an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water) or an appropriate organic solvent like methanol.[24] Sonication can be used to improve extraction efficiency.[20]
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant. For some samples, a basification step (to pH 9-10) followed by liquid-liquid extraction with a solvent like dichloromethane (B109758) may be required to purify the alkaloid fraction.[24]
-
Filter the final extract through a 0.45 µm nylon membrane filter before injection into the HPLC system.[20]
-
-
RP-HPLC Conditions (Example): [20]
-
Column: Inertsil ODS-3V (150 mm × 4.6 mm, 5µm) or equivalent C18 column.
-
Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile (e.g., 75:25 v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detector set at 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.[21]
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of Galanthamine hydrobromide across a suitable concentration range (e.g., 6-30 µg/ml).[20]
-
Plot the peak area against the concentration to generate a linear regression curve.
-
Quantify the amount of Galanthamine in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Signaling Pathways and Workflows
Caption: Jasmonate-induced signaling pathway for Galanthamine biosynthesis.
Caption: General experimental workflow for elicitation of Galanthamine.
Caption: Troubleshooting decision tree for low Galanthamine yield.
References
- 1. Enhancement of galanthamine production through elicitation and NMR-based metabolite profiling in Narcissus pseudonarcissus cv. Carlton in vitro callus cultures - Royal Agricultural University Repository [rau.repository.guildhe.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Transcriptomic and Metabolomic Analyses Reveals That Exogenous Methyl Jasmonate Regulates Galanthamine Biosynthesis in Lycoris longituba Seedlings [frontiersin.org]
- 4. Tissue-Specific Natural Synthesis of Galanthaminein Zephyranthes Species and Its Accumulation in Different In Vitro-Grown Organs Following Methyl Jasmonate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rau.repository.guildhe.ac.uk [rau.repository.guildhe.ac.uk]
- 6. Elicitation of galanthamine biosynthesis by Leucojum aestivum liquid shoot cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elicitation of galanthamine production by Leucojum aestivum shoots grown in temporary immersion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Salicylic Acid as an Elicitor for Galanthamine Production in Hippeastrum papilio (Ravenna) Van Scheepen Hydroponic Cultures | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]
- 10. scispace.com [scispace.com]
- 11. Effect of Abiotic and Biotic Elicitors on Growth and Alka... [degruyterbrill.com]
- 12. znaturforsch.com [znaturforsch.com]
- 13. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. SUstainable PROduction of GALanthamine by both in vitro and agricultural crops of highly galanthamine-containing plants | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 17. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 18. Elicitation Induced α-Amyrin Synthesis in Tylophora indica In Vitro Cultures and Comparative Phytochemical Analyses of In Vivo and Micropropagated Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
- 21. ijrpr.com [ijrpr.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Galanthamine Hydrobromide Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing purity issues encountered during the preparation of Galanthamine (B1674398) hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in Galanthamine hydrobromide?
A1: Common impurities in Galanthamine hydrobromide can originate from the synthetic route or extraction from natural sources. These include other Amaryllidaceae alkaloids and synthetically related compounds. Key impurities to monitor are:
-
Epigalanthamine: A common diastereomer formed during the reduction of narwedine.[1][2]
-
Narwedine: The precursor to Galanthamine in many synthetic routes.[1][3]
-
N-Desmethylgalanthamine: An impurity where the methyl group on the nitrogen atom is absent.[3][4]
-
Lycoramine (Dihydrogalantamine): A structurally similar alkaloid where the double bond in the C ring is saturated.[4][5]
-
Galantaminone: An oxidation product of Galanthamine.[4]
-
Related Compounds from Natural Sources: When extracted from plants like daffodils, other alkaloids from the Amaryllidaceae family may be present.[4][6][7]
Q2: How can I monitor the purity of my Galanthamine hydrobromide sample during preparation?
A2: The most common and effective method for monitoring purity is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection.[3][8][9][10][11] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of fractions during purification.[4] For quantitative analysis of the final product, spectrofluorimetry is another validated method.
Q3: My final Galanthamine hydrobromide product has a yellowish tint. What could be the cause and how can I remove it?
A3: A yellowish discoloration in the final product can be attributed to the presence of trace impurities, which may be formed through oxidative degradation or as byproducts from the manufacturing process.[12] To address this, consider the following:
-
Recrystallization: Dissolving the product in a suitable solvent and allowing it to recrystallize can leave colored impurities in the mother liquor.[13][14]
-
Activated Carbon Treatment: Treating a solution of your product with activated carbon can help adsorb colored impurities.[7]
-
Chromatography: If recrystallization is ineffective, column chromatography may be necessary to separate the colored impurities.[4]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Problem: The HPLC analysis of my purified Galanthamine hydrobromide shows unexpected peaks, indicating the presence of impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction or Side Reactions | * Review your synthetic steps, particularly the reduction of narwedine, which can lead to the formation of epigalanthamine.[1] * Optimize reaction conditions (temperature, reagents) to minimize side product formation. |
| Contamination from Natural Source Extraction | * If extracting from plant material, ensure a "defatting" step with a non-polar solvent like n-hexane is included to remove lipids and other non-polar impurities.[4] * Employ multiple purification steps, such as a combination of liquid-liquid extraction and column chromatography.[4] |
| Degradation of Galanthamine | * Avoid prolonged exposure to harsh acidic or basic conditions, and high temperatures. * Store intermediates and the final product under appropriate conditions (cool, dark, and inert atmosphere if necessary). |
| Cross-Contamination | * Ensure all glassware and equipment are thoroughly cleaned between experiments. |
Issue 2: Poor Separation of Galanthamine and Epigalanthamine
Problem: I am unable to achieve baseline separation between Galanthamine and its diastereomer, epigalanthamine, using HPLC or column chromatography.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Chromatographic Conditions | * HPLC Method Development: Optimize the mobile phase composition, gradient, flow rate, and column temperature. A gradient elution is often recommended for separating related substances.[3][8] * Column Selection: Use a high-resolution column, such as an Octadecylsilane (C18) column.[3][8] |
| Co-crystallization | * If the issue persists after chromatography, it's possible the two isomers are co-crystallizing. * Solvent Screening for Recrystallization: Experiment with different solvent systems for recrystallization, as the solubility of Galanthamine and epigalanthamine can differ.[1] |
Quantitative Data
Table 1: HPLC Method Parameters for Impurity Profiling
| Parameter | Method 1 | Method 2 |
| Column | Octadecylsilane (C18) | Phenomenex Luna RP C18 (250 mm x 4.6 mm x 5 µm) |
| Mobile Phase A | Buffer:Acetonitrile (B52724) (97:3 v/v) | 1% Triethylamine:Methanol (B129727) (75:35 v/v) |
| Mobile Phase B | Buffer:Acetonitrile (25:75 v/v) | - |
| Detection Wavelength | 230 nm | Not Specified |
| Column Temperature | 35°C | 30°C |
| Flow Rate | Not Specified | 1.0 ml/min |
| Reference | [8] | [3] |
Table 2: Analytical Method Validation Data
| Parameter | Spectrofluorimetry | RP-HPLC |
| Linearity Range | 2–14 µg/ml | 6-30 µg/ml |
| Correlation Coefficient (r²) | 0.9999 | 0.999 |
| Mean Accuracy (% Recovery) | 98.12% to 99.67% | 99.74% - 99.89% |
| Limit of Detection (LOD) | 0.29 µg/ml | Not Specified |
| Limit of Quantification (LOQ) | 0.89 µg/ml | Not Specified |
| Reference | [9] |
Experimental Protocols
Protocol 1: RP-HPLC Analysis of Galanthamine Hydrobromide and its Impurities
This protocol is a general guideline based on published methods.[3][8]
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a buffer solution (e.g., potassium phosphate (B84403) buffer pH 7.4) and mix with acetonitrile in a 97:3 (v/v) ratio.[8]
-
Mobile Phase B: Mix the buffer solution and acetonitrile in a 25:75 (v/v) ratio.[8]
-
Degas both mobile phases before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve Galanthamine hydrobromide reference standard in a suitable diluent (e.g., a mixture of the mobile phase) to obtain a known concentration (e.g., 1 mg/ml).
-
Prepare working standards by further dilution.
-
-
Preparation of Sample Solution:
-
Accurately weigh and dissolve the Galanthamine hydrobromide sample in the diluent to achieve a similar concentration as the standard solution.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard and sample solutions.
-
Identify and quantify impurities based on their retention times relative to the main Galanthamine peak and by using reference standards for known impurities if available.
-
Protocol 2: Purification of Galanthamine from Plant Extract by Column Chromatography
This protocol provides a general procedure for purification.[4]
-
Column Preparation:
-
Prepare a slurry of silica (B1680970) gel in the initial, less polar mobile phase.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude Galanthamine extract in a minimal amount of the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., a mixture of chloroform (B151607) and ethyl acetate).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like methanol (gradient elution).[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions as the solvent elutes from the column.
-
Analyze the fractions by TLC or HPLC to identify those containing pure Galanthamine.
-
-
Final Step:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Galanthamine base.
-
Visualizations
Caption: Workflow for Extraction and Purification of Galanthamine Hydrobromide.
Caption: Key Impurities and their Relationship to Galanthamine.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US8013151B2 - Process for the preparation of galanthamine hydrobromide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. ijrpr.com [ijrpr.com]
- 9. scispace.com [scispace.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a trace colored impurity in drug substance by preparative liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN1088460C - Process for isolating galanthamine - Google Patents [patents.google.com]
- 14. US6573376B2 - Process for the isolation of galanthamine - Google Patents [patents.google.com]
Technical Support Center: Stability of Galanthamine in Different Solvent Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of galanthamine (B1674398) in various solvent systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is galanthamine hydrobromide unstable? A1: Galanthamine hydrobromide is susceptible to degradation under acidic, photolytic (light exposure), and oxidative conditions.[1][2][3][4] It remains stable under alkaline and elevated temperature conditions.[2][3][4]
Q2: What are the primary degradation pathways of galanthamine? A2: The main degradation pathways include dehydration, epimerization, and N-oxidation (the addition of an oxygen atom to the nitrogen).[1][2][3] Under oxidative stress, galantamine N-oxide is a known degradation product.[2]
Q3: What is the solubility of galanthamine in common solvents? A3: Galanthamine, as a crystalline solid, is soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide (DMF).[5] Specifically, its solubility is approximately 15 mg/mL in ethanol and about 50 mg/mL in DMSO and DMF.[5] Galanthamine hydrobromide is soluble in water and methanol (B129727) but less so in organic solvents like acetone (B3395972) and ethyl acetate.[6] It is sparingly soluble in aqueous buffers.[5]
Q4: How should I prepare and store galanthamine solutions? A4: For aqueous experiments, it is recommended to first dissolve galanthamine in DMSO to create a stock solution and then dilute it with the aqueous buffer of your choice.[5] For long-term storage, solid galanthamine should be kept at -20°C, where it is stable for at least four years.[1] Stock solutions in DMSO or DMF can be aliquoted and stored at -20°C for up to one month or at -80°C for longer durations.[1] Aqueous solutions are not recommended for storage for more than a day.[5] Always protect solutions from light by using amber vials or storing them in the dark.[1]
Q5: I'm observing precipitation in my aqueous galanthamine solution. What should I do? A5: Precipitation in aqueous buffers is common due to galanthamine's low solubility.[1] To resolve this, prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into your aqueous experimental medium.[1][5] Ensure the final concentration of the organic solvent is compatible with your experimental setup.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of galanthamine. | Prepare fresh solutions for each experiment. Ensure proper storage of stock solutions (aliquoted, frozen, protected from light). Verify the purity of solvents and reagents, as impurities can accelerate degradation.[1] |
| Loss of biological activity in experiments | Degradation of galanthamine leading to a lower effective concentration. | Confirm the concentration and purity of your galanthamine solution using a validated analytical method like HPLC. Prepare fresh solutions from solid material stored under recommended conditions.[1] |
| Color change in the solution | This may indicate oxidation or other degradation pathways. | Discard the solution and prepare a fresh one. Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
Quantitative Data Summary
Table 1: Solubility of Galanthamine
| Solvent | Solubility | Reference |
| Ethanol | ~15 mg/mL | [5] |
| DMSO | ~50 mg/mL | [5] |
| Dimethylformamide (DMF) | ~50 mg/mL | [5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
| Water (pH 6.0) | 31 mg/mL | [7] |
| Water | Sparingly soluble | [5] |
| Methanol | Soluble | [6] |
| Acetone | Less soluble | [6] |
| Ethyl Acetate | Less soluble | [6] |
Table 2: Summary of Galanthamine Stability Under Different Stress Conditions
| Stress Condition | Observation | Primary Degradation Products | Reference |
| Acidic | Degradation occurs | Dehydration, Epimerization | [1][2] |
| Alkaline | Stable | - | [1][2] |
| Thermal (Elevated Temperature) | Stable | - | [1][2] |
| Photolytic (Light Exposure) | Degradation occurs | Not specified in detail | [1][2] |
| Oxidative | Degradation occurs | N-Oxidation | [1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Galanthamine
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of galanthamine and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve galanthamine hydrobromide in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to obtain a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). After incubation, neutralize the solution with 0.1 M NaOH.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified period. After incubation, neutralize the solution with 0.1 M HCl.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of a hydrogen peroxide solution (e.g., 3% H₂O₂). Keep the solution at room temperature for a specified period.[1]
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 60-80°C) for a defined duration.
-
Photolytic Degradation: Expose a solution of the drug to a light source, such as a Xenon arc lamp, for a specific time. A control sample protected from light should be run in parallel.[8]
3. Sample Analysis:
-
After the stress period, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for a reversed-phase HPLC method to separate galanthamine from its degradation products.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.[1]
-
Mobile Phase: A common mobile phase is a mixture of a phosphate (B84403) buffer and acetonitrile.[1] For example, a gradient elution can be used with Mobile Phase A as a buffer and Mobile Phase B as a buffer:acetonitrile mixture (e.g., 25:75 v/v).[1][9] The buffer can be prepared by dissolving potassium dihydrogen phosphate or dipotassium (B57713) hydrogen phosphate in water to achieve a specific pH (e.g., pH 7.4).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 230 nm or 289 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).[1][9]
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent), followed by a standard solution of galanthamine and the stressed sample solutions.
-
Record the chromatograms. Identify the peak for galanthamine based on the retention time of the standard.
-
New peaks in the chromatograms of the stressed samples indicate the formation of degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the galanthamine peak.[1]
Visualizations
Caption: Main degradation pathways of galanthamine under stress conditions.
Caption: General experimental workflow for galanthamine stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. ijrpr.com [ijrpr.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Separating Galanthamine Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the separation of Galanthamine (B1674398) and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Galanthamine that I should be aware of?
A1: During the synthesis, purification, and storage of Galanthamine, several related substances and degradation products can arise. It is critical to monitor and control these to ensure the safety and efficacy of the drug product.[1][2] Common impurities include:
-
Stereoisomers: Epinorgalanthamine (B120396) is a key diastereomer that may possess different pharmacological and toxicological profiles.[1] Enantiomeric impurities (R-Galanthamine) may also be present.[3][4]
-
Degradation Products: Forced degradation studies have shown that Galanthamine can degrade under acidic, photolytic, and oxidative conditions.[5][6][7] Key degradation products include Galanthamine N-oxide, as well as products of dehydration and epimerization.[5][6][7]
-
Process-Related Impurities: The European Pharmacopoeia lists several potential impurities, often designated as Impurity A, B, C, D, E, and F.[2] Other related compounds may also be present depending on the synthetic route.[8][9][10]
Q2: Which analytical technique is most suitable for separating Galanthamine impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for the separation of Galanthamine and its impurities.[11][12] Reversed-phase HPLC (RP-HPLC) is particularly prevalent for routine quality control and stability studies.[11][13] For separating stereoisomers like epinorgalanthamine and enantiomers, chiral HPLC is necessary.[1][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the quantification of Galanthamine in plant materials and can be useful for identifying volatile impurities.[14][15]
Q3: What are the typical chromatographic conditions for RP-HPLC analysis of Galanthamine impurities?
A3: While specific conditions can vary, a common starting point for RP-HPLC method development involves an Octadecylsilane (C18) column with a gradient elution using a buffered mobile phase and an organic modifier like acetonitrile (B52724).[11] Detection is typically performed using a UV detector at wavelengths around 230 nm or 289 nm.[3][11]
Troubleshooting Guides
HPLC Method Issues
Problem: Poor resolution between Galanthamine and a known impurity peak.
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | 1. Adjust Organic Modifier Percentage: If peaks are eluting too close together, try decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to increase retention and potentially improve separation. 2. Change Organic Modifier: If adjusting the percentage is not effective, consider switching to a different organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa). 3. Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like Galanthamine. Adjust the pH of the buffer to alter the charge state of the analyte and impurities. |
| Incorrect Column Chemistry | 1. Try a Different Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase chemistry, such as a C8, phenyl, or cyano column. For polar impurities, a polar-embedded or aqueous C18 column might be beneficial. 2. For Stereoisomers: A chiral stationary phase is essential for separating enantiomers or diastereomers like epinorgalanthamine.[1] Polysaccharide-based chiral columns are often effective.[1] |
| Suboptimal Temperature | Adjust Column Temperature: Increasing or decreasing the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which can alter selectivity. |
Problem: Tailing peaks for Galanthamine or its impurities.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | 1. Adjust Mobile Phase pH: Tailing of basic compounds like Galanthamine on silica-based columns can be due to interactions with residual silanol (B1196071) groups. Operating at a lower pH (e.g., pH 2-3) can suppress the ionization of these silanols. 2. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites. |
| Column Overload | Reduce Sample Concentration: Injecting too much sample can lead to peak fronting or tailing. Dilute the sample and reinject. |
| Column Contamination or Degradation | 1. Wash the Column: Flush the column with a strong solvent to remove any strongly retained contaminants. 2. Replace the Column: If washing does not resolve the issue, the column may be degraded and require replacement. |
Problem: Inconsistent retention times.
| Possible Cause | Suggested Solution |
| Mobile Phase Preparation Issues | 1. Ensure Proper Mixing and Degassing: Inconsistent mobile phase composition can lead to shifting retention times. Ensure the mobile phase components are accurately measured, thoroughly mixed, and properly degassed before use. 2. Buffer Instability: Some buffers can degrade over time. Prepare fresh buffer for each analysis set. |
| Fluctuations in Column Temperature | Use a Column Oven: Maintain a constant and consistent column temperature using a column oven to avoid retention time drift due to ambient temperature changes. |
| Pump Malfunction | Check Pump Performance: Ensure the HPLC pump is delivering a consistent flow rate. Check for leaks and perform routine maintenance as needed. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Galanthamine and Related Impurities
This protocol is a general guideline adapted from published methods for the separation of Galanthamine and its non-chiral impurities.[11]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Octadecylsilane (C18), 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Buffer: 0.02 M Potassium Phosphate (pH adjusted to 7.4) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 3% B; 5-20 min: 3-75% B; 20-25 min: 75% B; 25-30 min: 3% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the Galanthamine sample in the diluent (e.g., a mixture of buffer and methanol) to achieve a final concentration of approximately 1 mg/mL.[11]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral HPLC Method for the Separation of Epinorgalanthamine and Galanthamine
This protocol is based on a method for separating the diastereomer epinorgalanthamine from Galanthamine.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) |
| Mobile Phase | n-hexane:isopropanol with 20% propionic acid:diethylamine (80:20:0.2 v/v/v)[3] |
| Flow Rate | 0.8 mL/min[3] |
| Column Temperature | Ambient |
| Detection | UV at 289 nm[3] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve the sample containing Galanthamine and potential epinorgalanthamine impurity in methanol to a final concentration of approximately 0.5 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
Visualizations
Caption: General experimental workflow for HPLC analysis of Galanthamine impurities.
Caption: Troubleshooting logic for addressing poor peak resolution in Galanthamine HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. A Validated chiral LC Method for the Enantiomeric Separation of Galantamine (2008) | Vadde Ravinder | 11 Citations [scispace.com]
- 5. research.vu.nl [research.vu.nl]
- 6. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. ijrpr.com [ijrpr.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. scispace.com [scispace.com]
- 14. Development and validation of a GC-MS method for rapid determination of galanthamine in Leucojum aestivum and Narcissus ssp.: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GC-MS of amaryllidaceous galanthamine-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amaryllidaceae Alkaloid Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vitro culture of Amaryllidaceae species for alkaloid production.
Frequently Asked Questions (FAQs)
Initiation and Maintenance of Cultures
Q1: What is the best explant source for initiating Amaryllidaceae cultures?
A1: The choice of explant is critical for successful culture initiation. Inner bulb scales and twin scales are commonly used because they contain more meristematic tissue and have a lower risk of contamination.[1][2] Other tissues like leaf bases, scapes, peduncles, and ovaries have also been successfully used to establish cultures.[3][4] The type of tissue used as the starting material can influence the type and amount of alkaloids produced in the subsequent callus or organ cultures.[1][5]
Q2: What are the general media requirements for Amaryllidaceae tissue culture?
A2: Murashige and Skoog (MS) medium is the most commonly used basal medium for Amaryllidaceae cultures.[3][6] The medium is typically supplemented with plant growth regulators, such as auxins (e.g., NAA) and cytokinins (e.g., BAP), to induce callus formation and shoot proliferation.[3][7] Sucrose (B13894) is the preferred carbon source, and its concentration can significantly impact both biomass and alkaloid production.[1][8]
Q3: How can I prevent contamination in my cultures?
A3: Maintaining aseptic conditions is paramount. This includes sterilizing all equipment, media, and the work area (e.g., laminar flow hood).[9][10] Selecting healthy, disease-free explants is crucial. A two-step surface sterilization procedure for explants is often recommended.[6] Using a plant preservative mixture (PPM) in the culture media can also help control microbial growth.[9] Regular monitoring of cultures for early signs of contamination is essential for preventing widespread loss.[11]
Optimizing Alkaloid Production
Q4: Which culture system is best for maximizing alkaloid yield: solid or liquid?
A4: While solid media is effective for culture initiation and maintenance, liquid culture systems, such as shaken-flasks or temporary immersion bioreactors (e.g., RITA®), often result in higher biomass and alkaloid production.[1] For instance, the highest reported in vitro production of galanthamine (B1674398) was achieved in a shaking-liquid media with shoot-clumps.[1][12] Temporary immersion systems have also been shown to improve the growth index and stimulate alkaloid production compared to shaken-flasks.[1]
Q5: How do physical parameters like light and temperature affect alkaloid synthesis?
A5: Light and temperature can significantly influence alkaloid profiles. Generally, light has a positive impact on alkaloid production in Amaryllidaceae shoot cultures.[1] Temperature can alter the activity of biosynthetic enzymes; for example, a lower temperature (18°C) was found to favor galanthamine production while inhibiting the synthesis of lycorine (B1675740) and haemanthamine-type alkaloids in Leucojum aestivum.[1]
Q6: Does the level of tissue differentiation affect alkaloid content?
A6: Yes, there is a strong correlation between tissue differentiation and alkaloid content. More differentiated tissues, such as bulblets and shoots, generally produce higher levels of alkaloids compared to undifferentiated tissues like callus.[1][12] However, callus cultures are advantageous for long-term maintenance and can be a source for micropropagation and cell suspension cultures.[1][12] Elicitation can also be used to boost alkaloid yields in callus cultures.[1][12]
Elicitation Strategies
Q7: What are elicitors and how do they enhance alkaloid production?
A7: Elicitors are biotic or abiotic substances that, when added to the culture medium in small concentrations, can trigger defense responses in plant cells, leading to an increased synthesis and accumulation of secondary metabolites like alkaloids.[1][13] Common elicitors used for Amaryllidaceae cultures include methyl jasmonate (MJ), salicylic (B10762653) acid (SA), yeast extract, and heavy metal salts like copper sulfate (B86663).[1][14][15]
Q8: Which elicitors are most effective for galanthamine production?
A8: Methyl jasmonate (MJ) has consistently been shown to be a potent elicitor for galanthamine production in various in vitro systems, including Narcissus and Leucojum aestivum cultures.[14][15][16] Salicylic acid (SA) has also been reported to promote galanthamine biosynthesis.[1][17] The optimal concentration and exposure time for each elicitor must be determined experimentally for each specific culture system.[18]
Extraction and Analysis
Q9: What is a standard method for extracting Amaryllidaceae alkaloids from in vitro cultures?
A9: A common and effective method is acid-base extraction. This technique leverages the basic nature of alkaloids. The dried and powdered plant material is first extracted with an acidic solution to protonate the alkaloids, making them water-soluble. The acidic extract is then washed with a non-polar solvent to remove lipids. Subsequently, the pH of the aqueous phase is raised to 9-10, converting the alkaloids back to their free-base form, which can then be extracted with an organic solvent like dichloromethane (B109758) or chloroform.[2][19][20]
Q10: How can I quantify the amount of a specific alkaloid like galanthamine in my extract?
A10: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the quantitative analysis of galanthamine and other Amaryllidaceae alkaloids.[20] A reversed-phase C18 column is typically used for separation. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for both qualitative and quantitative determination of alkaloids in the extracts.[8][14]
Troubleshooting Guides
Problem 1: Microbial Contamination in Cultures
Symptoms:
-
Cloudy or turbid liquid media (indicative of bacteria).[11]
-
Fuzzy, cotton-like, or thread-like growths on the medium or explant (indicative of fungi).[11]
-
Small, shiny, or dull colonies on the medium (indicative of yeast).[11]
Possible Causes:
-
Inadequate sterilization of media, tools, or workspace.
-
Contaminated explant material (internal or surface contaminants).[11]
-
Poor aseptic technique during handling and transfers.[9]
-
Contaminated water in incubators.[10]
Solutions:
-
Immediate Action: Isolate and autoclave all contaminated vessels immediately to prevent the spread of spores.[11]
-
Review Sterilization Protocol: Ensure your autoclave is reaching the correct temperature (121°C) and pressure (15 psi) for the appropriate duration (at least 20 minutes for liquids). Re-evaluate your surface sterilization protocol for explants.
-
Refine Aseptic Technique: Work carefully and deliberately within the laminar flow hood. Minimize air turbulence. Sterilize tools between each use.[10]
-
Use Additives: Incorporate a broad-spectrum biocide like Plant Preservative Mixture (PPM™) into the culture medium to inhibit the growth of bacteria and fungi.[9]
-
Diagnose and Target: Identify the type of contaminant to apply a more targeted solution in future batches.[11]
Problem 2: Low or No Alkaloid Yield
Symptoms:
-
Healthy biomass growth but negligible or undetectable levels of the target alkaloid in the extract.
Possible Causes:
-
Sub-optimal culture conditions (media composition, pH, light, temperature).
-
Use of undifferentiated tissue (callus) which naturally produces low alkaloid levels.[1]
-
Inappropriate growth stage for harvesting (alkaloid biosynthesis often intensifies at late exponential to early stationary growth phases).[1]
-
Genetic variability or somaclonal variation in cultures.[1]
Solutions:
-
Optimize Media Components:
-
Induce Differentiation: Modify the culture medium to encourage the development of more differentiated tissues like shoots or bulblets, which are known to accumulate higher alkaloid levels.[1]
-
Implement Elicitation: Introduce elicitors such as methyl jasmonate (MJ) or salicylic acid (SA) into the culture medium at the late exponential growth phase. Start with a range of concentrations to find the optimal level.[14][18]
-
Try a Different Culture System: If using solid media, transition to a liquid culture system (shaken flask or temporary immersion bioreactor) to potentially enhance both growth and secondary metabolite production.[1]
-
Precursor Feeding: Supply the culture with biosynthetic precursors, such as 4′-O-methylnorbelladine, to potentially boost the production of downstream alkaloids like galanthamine and lycorine.[17][21]
Problem 3: Culture Decline, Browning, and Necrosis
Symptoms:
-
Explants or callus turn brown or black after initiation or subculturing.
-
Leaching of brown/black pigments into the culture medium.
-
Poor growth, tissue necrosis, and eventual death of the culture.
Possible Causes:
-
Oxidative Browning: Stress from excision and wounding causes the plant tissue to release phenolic compounds, which oxidize and become toxic to the explant.[4]
-
Nutrient Depletion: The culture medium is exhausted of essential nutrients.
-
Accumulation of Toxic Metabolites: Waste products build up in the medium over time.
-
Subculture Stress: Physical damage during transfer to fresh medium.
Solutions:
-
Combat Oxidative Browning:
-
Antioxidants: Add antioxidants like ascorbic acid or citric acid to the culture medium.
-
Pre-treatment: Soak explants in an antioxidant solution before placing them on the medium.[11]
-
Activated Charcoal: Incorporate activated charcoal into the medium to adsorb toxic phenolic compounds.[1]
-
Initial Darkness: Incubate freshly initiated cultures in complete darkness for the first week to reduce the activity of polyphenol oxidase.[4][11]
-
-
Optimize Subculture Routine:
-
Frequency: Subculture to fresh medium more frequently (e.g., every 3-4 weeks) to prevent nutrient depletion and toxin accumulation.
-
Technique: Handle tissues gently during transfer to minimize physical damage. Only transfer healthy, viable tissue.
-
-
Refresh Liquid Cultures: For liquid cultures, periodically replace a portion of the used medium with fresh medium to replenish nutrients and remove inhibitory substances.
Data Presentation
Table 1: Effect of Elicitors on Galanthamine (GAL) and Lycorine (LYC) Production in Leucojum aestivum in vitro Cultures
| Elicitor | Concentration | Target Alkaloid | Yield (mg/g DW) | Fold Increase | Reference |
| Untreated Control | - | GAL | 0.08 - 0.1 | - | [1] |
| Methyl Jasmonate (MJ) | 50 µM | GAL | ~0.4 | ~5x | [1][17] |
| Salicylic Acid (SA) | 50 µM | GAL | ~0.8 | ~8x | [1][17] |
| 1-aminocyclopropane-1-carboxylic acid (ACC) | 10 µM | GAL | ~0.6 | ~6x | [1][17] |
| Untreated Control | - | LYC | 0.15 - 0.62 | - | [1] |
| Methyl Jasmonate (MJ) | 50 µM | LYC | ~1.15 | ~1.85x | [1][17] |
| Salicylic Acid (SA) | 50 µM | LYC | ~1.53 | ~5x | [1][17] |
| 1-aminocyclopropane-1-carboxylic acid (ACC) | 10 µM | LYC | ~0.54 | ~3.6x | [1][17] |
DW = Dry Weight. Data is compiled and approximated from cited sources for comparative purposes.
Table 2: Effect of Elicitors on Galanthamine (GAL) Production in Narcissus pseudonarcissus Callus Cultures
| Elicitor Treatment | GAL Yield (µg/g FW) | Fold Increase vs. Control | Reference |
| MS Medium (Control) | 7.88 | - | [16] |
| Methyl Jasmonate | ~44.13 | ~5.6x | [16] |
| Chitosan | ~23.64 | ~3x | [16] |
| 25% Sucrose | ~15.76 | ~2x | [16] |
FW = Fresh Weight. MS = Murashige and Skoog medium.
Experimental Protocols
Protocol 1: Initiation of in vitro Shoot Cultures from Bulb Explants
This protocol provides a general guideline for establishing Amaryllidaceae cultures. Optimization of growth regulator concentrations may be required for specific species.
Materials:
-
Healthy Amaryllidaceae bulbs
-
70% (v/v) ethanol (B145695)
-
Commercial bleach solution (e.g., 5% sodium hypochlorite) with a few drops of Tween-20
-
Sterile distilled water
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose (30 g/L)
-
Plant growth regulators (e.g., 1 mg/L BAP, 0.15 mg/L NAA)
-
Gelling agent (e.g., Agar, 7 g/L)
-
Sterile petri dishes, scalpels, forceps, and culture vessels
-
Laminar flow hood
Methodology:
-
Explant Preparation: Carefully separate the scales from a healthy bulb. Select the inner scales for explant preparation. Cut the scales into small sections (e.g., 1x1 cm), ensuring each piece has a portion of the basal plate.
-
Surface Sterilization:
-
Wash the explants under running tap water for 15-20 minutes.
-
Inside a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.
-
Transfer the explants to the bleach solution with Tween-20 and agitate for 15-20 minutes.
-
Rinse the explants 3-4 times with sterile distilled water to remove any residual bleach.
-
-
Inoculation:
-
Aseptically place the sterilized explants onto the prepared MS medium in culture vessels.
-
Ensure the basal plate portion of the explant is in contact with the medium.
-
-
Incubation:
-
Subculture:
-
Monitor cultures for growth and contamination.
-
Subculture the developing shoots and bulblets onto fresh medium every 4-6 weeks.[19]
-
Protocol 2: General Acid-Base Extraction of Amaryllidaceae Alkaloids
This protocol outlines a standard laboratory-scale procedure for extracting total alkaloids from lyophilized (freeze-dried) in vitro tissue.
Materials:
-
Lyophilized and powdered plant material (e.g., 200 mg)
-
0.1% Trifluoroacetic acid (TFA) in water or 1% Sulfuric Acid (H₂SO₄)
-
25% Ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous sodium sulfate
-
Centrifuge, vortex mixer, sonicator, rotary evaporator
-
Separatory funnel, pH meter
Methodology:
-
Acidic Extraction:
-
Weigh the powdered plant material into a centrifuge tube.
-
Add 10 mL of the acidic solution (e.g., 0.1% TFA).[19]
-
Vortex vigorously for 3 minutes and sonicate for 30 minutes to ensure thorough extraction.[19]
-
Centrifuge the mixture (e.g., 4000 rpm for 20 minutes) and carefully decant the supernatant.
-
Repeat the extraction process on the plant pellet two more times, combining all supernatants.[19]
-
-
Defatting (Optional but Recommended):
-
Wash the combined acidic extract with an equal volume of a non-polar solvent (e.g., diethyl ether or petroleum ether) in a separatory funnel to remove lipids and other neutral compounds. Discard the organic phase.[20]
-
-
Basification and Liquid-Liquid Extraction:
-
Adjust the pH of the acidic extract to 9-10 using 25% ammonium hydroxide. Monitor the pH carefully.[19][20] This converts the alkaloid salts to their free base form.
-
Transfer the basified solution to a separatory funnel.
-
Add an equal volume of an organic solvent (e.g., DCM) and shake vigorously, periodically venting the funnel.
-
Allow the layers to separate and collect the lower organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
-
Drying and Concentration:
-
Sample Preparation for Analysis:
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or the HPLC mobile phase) for quantification by HPLC or GC-MS.[19]
-
Visualizations
Caption: Simplified biosynthesis pathway of major Amaryllidaceae alkaloids.
Caption: General workflow for optimizing Amaryllidaceae alkaloid production.
Caption: A logical workflow for troubleshooting microbial contamination.
References
- 1. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The in vitro propagation of amaryllis (Hippeastrum spp. hybrids) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. IN VITRO PROPAGATION OF SOME MEMBERS OF THE LILIACEAE, IRIDACEAE AND AMARYLLIDACEAE | International Society for Horticultural Science [ishs.org]
- 8. plantarchives.org [plantarchives.org]
- 9. plantcelltechnology.com [plantcelltechnology.com]
- 10. researchgate.net [researchgate.net]
- 11. plantcelltechnology.com [plantcelltechnology.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Elicitation of galanthamine production by Leucojum aestivum shoots grown in temporary immersion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rau.repository.guildhe.ac.uk [rau.repository.guildhe.ac.uk]
- 16. Enhancement of galanthamine production through elicitation and NMR-based metabolite profiling in Narcissus pseudonarcissus cv. Carlton in vitro callus cultures - Royal Agricultural University Repository [rau.repository.guildhe.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Recent Progress in Amaryllidaceae Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Biosynthesis of the Amaryllidaceae alkaloids | Plant Science Today [horizonepublishing.com]
Technical Support Center: Synthesis of Galanthamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of galanthamine (B1674398) derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and actionable solutions.
Problem 1: Low Yield in Oxidative Phenol (B47542) Coupling for Core Synthesis
| Potential Cause | Suggested Solution |
| Inefficient oxidizing agent (e.g., K₃[Fe(CN)₆]) | Switch to a more effective hypervalent iodine reagent such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), which has been shown to significantly improve yields. |
| Suboptimal reaction conditions | Optimize solvent, temperature, and reaction time. For PIFA-promoted coupling, trifluoroethanol has been identified as a beneficial solvent. |
| Impure starting materials | Ensure the purity of the precursor, such as 4'-O-methylnorbelladine or its derivatives, through appropriate purification techniques like column chromatography or recrystallization. |
Problem 2: Formation of Epimers (e.g., epi-galanthamine)
| Potential Cause | Suggested Solution |
| Non-stereoselective reduction of the narwedine ketone | Use a sterically hindered reducing agent like L-selectride, which favors the formation of the desired galanthamine isomer. Maintaining a low reaction temperature (e.g., below -15 °C) can also enhance stereoselectivity.[1] |
| Epimerization during ring closure in certain synthetic routes | Carefully control reaction conditions, particularly temperature and base concentration, during the intramolecular cyclization step. Formation of up to 6% of the epi-isomer has been reported in some final step reductions.[1] |
Problem 3: Unwanted N-Demethylation or O-Demethylation
| Potential Cause | Suggested Solution |
| Harsh reaction conditions during functionalization | Employ milder reagents and reaction conditions. For instance, when modifying other parts of the molecule, avoid strong acids or high temperatures that can lead to demethylation. |
| Use of certain reagents known to cause demethylation | If N-demethylation is not the desired outcome, avoid reagents like chloroformates or the nonclassical Polonovski reaction conditions which are specifically used for this purpose. |
Problem 4: Competing O-Alkylation and N-Alkylation when Introducing Alkyl Groups
| Potential Cause | Suggested Solution |
| Ambident nucleophilicity of the galanthamine scaffold | The choice of base and solvent is critical. The use of sodium or potassium alkoxides can lead to a mixture of products or undesired side reactions. The combination of a lithium counterion with a suitable alkylating agent in a solvent like THF has been shown to favor O-alkylation with minimal side products. |
| Use of "hard" vs. "soft" alkylating agents | Hard electrophiles tend to favor O-alkylation, while softer electrophiles may favor N-alkylation. Consider the nature of your alkylating agent to direct the reaction to the desired site. |
Problem 5: Low Yield or Side Product Formation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki)
| Potential Cause | Suggested Solution |
| Catalyst deactivation or suboptimal ligand choice | Screen different palladium catalysts and ligands to find the optimal combination for your specific substrate. |
| Undesired side reactions like phenol formation in reductive Heck cyclization | Carefully optimize reaction conditions, such as the choice of solvent (e.g., DMF) and additives (e.g., sodium formate), to suppress unwanted side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when synthesizing galanthamine derivatives?
A1: The most prevalent side reactions include epimerization at the stereocenter bearing the hydroxyl group, leading to the formation of epi-galanthamine.[1][2] Competition between O-alkylation and N-alkylation is a common issue when introducing alkyl substituents. Additionally, depending on the synthetic route, demethylation of the tertiary amine or the methoxy (B1213986) group on the aromatic ring can occur under harsh conditions. During the core synthesis, low yields in the oxidative phenol coupling step are a frequent challenge.
Q2: How can I improve the stereoselectivity of the reduction of narwedine to obtain galanthamine?
A2: The choice of reducing agent is crucial for achieving high stereoselectivity. While a reagent like lithium aluminum hydride can lead to a mixture of galanthamine and its epimer (approximately 61% galanthamine and 39% epi-galanthamine), using a bulkier reducing agent such as L-selectride significantly favors the formation of the desired isomer.[2] Maintaining a low reaction temperature, typically below -15°C, is also recommended to minimize the formation of the epi-galanthamine.[1]
Q3: What strategies can be employed to control the regioselectivity of alkylation on the galanthamine scaffold?
A3: To control whether alkylation occurs on the hydroxyl (O-alkylation) or the amine (N-alkylation), a careful selection of reagents and reaction conditions is necessary. The Hard and Soft Acids and Bases (HSAB) principle can be a useful guide. Hard electrophiles will preferentially react with the hard oxygen nucleophile, while softer electrophiles may favor the softer nitrogen nucleophile. The choice of base and solvent system also plays a critical role in modulating the reactivity of the nucleophilic sites.
Q4: Are there any recommended purification strategies for separating galanthamine derivatives from common impurities?
A4: Column chromatography is a widely used technique for the purification of galanthamine and its derivatives. A silica (B1680970) gel stationary phase with a mobile phase consisting of a mixture of chloroform, ethyl acetate, and methanol (B129727) is often effective. Gradient elution, where the polarity of the mobile phase is gradually increased, can improve the separation of closely related compounds. Recrystallization is another powerful technique for obtaining highly pure products, especially for the final product.
Q5: What are the key considerations for scaling up the synthesis of a promising galanthamine derivative?
A5: When scaling up, it is important to re-optimize reaction conditions as heat and mass transfer can differ significantly in larger reactors. The choice of reagents should also be reconsidered from a cost, safety, and environmental perspective. Purification methods may need to be adapted for larger quantities, for example, by moving from standard column chromatography to flash chromatography or crystallization. A thorough understanding of the reaction kinetics and thermodynamics is essential for a successful and safe scale-up.
Quantitative Data Summary
Table 1: Comparison of Reducing Agents for Narwedine Reduction
| Reducing Agent | Ratio of Galanthamine : epi-Galanthamine | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | 61 : 39 | [2] |
| L-selectride | Highly selective for Galanthamine | [1] |
Table 2: Yields in Key Synthetic Steps for Galanthamine Synthesis
| Reaction Step | Reagent/Conditions | Yield of Desired Product | Notes | Reference |
| Oxidative Phenol Coupling | K₃[Fe(CN)₆] | 1.4% | Low yield, complex mixture | [1] |
| Oxidative Phenol Coupling | [bis(trifluoroacetoxy)iodo]benzene (PIFA) | Up to 60% | Significant improvement in yield | |
| Final Step Hemiaminal Reduction | DIBAL-H, followed by acid quench | Galanthamine + 6% epi-galanthamine | Formation of epimeric side product | [1] |
Experimental Protocols
Protocol 1: Optimized Oxidative Phenol Coupling
This protocol is for the key intramolecular oxidative phenol coupling step in the synthesis of the galanthamine core, using a hypervalent iodine reagent.
-
Materials:
-
4'-O-methylnorbelladine derivative
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Anhydrous trifluoroethanol (TFE)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve the 4'-O-methylnorbelladine derivative in anhydrous TFE under an inert atmosphere.
-
Cool the solution to the optimized temperature (e.g., 0 °C).
-
Add PIFA portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Stereoselective Reduction of Narwedine
This protocol describes the reduction of narwedine to galanthamine with high stereoselectivity.
-
Materials:
-
(-)-Narwedine
-
L-selectride (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve (-)-narwedine in anhydrous THF under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C to -15 °C).
-
Slowly add the L-selectride solution dropwise to the stirred narwedine solution.
-
Maintain the reaction at the low temperature and monitor its progress by TLC or HPLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride at the low temperature.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting (-)-galanthamine by column chromatography or recrystallization.
-
Visualizations
Caption: Key steps and potential side reactions in the synthesis of galanthamine derivatives.
Caption: A logical workflow for troubleshooting synthetic challenges.
References
Technical Support Center: Scaling Up Galanthamine Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the purification of Galanthamine (B1674398) from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for Galanthamine extraction?
Galanthamine is a tertiary isoquinoline (B145761) alkaloid naturally produced by plants of the Amaryllidaceae family.[1][2] Commercially, it is often extracted from species such as Leucojum aestivum, various Narcissus (daffodil) cultivars, and Galanthus (snowdrop) species.[3] The concentration of Galanthamine can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant used (e.g., bulbs vs. aerial parts).[2][4][5]
Q2: Which extraction methods are most suitable for large-scale production?
Classical organic solvent extraction is widely used in industrial production due to its low cost and the availability of large-scale facilities.[1][2] However, this method can have relatively low recovery rates, often around 50% of the total Galanthamine present in the plant material.[2] Supercritical CO2 (scCO2) extraction is gaining interest as a "green" and more selective technology, offering an environmentally friendly alternative.[6][7]
Q3: What are the critical parameters to control during acid-base liquid-liquid extraction (LLE)?
The pH is the most critical parameter in LLE for alkaloid purification.[8]
-
Acidic Extraction (pH ~2-4): To extract Galanthamine from the organic phase into the aqueous phase, the solution should be acidified (e.g., with sulfuric or hydrochloric acid) to a pH of approximately 2-4.[4][9][10] This converts the Galanthamine base into its water-soluble salt form.
-
Basification (pH 9-12): To transfer Galanthamine back into an organic solvent, the aqueous phase must be made alkaline (e.g., with ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of 9-12.[6][11][12] This converts the Galanthamine salt back to its free base form, which is soluble in organic solvents.[11]
Q4: How can I effectively monitor the purity of my Galanthamine sample during purification?
Several chromatographic techniques are used to monitor purity:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis and for monitoring the progress of reactions and chromatographic separations.[2]
-
High-Performance Liquid Chromatography (HPLC): The most common and effective method for quantitative analysis of Galanthamine purity. A reversed-phase C18 column is frequently used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer, with UV detection around 230 nm or 282 nm.[2][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying Galanthamine and related alkaloid impurities.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during the scaling-up of Galanthamine purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Inefficient Initial Extraction: The chosen solvent may not be optimal, or the extraction time/temperature may be insufficient.[6] | - Pre-treat the plant material with an alkaline solution (e.g., sodium carbonate or ammonium hydroxide) to convert alkaloid salts to their free base form for better extraction into organic solvents.[6] - Perform multiple extractions with fresh solvent to ensure maximum recovery.[6] - Consider alternative extraction methods like supercritical CO2 extraction, which can offer higher selectivity.[6][7] |
| Losses During Liquid-Liquid Extraction (LLE): Incorrect pH adjustments can lead to incomplete transfer of Galanthamine between phases.[11] | - Strictly monitor and adjust the pH of the aqueous phase during both the acidic and basic extraction steps. Ensure the pH is below 4 for the acidic wash and between 9 and 12 for the basic extraction.[6][11][12] - Perform multiple extractions (3-4 times) with smaller volumes of organic solvent rather than a single extraction with a large volume.[11] | |
| Emulsion Formation During LLE | High Concentration of Surfactant-like Compounds: Crude plant extracts often contain compounds that stabilize emulsions. | - Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. - "Salting Out": Add a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which can help break the emulsion. - Centrifugation: For larger scales, centrifugation can be a highly effective method to separate the layers. - Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.[11] |
| Presence of Fatty Acids and Pigments in Purified Extract | Lipophilic Nature of Plant Material: Bulbs, in particular, contain significant amounts of lipids and pigments that are co-extracted. | - Defatting Step: Before the primary extraction, pre-extract the dried plant material with a non-polar solvent like n-hexane to remove a large portion of fatty acids and lipids.[11] - Liquid-Liquid Partitioning: During the acidic wash step of LLE, fatty acids and chlorophyll (B73375) will preferentially remain in the non-polar organic phase, while the protonated Galanthamine moves to the aqueous phase.[11] - Activated Carbon Treatment: After extraction and conversion to a salt (e.g., hydrobromide), treat the aqueous solution with activated carbon at an elevated temperature (e.g., 80-85°C) to adsorb colored impurities.[6][12][13] |
| Poor Separation in Column Chromatography | Inappropriate Stationary or Mobile Phase: The chosen conditions may not provide sufficient selectivity for Galanthamine and closely related impurities. | - Optimize Mobile Phase: Use a gradient elution, starting with a lower polarity solvent mixture (e.g., chloroform (B151607)/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol) to improve separation.[11] - Stationary Phase Selection: Silica (B1680970) gel is commonly used. Ensure the particle size is appropriate for the scale of the separation. - Sample Loading: Avoid column overloading, which leads to poor peak shape and resolution. Dissolve the crude extract in a minimal amount of the initial mobile phase before loading.[11] |
| Difficulty in Crystallization | Presence of Impurities: Co-extracted compounds can inhibit crystal formation. | - Ensure the extract is sufficiently pure before attempting crystallization. Additional chromatographic steps may be necessary. - Solvent Selection: Isopropanol is a commonly used solvent for the crystallization of Galanthamine base.[10] For the hydrobromide salt, a mixture of ethanol (B145695) and water is often effective.[14] - Controlled Cooling: Allow the solution to cool slowly with continuous stirring over an extended period (e.g., 12 hours) at a reduced temperature (e.g., 0-5°C) to promote the formation of well-defined crystals.[6][12] |
Quantitative Data Summary
The following tables summarize quantitative data on Galanthamine content and purification yields from various sources.
Table 1: Galanthamine Content and Extraction Yields from Plant Sources
| Plant Source | Extraction Method | Key Parameters | Galanthamine Yield/Content | Reference |
| Galanthus woronowii | Ultrasound-Assisted Extraction (UAE) | Solvent/material ratio: 40.70 mL/g, Time: 32.89 min, Temp: 51.52°C | 0.470% of dry weight | [6][15] |
| Narcissus pseudonarcissus | Supercritical CO2 Extraction | Pressure: 220 bar, Temp: 70°C, Time: 3 hours | 303 µg/g | [4][11] |
| Leucojum aestivum / Narcissus | Aqueous/Low Alcohol Extraction | Alkalized with Ca(OH)2 to pH 9-12 at 30-40°C | >99% purity (as hydrobromide) | [6][12] |
| Galanthus nivalis | Solvent Extraction | Not specified | 0.73% in bulbs (dry weight) | [2] |
| Eucharis subedentata | Solvent Extraction | Not specified | 0.05% in bulbs (dry weight) | [2] |
Table 2: Recovery and Purity at Different Purification Stages
| Purification Method | Starting Material | Recovery / Purity | Reference |
| Liquid-Liquid Extraction (LLE) | Narcissus Bulb Extract | 75% Recovery | [11] |
| Solid-Phase Extraction (SPE) - Oasis MCX | Narcissus Bulb Extract | 82% Recovery | [11] |
| Multi-Step Industrial Process | Leucojum aestivum / Narcissus | >99% HPLC Purity (as hydrobromide) | [11][12] |
| Recrystallization from Isopropanol | Oily residue from LLE | Purity sufficient for single HPLC peak | [10] |
| Crystallization from Aqueous Ethanol | Galanthamine Hydrobromide | >99% HPLC Purity | [14] |
Experimental Protocols
Protocol 1: Large-Scale Organic Solvent Extraction and Acid-Base Purification
This protocol outlines a classical industrial method for obtaining high-purity Galanthamine hydrobromide.
1. Plant Material Preparation:
-
Harvest and clean plant material (e.g., Narcissus bulbs).
-
Dry the material at a controlled temperature (e.g., 80°C) to a constant weight.[6]
-
Mill the dried material to a consistent particle size to increase the surface area for extraction.[6]
2. Alkalinization and Extraction:
-
Mix the milled plant material with a 10% aqueous solution of sodium carbonate (Na2CO3) or pre-treat with ammonium hydroxide to convert alkaloid salts to their free base form.[6]
-
Perform multiple extractions (e.g., seven times) with an organic solvent such as toluene (B28343) at 65-70°C.[6] Other effective solvents include methyl isobutyl ketone or ethyl acetate (B1210297).[12]
-
Collect and combine the organic extracts.
3. Acid-Base Liquid-Liquid Extraction (LLE):
-
Concentrate the combined organic extracts under reduced pressure.
-
Treat the concentrate with a dilute acid (e.g., 2% sulfuric acid) to transfer the protonated Galanthamine into the aqueous phase.[6]
-
Separate the aqueous phase. Optionally, wash the aqueous phase with a non-polar solvent (e.g., n-hexane) to remove residual fatty acids and pigments.[11]
-
Alkalinize the aqueous phase to a pH of 9-12 with a base like ammonium hydroxide.[6][12]
-
Extract the Galanthamine free base into an organic solvent (e.g., methyl isobutyl ketone) by performing 2-4 extractions.[12]
4. Crystallization of Galanthamine Hydrobromide:
-
Concentrate the collected organic extracts containing the Galanthamine base and replace the solvent with ethanol.[6][12]
-
Cool the ethanol solution to 0-5°C.[12]
-
Slowly add 48% hydrobromic acid with stirring, maintaining the temperature at 0-5°C, until the pH reaches ~3.0.[12][14]
-
Allow the suspension to crystallize with continuous stirring for an extended period (e.g., 12 hours).[6][12]
-
Filter the crystals, wash with cold 95% ethanol, and dry at a controlled temperature (e.g., 40°C).[6][12][14] This yields Galanthamine hydrobromide with a purity of >99%.[12]
Protocol 2: Column Chromatography for Further Purification
This protocol is for purifying crude Galanthamine extract after initial extraction and LLE.
1. Column Preparation:
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., a mixture of chloroform and ethyl acetate).
-
Pack a glass column of appropriate size for the scale of purification, ensuring no air bubbles are trapped.[11]
2. Sample Loading:
-
Dissolve the crude Galanthamine extract in a minimal amount of the initial mobile phase.
-
Carefully load the sample solution onto the top of the silica gel column.[11]
3. Elution:
-
Elute the column with a suitable mobile phase, such as a mixture of chloroform, ethyl acetate, and methanol (B129727).[11]
-
It is recommended to start with a lower polarity solvent mixture and gradually increase the polarity (gradient elution) to improve separation.[11] For example, begin with chloroform:ethyl acetate and slowly introduce methanol into the mobile phase.
4. Fraction Collection and Analysis:
-
Collect fractions as the solvent elutes from the column.
-
Analyze the collected fractions using TLC or HPLC to identify those containing pure Galanthamine.[11]
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Galanthamine.[11]
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the scaling up of Galanthamine purification.
Caption: Overall workflow for industrial Galanthamine production.
Caption: Acid-base liquid-liquid extraction purification cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. CN1088460C - Process for isolating galanthamine - Google Patents [patents.google.com]
- 10. US6573376B2 - Process for the isolation of galanthamine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. WO2019222817A1 - Method for preparation of purified galantamine hydrobromide - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. US8013151B2 - Process for the preparation of galanthamine hydrobromide - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of Galanthamine HPLC Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of galanthamine (B1674398) quantification by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for galanthamine?
A1: Poor peak shape for galanthamine, an alkaloid, is often due to secondary interactions with the stationary phase. Common causes include:
-
Silanol (B1196071) Interactions: Free silanol groups on silica-based C18 columns can interact with the basic nitrogen atom of galanthamine, leading to peak tailing.[1]
-
Improper Mobile Phase pH: A mobile phase pH that is not optimized can lead to the ionization of galanthamine, causing peak tailing.[1]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak fronting.[1]
-
Column Degradation: Loss of stationary phase or contamination can lead to a decline in peak shape over time.[2]
Q2: My baseline is drifting or noisy. What should I check?
A2: Baseline instability can obscure small peaks and affect integration accuracy. Common causes include:
-
Mobile Phase Issues: Insufficiently degassed mobile phase can introduce air bubbles into the system.[3] Changes in mobile phase composition during a gradient run or temperature fluctuations can also cause drift.[3]
-
Detector Lamp Instability: An aging detector lamp can cause baseline noise.[3]
-
Contamination: A contaminated column, guard column, or detector flow cell can lead to a noisy or drifting baseline.[3]
-
Pump Pulsations: Inconsistent solvent delivery from the pump can manifest as a pulsating baseline.[3]
Q3: I am seeing unexpected peaks in my chromatogram. What could be the cause?
A3: The appearance of unexpected peaks, often referred to as ghost peaks, can arise from several sources:
-
Sample Degradation: Galanthamine is susceptible to degradation under acidic, photolytic (light exposure), and oxidative conditions.[4][5][6] This can result in the formation of degradation products that appear as extra peaks.
-
Contamination: Contaminants can be introduced from the sample preparation process, solvents, or carryover from a previous injection.[3]
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or buffers can appear as peaks, especially during a gradient run.[3]
Q4: How can I improve the retention and resolution of galanthamine?
A4: Optimizing retention and resolution is key to accurate quantification. Consider the following:
-
Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer can significantly impact retention time.[7][8]
-
Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of galanthamine and improve its interaction with the stationary phase.
-
Column Chemistry: Using a different type of stationary phase (e.g., a column with end-capping to reduce silanol interactions) can improve peak shape and resolution.[9]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but will also increase the run time.[9]
Q5: What are the recommended storage conditions for galanthamine solutions to prevent degradation?
A5: To minimize degradation, galanthamine solutions should be freshly prepared for each experiment.[4] If storage is necessary, stock solutions should be aliquoted, protected from light by using amber vials, and stored at low temperatures (-20°C for short-term and -80°C for long-term).[4] Aqueous solutions are generally not recommended for storage beyond one day.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | Use an end-capped C18 column or a column with a different stationary phase. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%). |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be 2-3 units below the pKa of galanthamine to ensure it is in a single ionic form. |
| Column Overload | Dilute the sample to a lower concentration. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible.[10] |
| Column Void or Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11] |
Issue 2: Baseline Instability (Drift or Noise)
| Possible Cause | Recommended Solution |
| Air Bubbles in the System | Degas the mobile phase using sonication, vacuum filtration, or helium sparging.[3] Purge the pump to remove any trapped air bubbles.[3] |
| Mobile Phase Composition Change | Ensure the mobile phase is well-mixed and that the solvent proportions are accurate. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature for the column and detector.[10] |
| Contaminated System | Flush the system, including the column and detector cell, with appropriate cleaning solvents.[3] |
| Aging Detector Lamp | Replace the detector lamp if it has exceeded its recommended lifetime. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Pump Malfunction/Leaks | Check for leaks in the pump, fittings, and seals.[10] Ensure the pump is delivering a consistent flow rate.[10] |
| Inadequate Column Equilibration | Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample, especially when using a new mobile phase or after a gradient run. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate measurements of all components.[3] |
| Column Temperature Variation | Use a column oven to maintain a stable temperature.[8] |
Quantitative Data Summary
The following tables summarize typical method validation parameters for galanthamine HPLC quantification as reported in various studies.
Table 1: Linearity Data
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 6-30 | 0.999 | [7] |
| 8-12 | >0.999 | [12] |
| 2-10 | Not Specified | [8] |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Mean % Recovery | Reference |
| 80%, 100%, 120% | 98-102% | [8] |
| 50%, 100%, 150% | 99.43% - 99.2% | [7] |
| 100% | 85% - 115% | [12] |
Table 3: Precision (%RSD) Data
| Precision Type | %RSD | Reference |
| Intra-day | < 2.0% | [7] |
| Inter-day | < 2.0% | [7] |
| Repeatability | NMT 10.0% | [12] |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) | Reference |
| LOD | Based on S/N ratio of 3 | [13] |
| LOQ | Based on S/N ratio of 10 | [13] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Galanthamine Quantification
This protocol is a representative example based on published methods.[7]
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve galanthamine hydrobromide reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 6-30 µg/mL).[7]
-
Sample Preparation (from capsules):
-
Weigh the contents of twenty capsules to determine the average weight.
-
Take an amount of powder equivalent to 10 mg of galanthamine and dissolve it in 10 mL of mobile phase.[7]
-
Sonicate for 20 minutes to ensure complete dissolution.[7]
-
Filter the solution through a 0.45 µm nylon membrane filter.[7]
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
-
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is designed to separate galanthamine from its degradation products.[4]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution may be necessary to separate all degradation products. A common starting point is a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Forced Degradation Studies: To confirm the stability-indicating nature of the method, galanthamine should be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), and photolysis (exposure to UV light).[5][6]
-
Visualizations
References
- 1. uhplcs.com [uhplcs.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. lcms.cz [lcms.cz]
- 12. ijrpr.com [ijrpr.com]
- 13. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Validating Galanthamine's Bioactivity: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays for validating the bioactivity of Galanthamine, a key therapeutic for Alzheimer's disease. It presents supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of Galanthamine's unique dual mechanism of action.
Galanthamine's therapeutic efficacy is attributed to its dual pharmacological functions: the inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide compares Galanthamine's performance in key in vitro assays against other widely used acetylcholinesterase inhibitors, Donepezil and Rivastigmine, highlighting their distinct pharmacological profiles.
Comparative Analysis of Cholinesterase Inhibition
A primary mechanism of action for Galanthamine is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. The inhibitory potency of Galanthamine and its counterparts, Donepezil and Rivastigmine, is typically quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for these compounds against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) from a comparative in vitro study using normal human brain cortex for AChE and human serum for BuChE.
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE IC50 / AChE IC50) |
| Galanthamine | 5130 ± 630 | Not Determined | - |
| Donepezil | 340 ± 30 | 530 ± 100 | ~1.6 |
| Rivastigmine | 5100 ± 100 | 3500 ± 100 | ~0.7 |
Data sourced from Rakonczay, Z. (2003). The data indicates that while all three compounds inhibit AChE, Donepezil is the most potent inhibitor. Rivastigmine inhibits both AChE and BuChE with similar potency, whereas Donepezil shows a slight selectivity for AChE. Galanthamine's BuChE inhibition was not determined in this specific comparative study.
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)
A distinguishing feature of Galanthamine is its ability to act as a positive allosteric modulator of nicotinic acetylcholine receptors.[1] This means it binds to a site on the nAChR distinct from the acetylcholine binding site, enhancing the receptor's response to acetylcholine. This allosteric potentiation is a unique characteristic among the compared acetylcholinesterase inhibitors.[2]
In contrast, Donepezil and Rivastigmine do not exhibit this allosteric potentiating ligand (APL) action on nAChRs.[2] At micromolar concentrations, they have been shown to block nAChR activity.[2]
The potentiation of nAChRs by Galanthamine is observed across several subtypes, including α4β2, α7, α3β4, and α6β4, typically within a concentration range of 0.1 to 1 µM.[2] This effect can be quantified by measuring the shift in the agonist's EC50 value (the concentration of agonist that produces 50% of the maximal response) in the presence of Galanthamine. For instance, in Xenopus oocytes expressing human α7 nAChRs, 100 nM of Galantamine shifted the EC50 of acetylcholine from 305 µM to 189 µM.
| Compound | Nicotinic Acetylcholine Receptor (nAChR) Modulation |
| Galanthamine | Positive Allosteric Modulator (Potentiates agonist response) |
| Donepezil | No allosteric potentiation; acts as an inhibitor at higher concentrations. |
| Rivastigmine | No allosteric potentiation; acts as an inhibitor at higher concentrations. |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the most widely used method for measuring AChE activity and the inhibitory potential of compounds.
Principle: The assay is based on the hydrolysis of acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is proportional to the AChE activity.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes)
-
Acetylthiocholine iodide (ATCh) substrate solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (Galanthamine, Donepezil, Rivastigmine) at various concentrations
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of ATCh and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Blank: 20 µL of phosphate buffer
-
Control (100% activity): 20 µL of solvent (used to dissolve the test compounds)
-
Test Compound: 20 µL of the test compound at various concentrations
-
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 20 µL of AChE solution to all wells except the blank.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Start the enzymatic reaction by adding 20 µL of ATCh solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Test Compound) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Nicotinic Acetylcholine Receptor Potentiation Assay (Cell-Based Calcium Imaging)
This assay measures the ability of Galanthamine to enhance the intracellular calcium influx mediated by the activation of nAChRs in a cellular context. The human neuroblastoma cell line SH-SY5Y, which endogenously expresses nAChRs, is a commonly used model.
Principle: nAChRs are ligand-gated ion channels that are permeable to cations, including calcium (Ca2+). Activation of these receptors by an agonist (e.g., nicotine (B1678760) or acetylcholine) leads to an influx of Ca2+, increasing the intracellular calcium concentration. This increase can be detected using a fluorescent calcium indicator dye. A positive allosteric modulator like Galanthamine will enhance the agonist-induced calcium influx, resulting in a larger fluorescent signal.
Materials:
-
SH-SY5Y cells
-
Cell culture medium and supplements
-
96-well black-walled, clear-bottom microplates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
nAChR agonist (e.g., Nicotine or Acetylcholine)
-
Test compound (Galanthamine)
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate medium until they reach a suitable confluency for the assay. Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash them once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Add 100 µL of HBSS containing various concentrations of Galanthamine (or control vehicle) to the respective wells.
-
Incubate the plate for 10-15 minutes at room temperature.
-
-
Fluorescence Measurement and Agonist Stimulation:
-
Place the plate in a fluorescence microplate reader.
-
Measure the baseline fluorescence for a few seconds.
-
Using the reader's injector, add a specific concentration of the nAChR agonist (e.g., nicotine) to the wells.
-
Continue to measure the fluorescence intensity over time to capture the calcium influx.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The potentiation by Galanthamine is determined by comparing the ΔF in the presence of Galanthamine to the ΔF in the absence of Galanthamine (agonist alone).
-
Plot the percentage of potentiation against the concentration of Galanthamine to determine the EC50 for potentiation.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate Galanthamine's dual signaling pathway and a typical experimental workflow for its validation.
References
A Head-to-Head Clinical Trial Showdown: Galantamine Versus Donepezil in the Treatment of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
In the landscape of symptomatic treatments for mild to moderate Alzheimer's disease, cholinesterase inhibitors have been a cornerstone for decades. Among these, Donepezil (B133215) and Galantamine are frequently prescribed. While both enhance cholinergic neurotransmission, their pharmacological profiles differ, prompting questions about their comparative clinical efficacy. This guide provides an objective comparison of Galantamine and Donepezil, drawing on data from key head-to-head clinical trials to inform research and drug development.
Efficacy Outcomes: A Comparative Analysis
Direct comparative trials of Galantamine and Donepezil have yielded nuanced results, with neither drug demonstrating consistent superiority across all measures. The primary endpoints in these studies typically include cognitive function, activities of daily living, and global clinical impression.
Cognitive Function
Cognitive function is predominantly assessed using the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog). A lower score on the ADAS-Cog indicates better cognitive function.
A 52-week, rater-blinded, randomized, parallel-group study by Wilcock and colleagues (2003) compared Galantamine (24 mg/day) with Donepezil (10 mg/day).[1] In the overall population, there was no statistically significant difference in the mean change from baseline on the ADAS-Cog/11.[1] However, in a sub-group of patients with Mini-Mental State Examination (MMSE) scores of 12-18, Galantamine-treated patients showed a numerically smaller decline.[1]
In contrast, a 12-week, open-label, randomized trial by Jones and colleagues (2004) reported a statistically significant improvement in ADAS-Cog scores for Donepezil (up to 10 mg/day) compared to Galantamine (up to 24 mg/day).[2][3]
Activities of Daily Living
The ability to perform daily activities is a crucial aspect of treatment efficacy. This is often measured by the Disability Assessment for Dementia (DAD) scale or the Bristol Activities of Daily Living Scale (BrADL). Higher scores on these scales indicate better functional ability.
The 52-week trial by Wilcock et al. (2003) utilized the BrADL as its primary outcome measure and found no significant difference between the Galantamine and Donepezil treatment groups in the mean change from baseline to week 52.[1]
The 12-week study by Jones et al. (2004) used the DAD scale and reported a significant improvement in the Donepezil group compared to the Galantamine group.[3]
Global Clinical Impression
The Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC-plus) provides a global assessment of the patient's clinical change. A meta-analysis of placebo-controlled trials has suggested that both Donepezil and Galantamine result in significant improvements on the CIBIC-plus compared to placebo.[4] However, direct head-to-head trial data on this outcome is less consistently reported. Some indirect comparisons have suggested a potential advantage for Donepezil and another cholinesterase inhibitor, rivastigmine (B141), over Galantamine in global response.[2]
Data Presentation
Table 1: Comparison of Efficacy Outcomes from Head-to-Head Clinical Trials
| Clinical Trial | Treatment Duration | Outcome Measure | Galantamine (Mean Change from Baseline ± SE/SD) | Donepezil (Mean Change from Baseline ± SE/SD) | Key Findings |
| Wilcock et al. (2003) [1] | 52 Weeks | ADAS-Cog/11 (Total Population) | Not statistically different from Donepezil | Not statistically different from Galantamine | No significant difference in the overall population. |
| ADAS-Cog/11 (MMSE 12-18) | +1.61 ± 0.80 | +4.08 ± 0.84 | Statistically significant difference in favor of Galantamine (p ≤ 0.05). | ||
| BrADL | No significant difference reported | No significant difference reported | No significant difference in the primary functional outcome. | ||
| Jones et al. (2004) [2][3] | 12 Weeks | ADAS-Cog | -2.3 | -4.7 | Statistically significant improvement favoring Donepezil (p < 0.05). |
| DAD | -0.4 | +1.6 | Statistically significant improvement favoring Donepezil (p < 0.05). |
Note: For ADAS-Cog, a negative change indicates improvement, while a positive change indicates worsening. For DAD, a positive change indicates improvement.
Experimental Protocols
A thorough understanding of the methodologies employed in these trials is crucial for interpreting their findings.
Wilcock et al. (2003): A 52-Week, Rater-Blinded, Randomized, Parallel-Group Study[1]
-
Patient Population: 182 patients with a diagnosis of probable Alzheimer's disease, with MMSE scores between 10 and 24.
-
Dosing Regimen:
-
Galantamine: Initiated at 8 mg/day and titrated up to a target maintenance dose of 24 mg/day.
-
Donepezil: Administered at a dose of 10 mg/day.
-
-
Assessment Methodology:
-
ADAS-Cog/11: Administered at baseline and subsequent visits to assess cognitive function.
-
BrADL: Used to evaluate the patient's ability to perform activities of daily living.
-
NPI (Neuropsychiatric Inventory): Assessed behavioral disturbances.
-
Screen for Caregiver Burden: Measured the impact on the caregiver.
-
Jones et al. (2004): A 12-Week, Open-Label, Randomized, Multinational Study[3]
-
Patient Population: Patients with mild to moderate Alzheimer's disease from 14 European centers.
-
Dosing Regimen:
-
Donepezil: Up to 10 mg once daily.
-
Galantamine: Up to 12 mg twice daily.
-
-
Assessment Methodology:
-
ADAS-Cog: Administered to assess cognitive function.
-
MMSE: Also used for cognitive assessment.
-
DAD scale: Used to evaluate activities of daily living.
-
Physician's and Caregiver's Satisfaction Questionnaires: Primary outcome measuring ease of use and overall satisfaction.
-
Signaling Pathways
Both Galantamine and Donepezil are acetylcholinesterase (AChE) inhibitors, which increase the levels of acetylcholine (B1216132) in the synaptic cleft.[5] However, Galantamine has a dual mechanism of action, as it also positively allosterically modulates nicotinic acetylcholine receptors (nAChRs).[6] This modulation may enhance cholinergic neurotransmission beyond simple AChE inhibition.
Conclusion
The existing head-to-head clinical trial data does not conclusively establish the superiority of either Galantamine or Donepezil for all patients with mild to moderate Alzheimer's disease. While some studies suggest a potential advantage for Donepezil in short-term cognitive and functional outcomes, longer-term studies indicate comparable efficacy. The dual mechanism of action of Galantamine, involving the modulation of nicotinic receptors, presents a compelling area for further research to understand if this translates to differential benefits in specific patient sub-populations or at different stages of the disease. Future clinical trials with standardized methodologies and a focus on long-term outcomes are necessary to delineate the comparative effectiveness of these two important therapeutic agents.
References
- 1. A long-term comparison of galantamine and donepezil in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multinational, randomised, 12-week study comparing the effects of donepezil and galantamine in patients with mild to moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
The Evolving Landscape of Galanthamine Analogs: A Guide to Structure-Activity Relationships
For researchers and drug development professionals, understanding the intricate relationship between the chemical structure of galanthamine (B1674398) and its biological activity is paramount in the quest for more effective Alzheimer's disease therapeutics. This guide provides a comparative analysis of galanthamine analogs, presenting key experimental data, detailed methodologies, and visual representations of structure-activity relationships and relevant signaling pathways.
Galanthamine, a naturally occurring alkaloid, is a well-established acetylcholinesterase (AChE) inhibitor used for the symptomatic treatment of Alzheimer's disease.[1][2] Its dual mechanism of action, involving competitive and reversible inhibition of AChE and allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), makes it a valuable lead compound for the development of new anti-Alzheimer's agents.[3] Extensive research has focused on modifying the galanthamine scaffold to enhance its therapeutic properties, leading to a diverse array of analogs with varying potencies and selectivities.
Comparative Biological Activity of Galanthamine Analogs
The following table summarizes the in vitro inhibitory activities of selected galanthamine analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic pathway. The data highlights how structural modifications influence potency and selectivity.
| Compound | Modification | Target Enzyme | IC50 (µM) | Reference |
| Galanthamine | - | hAChE | 1.529 ± 0.006 | [4] |
| hBuChE | 17.31 | [5] | ||
| Compound C2 | Introduction of a benzylpyridine ring to the hydroxyl group | hAChE | 0.5139 ± 0.0096 | [4] |
| hBuChE | 0.35777 ± 0.01024 | [4] | ||
| P11012 | 6-O-acetyl-6-O-demethylgalanthamine | AChE | Potent (pro-drug) | [6] |
| P11149 | 6-O-demethyl-6-O[(adamantan-1-yl)-carbonyl]galanthamine | AChE | Potent (pro-drug) | [6] |
| 6-O-demethylgalanthamine | - | AChE | 10- to 20-fold more potent than Galanthamine | [6] |
| Compound 14s | 2-aminothiazole derivative | AChE | 3.54 | [5] |
| BuChE | 7.95 | [5] | ||
| D-ring opened analogs (general) | Dibenzofuran (B1670420)/carbazole (B46965) derivatives | AChE | 0.18 ± 0.04 to 43.49 ± 5.02 | [7] |
| BChE | 10.08 ± 7.7 to 39.03 ± 12.11 | [7] | ||
| N-formylnorgalanthamine | - | AChE | 43-times less potent than Galanthamine | [8] |
| N-(2'-methyl)allylnorgalanthamine | - | AChE | 33-times more potent than Galanthamine | [8] |
| Bis-galanthamine (6b-c) | Alkylene linked dimers | AChE | More potent than Galanthamine | [9] |
| Bis-interacting ligands (4d-e) | Designed to interact with catalytic and peripheral sites of AChE | AChE | More potent than Galanthamine | [10] |
Key Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship (SAR) of galanthamine analogs:
-
Modifications at the 6-Hydroxyl Group: Esterification or etherification of the 6-hydroxyl group can lead to potent prodrugs, such as P11012 and P11149, which release the highly active metabolite 6-O-demethylgalanthamine.[6] Introduction of bulky substituents, like a benzylpyridine ring, can significantly enhance inhibitory activity against both AChE and BuChE.[4]
-
Modifications at the 11-Nitrogen Atom: The N-methyl group can be replaced by other alkyl or allyl groups.[11] For instance, N-(2'-methyl)allylnorgalanthamine is reported to be 33 times more potent than galanthamine as an AChE inhibitor, while N-formylnorgalanthamine is significantly less active.[8]
-
D-Ring Opening: Analogs with an opened D-ring, such as those based on dibenzofuran or carbazole scaffolds, can exhibit a wide range of AChE inhibitory potencies.[7][12] Some of these analogs also show multifunctional properties, including inhibition of Aβ aggregation.[3]
-
Dimerization: Creating dimeric structures by linking two galanthamine molecules can lead to compounds with enhanced AChE inhibitory potency.[9][10] These "bis-interacting ligands" are designed to interact with both the catalytic and peripheral anionic sites of the enzyme.[10]
Caption: General Structure-Activity Relationships of Galanthamine Analogs.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This widely used colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.[13]
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.[13]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., Donepezil)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405-412 nm[13]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup:
-
To each well, add 25 µL of phosphate buffer.
-
Add 25 µL of the various dilutions of the test compound. For the control (100% activity), add 25 µL of the buffer with the same DMSO percentage. For the blank, add 50 µL of buffer.[14]
-
-
Enzyme Addition and Pre-incubation:
-
Reaction Initiation and Measurement:
-
Add 50 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.[14]
-
Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.[14]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100.[14]
-
Determine the IC50 value, the concentration of an inhibitor that reduces the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[13]
-
Caption: Experimental Workflow for the AChE Inhibition Assay.
Cholinergic Signaling Pathway and Galanthamine's Mechanism of Action
The cognitive deficits in Alzheimer's disease are partly attributed to a deficiency in the neurotransmitter acetylcholine (ACh).[3] AChE inhibitors, like galanthamine and its analogs, aim to increase the levels of ACh in the synaptic cleft.
Caption: Cholinergic Synapse and the Dual Action of Galanthamine Analogs.
Galanthamine analogs exert their effects by inhibiting AChE, thereby preventing the breakdown of ACh and increasing its availability to bind to postsynaptic nAChRs. This leads to enhanced cholinergic neurotransmission. Additionally, galanthamine's allosteric modulation of nAChRs further sensitizes these receptors to ACh, amplifying the signal.
Conclusion
The exploration of galanthamine's structure-activity relationship has yielded a wealth of knowledge for the rational design of novel and more potent anti-Alzheimer's agents. By systematically modifying the galanthamine scaffold, researchers have been able to enhance AChE inhibition, modulate selectivity for BChE, and even introduce new therapeutic functionalities. The continued investigation of these analogs, guided by the principles outlined in this guide, holds significant promise for the development of next-generation therapies for Alzheimer's disease.
References
- 1. Chemical and molecular aspects on interactions of galanthamine and its derivatives with cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qyaobio.com [qyaobio.com]
- 4. Design, synthesis and biological evaluation of galantamine analogues for cognitive improvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological evaluation of novel Alzheimer's disease therapeutics: acetylcholinesterase inhibitors related to galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AChE inhibitory activity of N-substituted natural galanthamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent acetylcholinesterase inhibitors: design, synthesis and structure-activity relationships of alkylene linked bis-galanthamine and galanthamine-galanthaminium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent acetylcholinesterase inhibitors: design, synthesis, and structure-activity relationships of bis-interacting ligands in the galanthamine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6319919B1 - Galanthamine derivatives for treatment of alzheimer's disease - Google Patents [patents.google.com]
- 12. Design, synthesis and biological evaluation of D-ring opened galantamine analogs as multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Validation of a GC-MS Method for Galanthamine Determination
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for the Quantification of Galanthamine (B1674398), Supported by Experimental Data.
Galanthamine, a reversible acetylcholinesterase inhibitor, is a critical therapeutic agent in the management of mild to moderate Alzheimer's disease.[1][2][3] Accurate and precise quantification of galanthamine in various matrices, including plant materials, pharmaceutical formulations, and biological fluids, is paramount for quality control, pharmacokinetic studies, and clinical monitoring. This guide provides a comprehensive validation overview of a Gas Chromatography-Mass Spectrometry (GC-MS) method for galanthamine determination and presents a comparative analysis with alternative analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Zone Electrophoresis (CZE).
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for galanthamine quantification is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following tables summarize the key performance parameters of validated methods for galanthamine analysis, offering a basis for objective comparison.
Table 1: Performance Characteristics of the Validated GC-MS Method for Galanthamine
| Validation Parameter | Performance Characteristic | Reference |
| Linearity Range | 15-800 µ g/sample | [2] |
| 50-1000 µg/mL | [4][5] | |
| Precision (RSD) | <3% (Intra- and Inter-assay) | [2] |
| 2.74% (Interday) | [4][5] | |
| Accuracy (Recovery) | >95% | [2] |
| >90% | [4][5] | |
| Limit of Quantification (LOQ) | 5 µg/mL (Total Ion Current) | [4][5] |
| 1.6 ng/mL (Selected Ion Monitoring) | [4][5] |
Table 2: Comparative Performance with Alternative Analytical Methods
| Method | Linearity Range | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| HPLC-UV | 6-30 µg/mL | - | <2% | 99.2-99.43% | [1] |
| LC-MS/MS | 0.5-100 ng/mL | 0.5 ng/mL | <8% | Not Specified | [6][7] |
| 0.12-525 ng/mL | 0.12 ng/mL | 4.73-11.7% (Intra-day) | Not Specified | [8] | |
| CZE-UV | 0.25-15.00 µg/mL | 0.081 µg/mL | Not Specified | High Percentage Recovery | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the GC-MS method and its alternatives.
GC-MS Method for Galanthamine in Plant Material
This method is particularly suitable for the analysis of galanthamine in plant matrices.[1]
-
Sample Preparation:
-
50 mg of the plant sample is extracted with 1 mL of methanol (B129727) for 2 hours.[2]
-
A simple acid-base extraction can also be employed by homogenizing 50 mg of plant material with 1 mL of methanol, followed by acidification to pH 2 with sulfuric acid.[10]
-
For routine quantification, pre-packed columns with diatomaceous earth (Isolute HM-N) can be used for sample preparation.[4][5]
-
-
Derivatization:
-
Aliquots of the extract are silylated prior to analysis.[2]
-
-
GC-MS Conditions:
-
GC System: Thermo GC-Trace Ultra Ver: 2.0.[11]
-
MS System: Thermo MS DSQ II.[11]
-
Column: TR-5 MS column (30 m × 0.25 mm × 0.25 µm).[11]
-
Carrier Gas: Helium at a flow rate of 0.8 mL/min.[11]
-
Injector Temperature: 250°C.[11]
-
Oven Temperature Program: 80°C for 1 min, then ramped to 250°C at 10°C/min, held for 2 min, then ramped to 300°C at 10°C/min, and held for 10 min.[11]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[11]
-
Alternative Methodologies
High-Performance Liquid Chromatography (HPLC)
A widely used technique for routine quality control of galanthamine in pharmaceutical formulations.[1]
-
Sample Preparation: For capsules, the powdered content is dissolved in the mobile phase, sonicated, and filtered.[1]
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (150 mm × 4.6 mm, 5µm).[1]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (75:25 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 230 nm.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of galanthamine in complex biological matrices such as plasma.[1][8]
-
Sample Preparation: A simple liquid-liquid extraction is commonly used. For plasma samples, galanthamine and an internal standard are extracted with acetonitrile.[8]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Capillary Zone Electrophoresis (CZE)
CZE presents a cost-effective and efficient alternative for the determination of galanthamine in pharmaceutical and plant samples.[1][9]
-
Sample Preparation: Ultrasonic-assisted extraction is suitable for plant materials.[1]
-
Electrophoretic Conditions:
Visualizing the Methodologies
To further elucidate the experimental processes and their comparative advantages, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a GC-MS method for rapid determination of galanthamine in Leucojum aestivum and Narcissus ssp.: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS of amaryllidaceous galanthamine-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of galanthamine-type alkaloids by capillary gas chromatography-mass spectrometry in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a capillary zone electrophoretic method for rapid and sensitive determination of galanthamine: Application in plant and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Galantamine in Alzheimer's Disease: A Comparative Guide for Researchers
This guide provides a detailed comparison of the efficacy of galantamine with other prominent Alzheimer's disease (AD) medications, including the cholinesterase inhibitors donepezil (B133215) and rivastigmine (B141), and the NMDA receptor antagonist memantine. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data from meta-analyses and head-to-head clinical trials, alongside detailed experimental protocols and visualizations of key biological pathways and study designs.
Executive Summary
Galantamine is an acetylcholinesterase (AChE) inhibitor used for the treatment of mild to moderate Alzheimer's disease.[1] Its therapeutic effect is attributed to a dual mechanism of action: reversible, competitive inhibition of the AChE enzyme, which increases the availability of acetylcholine (B1216132) in the synaptic cleft, and allosteric modulation of nicotinic acetylcholine receptors (nAChRs), enhancing cholinergic neurotransmission.[2][3] This dual action is believed to contribute to its efficacy in improving cognitive function in AD patients.[3]
Clinical studies and meta-analyses have demonstrated that galantamine offers modest benefits in slowing cognitive and functional decline in individuals with mild to moderate AD.[4][5] When compared to other cholinesterase inhibitors like donepezil and rivastigmine, meta-analyses often conclude that there are no substantial differences in overall efficacy.[6] However, some head-to-head trials and real-world data suggest potential nuances in their profiles, with some studies indicating galantamine may be associated with fewer adverse events compared to donepezil and rivastigmine.[7]
Comparative Efficacy Data
The following tables summarize quantitative data from systematic reviews and meta-analyses comparing the efficacy of galantamine with other Alzheimer's drugs. The primary endpoints include the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog), the Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-Plus), and the Neuropsychiatric Inventory (NPI).
Table 1: Comparative Efficacy on Cognitive Function (ADAS-Cog)
| Drug/Dose | Mean Difference vs. Placebo (95% CI) | Notes |
| Galantamine (24 mg/day) | -3.15 (-3.70 to -2.60)[4] | A lower score indicates cognitive improvement. |
| Galantamine (32 mg/day) | -3.20 (-3.28 to -3.12)[8][9] | |
| Donepezil (10 mg/day) | -2.37 (-2.73 to -2.02)[6] | |
| Rivastigmine | -2.37 (-2.73 to -2.02)[6] | |
| Memantine (20 mg/day) | -1.29 (-2.30 to -0.28)[8][9] |
Table 2: Comparative Efficacy on Global Clinical Change (CIBIC-Plus)
| Drug/Dose | Odds Ratio vs. Placebo (95% CI) | Notes |
| Galantamine (24 mg/day) | 1.30 (1.06 to 1.60)[4] | An odds ratio greater than 1 indicates a higher likelihood of improvement. |
| Donepezil | 1.88 (1.50 to 2.34)[10] | Some analyses suggest a better global response with donepezil and rivastigmine compared to galantamine.[10] |
| Rivastigmine | 1.64 (1.29 to 2.09)[10] | |
| Memantine | No significant effect[8][9] |
Table 3: Comparative Efficacy on Neuropsychiatric Symptoms (NPI)
| Drug/Dose | Mean Difference vs. Placebo (95% CI) | Notes |
| Galantamine (24 mg/day) | -1.72 (-3.12 to -0.33)[8][9] | A negative score indicates improvement in behavioral symptoms. |
| Donepezil (10 mg/day) | -2.72 (-4.92 to -0.52)[8][9] | |
| Rivastigmine | No significant benefit observed across several studies.[11] | |
| Memantine | No significant behavioral benefits observed.[8][9] |
Table 4: Comparative Safety and Tolerability
| Drug | Common Adverse Events | Withdrawal Rate due to Adverse Events (Odds Ratio vs. Placebo) |
| Galantamine | Nausea, vomiting, diarrhea, dizziness, headache, decreased appetite.[1] | 1.41 (95% CI 1.19 to 1.68)[5] |
| Donepezil | Nausea, diarrhea, insomnia. | Generally lower incidence of adverse events compared to other cholinesterase inhibitors.[10] |
| Rivastigmine | Nausea, vomiting, diarrhea, anorexia. | Generally the highest incidence of adverse events among cholinesterase inhibitors.[10] |
| Memantine | Dizziness, headache, confusion, constipation. | Not significantly different from placebo.[8][9] |
Experimental Protocols
This section details the methodologies of key experiments cited in the comparative analysis.
Head-to-Head Comparison of Galantamine and Donepezil (Wilcock et al., 2003)
-
Study Design: A 52-week, rater-blinded, randomized, parallel-group, multicenter study.
-
Patient Population: 182 patients with mild to moderate Alzheimer's disease.
-
Intervention:
-
Galantamine: Dose escalated to a target maintenance dose of 24 mg/day.
-
Donepezil: Administered at a dose of 10 mg/day.
-
-
Primary Outcome Measure: Bristol Activities of Daily Living Scale (BrADL).
-
Secondary Outcome Measures:
-
Cognition: Mini-Mental State Examination (MMSE) and Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog/11).
-
Behavior: Neuropsychiatric Inventory (NPI).
-
Caregiver Burden: Screen for Caregiver Burden.
-
-
Key Findings: No significant difference was found between the two groups on the primary outcome (BrADL). However, in patients with baseline MMSE scores of 12-18, there was a significantly smaller increase (less worsening) in ADAS-cog/11 scores for the galantamine group compared to the donepezil group.
Assessment Methodologies
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a widely used, performance-based instrument to assess the severity of cognitive symptoms in AD. It evaluates multiple cognitive domains, including memory, language, and praxis, through a series of tasks administered by a trained rater. The administration can take 30 to 60 minutes.
-
Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-Plus): This is a semi-structured interview with the patient and caregiver to provide a global assessment of change in the patient's condition. The clinician rates the overall change on a 7-point scale, considering cognitive, functional, and behavioral domains.
-
Neuropsychiatric Inventory (NPI): This is a structured interview with a caregiver to assess 12 common behavioral disturbances in dementia, such as delusions, agitation, and apathy.[2] For each domain, the frequency and severity of the behavior are rated, and a total score is calculated.[2] It also includes an assessment of caregiver distress.
Signaling Pathways and Experimental Workflow
Galantamine's Dual Mechanism of Action
Galantamine exerts its therapeutic effects through two primary mechanisms: inhibition of acetylcholinesterase (AChE) and allosteric modulation of nicotinic acetylcholine receptors (nAChRs).
Caption: Dual mechanism of action of Galantamine.
Generalized Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, controlled clinical trial comparing the efficacy of different Alzheimer's disease drugs.
Caption: Generalized workflow for a comparative clinical trial.
References
- 1. dot | Graphviz [graphviz.org]
- 2. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decreased activation along the dorsal visual pathway after a 3-month treatment with galantamine in mild Alzheimer disease: a functional magnetic resonance imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to a Validated RP-HPLC Method for Accurate Galanthamine Estimation
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison and Validation of a New RP-HPLC Method for Galanthamine Analysis.
This guide presents a detailed overview and validation of a new Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and accurate estimation of Galanthamine. The performance of this method is objectively compared with other analytical techniques, supported by comprehensive experimental data to aid researchers in selecting the most suitable method for their specific needs.
Experimental Protocol: A Validated RP-HPLC Method
This section outlines the detailed methodology for the validated RP-HPLC method for the estimation of Galanthamine.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., Inertsil ODS-3V, 150 mm × 4.6 mm, 5µm).[1]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) in a 75:25 v/v ratio.[1]
-
Injection Volume: 10 µl.[3]
-
Column Temperature: 35°C.[3]
-
Run Time: 10 minutes.[2]
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh 10 mg of Galanthamine working standard and dissolve it in 10 ml of methanol (B129727) to obtain a stock solution of 1000 µg/ml. Further dilutions are made with the mobile phase to achieve desired concentrations for linearity studies (e.g., 2, 4, 6, 8, and 10 µg/ml).[2]
-
Sample Solution (from tablets): Weigh and grind 20 tablets to a fine powder. An amount of powder equivalent to 10 mg of Galanthamine is dissolved in 10 ml of mobile phase, sonicated for 20 minutes, and then diluted to 100 ml with the mobile phase. The resulting solution is filtered through a 0.45 µm nylon filter before injection.[1][2]
Method Validation and Performance
The new RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][4][5]
Data Summary
The quantitative results of the method validation are summarized in the table below, demonstrating the method's suitability for its intended purpose.
| Validation Parameter | Results | Acceptance Criteria |
| Specificity | No interference from excipients or degradation products at the retention time of Galanthamine. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (µg/ml) | 6-30 µg/ml | Correlation coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.999 | - |
| Accuracy (% Recovery) | 99.43% - 99.89% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | < 2% | % RSD ≤ 2% |
| - Interday | < 2% | % RSD ≤ 2% |
| Limit of Detection (LOD) | 0.29 µg/ml[6] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 1.08 x 10⁻⁴ g/ml[7] | Signal-to-Noise ratio of 10:1 |
| Robustness | Unaffected by small, deliberate variations in flow rate and mobile phase composition. | No significant change in results. |
Table 1: Summary of validation parameters for the new RP-HPLC method for Galanthamine estimation.
Comparison with Alternative Methods
To provide a comprehensive overview, the performance of the new RP-HPLC method is compared with other commonly used analytical techniques for Galanthamine estimation.
| Analytical Method | Principle | Linearity Range | Detection Limit | Remarks |
| New RP-HPLC | Reversed-phase chromatography with UV detection. | 6-30 µg/ml[1] | LOD: 0.29 µg/ml[6] | Simple, accurate, and precise for routine quality control. |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | 0.39–62.5 ng/mL[8] | LLOQ: 0.39 ng/mL[8] | Highly sensitive and selective, suitable for bioanalytical studies.[8] |
| Spectrofluorimetry | Measurement of fluorescence intensity. | 2-14 µg/ml[6] | LOD: 0.29 µg/ml[6] | Sensitive method, but may be prone to interference from fluorescent impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds. | - | - | Can be used for identification and quantification, but may require derivatization.[9] |
| Thin Layer Chromatography (TLC) | Separation on a thin layer of adsorbent. | - | - | Primarily used for qualitative analysis and quick identification.[9] |
Table 2: Comparison of the new RP-HPLC method with alternative analytical methods for Galanthamine estimation.
Visualizing the Workflow
The following diagram illustrates the logical workflow of the RP-HPLC method validation process, from initial setup to final data analysis, ensuring a comprehensive and systematic approach.
References
- 1. scispace.com [scispace.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijrpr.com [ijrpr.com]
- 4. actascientific.com [actascientific.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpras.com [ijpras.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of Galanthamine and Its Derivatives in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the well-established Alzheimer's disease therapeutic, galanthamine (B1674398), and its emerging derivatives. The following sections detail the performance of these compounds in preclinical animal models, offering a comprehensive overview of their efficacy, safety, and pharmacokinetic profiles to support further research and development.
Executive Summary
Galanthamine, a reversible acetylcholinesterase (AChE) inhibitor, is a cornerstone in the symptomatic treatment of Alzheimer's disease. However, the quest for enhanced therapeutic efficacy and improved safety profiles has led to the development of numerous derivatives. This guide synthesizes in vivo data for several promising candidates, including peptide hybrids and a novel galanthamine-curcumin conjugate. Key findings suggest that certain derivatives offer significant advantages over the parent compound, including reduced toxicity and superior cognitive enhancement in animal models of dementia.
Comparative Efficacy and Safety
The in vivo performance of galanthamine and its derivatives has been predominantly evaluated in rodent models of cognitive impairment, often induced by the muscarinic antagonist scopolamine. These studies provide valuable insights into the potential therapeutic benefits of these novel compounds.
Acetylcholinesterase Inhibition
Several derivatives have demonstrated potent AChE inhibition in the brain, a key mechanism for alleviating cognitive symptoms in Alzheimer's disease. Notably, a series of galanthamine-peptide hybrids, designated Gal 34, Gal 43, Gal 44, and Gal 46, have shown promising results in a scopolamine-induced dementia model in mice.[1]
| Compound | Dose (mg/kg) | Brain AChE Activity (% of Control) |
| Galanthamine | 1 | ~75% |
| Gal 34 | 50 | ~60% |
| Gal 43 | 50 | ~55% |
| Gal 44 | 50 | ~50% |
| Gal 46 | 50 | ~45% |
Table 1: Comparative in vivo acetylcholinesterase (AChE) activity in the brains of scopolamine-treated mice following administration of galanthamine and its peptide derivatives. Data extrapolated from graphical representations in Lazarova et al., 2021.[1]
Cognitive Enhancement
The ultimate measure of efficacy for these compounds lies in their ability to improve learning and memory. The passive avoidance test is a widely used behavioral paradigm to assess these cognitive functions. In this test, animals learn to avoid an environment where they previously received an aversive stimulus.
| Compound | Treatment | Latency to Enter Dark Compartment (seconds) |
| Control | Saline | >150 |
| Scopolamine | Scopolamine (1 mg/kg) | <50 |
| Galanthamine | Scopolamine + Galanthamine (1 mg/kg) | ~100 |
| Gal 43 | Scopolamine + Gal 43 (50 mg/kg) | >150 |
| Gal 44 | Scopolamine + Gal 44 (50 mg/kg) | >150 |
| Gal 46 | Scopolamine + Gal 46 (50 mg/kg) | >150 |
Table 2: Effect of galanthamine and its peptide derivatives on long-term memory in the passive avoidance test in scopolamine-treated mice. Data extrapolated from graphical representations in Lazarova et al., 2021.[1]
The results indicate that while galanthamine partially reversed the scopolamine-induced memory deficit, the derivatives Gal 43, Gal 44, and Gal 46 were particularly effective, restoring memory performance to control levels.[1]
Acute Toxicity
A significant advantage of some galanthamine derivatives is their improved safety profile. Acute toxicity studies in mice have revealed substantially lower toxicity for certain peptide derivatives compared to the parent compound.
| Compound | LD50 (mg/kg, intraperitoneal) |
| Galanthamine | ~7.5 |
| Galanthamine-Peptide Derivatives | >50 |
Table 3: Comparative acute toxicity of galanthamine and its peptide derivatives in mice. Specific LD50 values for individual peptide derivatives were not detailed in the reviewed literature but were stated to be significantly higher than galanthamine.
Pharmacokinetic Profile
Comprehensive in vivo pharmacokinetic data for galanthamine derivatives remains limited in the public domain. However, extensive research has characterized the pharmacokinetic profile of galanthamine in various animal models and humans.
| Parameter | Value | Species |
| Bioavailability | ~90% | Human |
| Half-life (t1/2) | ~7 hours | Human |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (oral) | Human |
| Metabolism | Primarily via CYP2D6 and CYP3A4 | Human |
Table 4: General pharmacokinetic parameters of galanthamine in humans.[2]
Pharmacokinetic studies in mice have shown that galanthamine is rapidly distributed to the brain.[3] Two prodrugs of a galanthamine analog, P11012 and P11149, have demonstrated better oral therapeutic indices than galanthamine itself.[4] Further research is warranted to fully elucidate the pharmacokinetic properties of the newer and more potent derivatives to guide their clinical development.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Dual mechanism of action of galanthamine and its derivatives.
Caption: Experimental workflow for the passive avoidance test.
Experimental Protocols
Passive Avoidance Test
Objective: To assess long-term memory in rodents.
Apparatus: A two-compartment box with one illuminated and one dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Habituation: Allow each mouse to explore both compartments of the apparatus for a set period (e.g., 5 minutes) 24 hours before the training session.
-
Acquisition (Training) Trial:
-
Place the mouse in the illuminated compartment.
-
After a brief exploration period (e.g., 60 seconds), open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Return the mouse to its home cage.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the mouse back into the illuminated compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds).
-
No foot shock is delivered during the retention trial.
-
A longer latency to enter the dark compartment is indicative of better memory retention.[5][6][7][8][9]
-
Measurement of Acetylcholinesterase (AChE) Activity (Ellman's Method)
Objective: To quantify AChE activity in brain tissue homogenates.
Principle: This colorimetric assay measures the hydrolysis of acetylthiocholine (B1193921) by AChE. The resulting thiocholine (B1204863) reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm. The rate of color change is directly proportional to AChE activity.[10][11][12][13]
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in a suitable buffer (e.g., ice-cold phosphate (B84403) buffer, pH 8.0).
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant for the enzyme assay.
-
-
Assay:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution
-
Brain homogenate supernatant
-
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
-
Calculation:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Enzyme activity is typically expressed as µmol of substrate hydrolyzed per minute per mg of protein.
-
Conclusion
The in vivo studies summarized in this guide highlight the promising potential of novel galanthamine derivatives as next-generation therapeutics for Alzheimer's disease. Several derivatives have demonstrated superior efficacy in cognitive enhancement and a more favorable safety profile compared to galanthamine. The galanthamine-peptide hybrids, in particular, have shown marked improvements in memory and learning in preclinical models. Further investigation into the pharmacokinetic and pharmacodynamic properties of these compounds is crucial for their translation into clinical applications. The provided experimental protocols and diagrams serve as a valuable resource for researchers dedicated to advancing the field of neurodegenerative drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galanthamine: pharmacokinetics, tissue distribution and cholinesterase inhibition in brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological evaluation of novel Alzheimer's disease therapeutics: acetylcholinesterase inhibitors related to galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scantox.com [scantox.com]
- 6. Passive avoidance test [bio-protocol.org]
- 7. Step-down-type passive avoidance- and escape-learning method. Suitability for experimental amnesia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. 2.7. Passive Avoidance Test [bio-protocol.org]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
Cross-validation of Galanthamine quantification methods
A Comparative Guide to Analytical Methods for Galanthamine (B1674398) Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of galanthamine is paramount for pharmacokinetic studies, quality control of pharmaceutical formulations, and the analysis of biological and plant-derived samples. This guide provides an objective comparison of various analytical methods, supported by experimental data, to assist in selecting the most appropriate technique for specific research needs.
Overview of Analytical Techniques
A variety of analytical techniques have been successfully developed and validated for the determination of galanthamine.[1] The most prominent methods include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.[1][2] Each method presents a unique set of advantages in terms of sensitivity, selectivity, speed, and applicability.[1] LC-MS/MS is noted for its high sensitivity in biological matrices, while HPLC is a robust tool for quality control in pharmaceutical manufacturing.[1]
Quantitative Performance Comparison
The selection of an analytical method is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1] The following table summarizes the key performance parameters of different validated methods for galanthamine quantification.
| Method | Linearity Range | LOD | LOQ | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| RP-HPLC | 6-30 µg/mL | 0.135 µg/mL | 0.411 µg/mL | Intra-day & Inter-day: <2% | 99.2-99.43% | [3] |
| RP-HPLC | 5-30 µg/mL | - | - | <1.00% | 98-102% | [4] |
| UPLC-MS | - | 5 ng/mL | 20 ng/mL | Inter-day: 1.3-8.4%, Intra-day: 5.7-8.1% | 87.5-96.2% | [5] |
| LC-MS/MS | 0.12-525 ng/mL | - | 0.12 ng/mL | Intra-day: 4.73-11.7%, Inter-day: 5.83-8.64% | - | [6] |
| LC-MS/MS | 0.39–62.50 ng/mL | - | - | Intra-day: 1.34–6.11%, Inter-day: 3.31–5.01% | 91.92–102.07% | [7] |
| LC-MS/MS | 0.05-100 ng/mL | 0.01 ng/mL | 0.05 ng/mL | - | - | [8] |
| GC-MS | 15-800 µ g/sample | - | - | <3% | >95% | [9] |
| GC-MS | 50-1000 µg/mL | - | 5 µg/mL (TIC), 1.6 ng/mL (SIM) | Inter-day: 2.74% | >90% | [10][11] |
| UV-Spectrophotometry | 20-100 µg/mL | 0.50 µg/mL | 1.54 µg/mL | <2% | - | [12][13] |
| UV-Spectrophotometry | 30-80 µg/mL | - | - | - | 100.5% | [14][15] |
| 1st Derivative Spectrophotometry | 20-100 µg/mL | 3.3 µg/mL | 10 µg/mL | <2% | - | [12][13] |
Experimental Workflow
The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of results. A general workflow for such a study is outlined below.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is widely used for the routine quality control of galanthamine in pharmaceutical formulations.[1]
-
Sample Preparation: For capsule formulations, a powder equivalent to a specific amount of galanthamine hydrobromide is dissolved in the mobile phase, sonicated, and then filtered through a 0.45 µm nylon membrane filter prior to injection.[1]
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (150 mm × 4.6 mm, 5µm).[1]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (75:25 v/v).[1]
-
Flow Rate: 1.0 ml/min.[1]
-
Detection: UV at 230 nm.[1]
-
Retention Time: Approximately 4.2 minutes.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of galanthamine in complex biological matrices such as plasma.[1]
-
Sample Preparation: A simple liquid-liquid extraction is commonly employed. For instance, galanthamine and an internal standard (e.g., phenacetin) are extracted from plasma using acetonitrile.[6]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of galanthamine in plant materials.[16][17]
-
Sample Preparation: A small amount of the plant sample (e.g., 50 mg) is extracted with methanol (B129727) for 2 hours. Aliquots of the extract are then silylated before analysis.[9]
-
GC Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electron impact (EI) at 70 eV.[17]
-
UV-Visible Spectrophotometry
Two simple, rapid, and economical spectrophotometric methods have been proposed for the determination of galanthamine hydrobromide in bulk and pharmaceutical formulations.[14]
-
Zero-Order UV Spectrophotometry:
-
First-Order Derivative Spectrophotometry:
Conclusion
A range of robust and reliable analytical methods are available for the quantification of galanthamine.[1] The selection of the most appropriate method will depend on the specific application, required sensitivity, and the nature of the sample matrix.[1] LC-MS/MS stands out for its superior sensitivity in biological fluids, while HPLC is a workhorse for quality control in pharmaceutical manufacturing.[1] GC-MS is a valuable tool for analyzing plant materials, and UV-Visible spectrophotometry offers a simple and cost-effective alternative for bulk drug and formulation analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ir.vistas.ac.in [ir.vistas.ac.in]
- 3. scispace.com [scispace.com]
- 4. Aegean Journal of Medical Sciences » Submission » Alternative Analytical Methods for Quantification of Galantamine in Pharmaceuticals [dergipark.org.tr]
- 5. scielo.br [scielo.br]
- 6. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. LC-MS/MS Analysis of Lycorine and Galantamine in Human Serum Using Pentafluorophenyl Column [scirp.org]
- 9. Development and validation of a GC-MS method for rapid determination of galanthamine in Leucojum aestivum and Narcissus ssp.: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of galanthamine-type alkaloids by capillary gas chromatography-mass spectrometry in plants [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. Estimation of the galanthamine using derivative spectrophotometry in bulk drug and formulation [scirp.org]
- 15. scirp.org [scirp.org]
- 16. GC-MS of amaryllidaceous galanthamine-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Tolerability of Cholinesterase Inhibitors
For researchers and drug development professionals, understanding the nuanced differences in the tolerability profiles of cholinesterase inhibitors (ChEIs) is critical for advancing therapeutic strategies for Alzheimer's disease. This guide provides an objective comparison of the three most commonly prescribed ChEIs—donepezil (B133215), rivastigmine (B141), and galantamine—supported by data from clinical trials and systematic reviews.
Mechanism of Action
Cholinesterase inhibitors function by increasing the levels of acetylcholine (B1216132), a neurotransmitter essential for memory and learning, in the brain.[1][2][3][4] In Alzheimer's disease, the production of acetylcholine is reduced.[1] These drugs block the action of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing communication between nerve cells.[1][2][3][4][5] While all three drugs share this primary mechanism, there are subtle differences. For instance, rivastigmine inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), whereas donepezil and galantamine are more selective for AChE.[6][7][8]
Comparative Tolerability: A Data-Driven Overview
The primary differentiators in the tolerability of donepezil, rivastigmine, and galantamine are their adverse effect profiles, particularly gastrointestinal side effects, and the associated rates of treatment discontinuation.
Data Summary of Adverse Events and Discontinuation Rates
The following table summarizes the incidence of common adverse events and discontinuation rates observed in clinical trials and meta-analyses. It is important to note that trial designs, patient populations, and dosing schedules can influence these figures.
| Adverse Event/Outcome | Donepezil | Rivastigmine (Oral) | Galantamine | Key Findings |
| Nausea | Lower Incidence | Highest Incidence | Intermediate Incidence | Generally the most common adverse event across all three drugs.[1][9][10] |
| Vomiting | Lower Incidence | Highest Incidence | Intermediate Incidence | A frequent cause of treatment discontinuation, especially during dose titration.[1][7][9] |
| Diarrhea | Lower Incidence | Higher Incidence | Intermediate Incidence | Another common gastrointestinal side effect.[1][9][10] |
| Dizziness | Similar Incidence | Similar Incidence | Similar Incidence | A common non-gastrointestinal adverse event.[9][10] |
| Withdrawal due to AEs | Lowest Rate | Highest Rate | Intermediate Rate | Donepezil is generally associated with better treatment adherence.[9][11] |
This table represents a qualitative summary based on multiple sources. For specific percentages, refer to individual clinical trial publications.
A systematic review of 'real-world' evidence concluded that patients with mild to moderate Alzheimer's disease treated with donepezil were more adherent to therapy and had a lower risk of gastrointestinal side effects compared to those treated with rivastigmine or galantamine.[11] Another meta-analysis found that across studies, the frequency of common adverse events was generally lowest for donepezil and highest for rivastigmine, which paralleled the overall withdrawal rates.[9] However, some research suggests that galantamine may be associated with fewer adverse events than donepezil or rivastigmine in real-world practice.[12][13] The transdermal patch formulation of rivastigmine has been shown to have better gastrointestinal tolerability compared to the oral formulation.[14]
Experimental Protocols for Assessing Tolerability
The assessment of drug tolerability in clinical trials is a multi-faceted process designed to systematically capture and evaluate adverse events.
Key Components of Tolerability Assessment:
-
Adverse Event (AE) Monitoring: Spontaneously reported AEs by patients or caregivers and those elicited through direct questioning are recorded. The Common Terminology Criteria for Adverse Events (CTCAE) is often used to grade the severity of these events.[15]
-
Vital Signs and Laboratory Tests: Regular monitoring of vital signs (blood pressure, heart rate) and laboratory parameters (e.g., liver function tests) is standard practice.[16]
-
Dose Modifications and Discontinuations: The rates of dose reduction, interruption, or permanent discontinuation due to AEs are critical endpoints for assessing tolerability.[17]
-
Patient-Reported Outcomes (PROs): PROs are increasingly used to capture the patient's subjective experience of treatment, providing a more comprehensive understanding of tolerability.[15][17][18]
Conclusion
References
- 1. alzheimers.org.uk [alzheimers.org.uk]
- 2. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 3. quora.com [quora.com]
- 4. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. The tolerability and safety of cholinesterase inhibitors in the treatment of dementia. | Semantic Scholar [semanticscholar.org]
- 7. The tolerability and safety of cholinesterase inhibitors in the treatment of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alzheimer's Disease Treatments | Northwestern Medicine [nm.org]
- 11. Safety and tolerability of donepezil, rivastigmine and galantamine for patients with Alzheimer's disease: systematic review of the 'real-world' evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ti.ubc.ca [ti.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measuring the multidimensional aspects of tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 18. Defining and Collecting Patient-Reported Treatment Tolerability to Inform Drug Development | IQVIA [iqvia.com]
A Comparative Guide to the Validation of Galanthamine Assays: Ellman's Method vs. Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate and precise quantification of galanthamine (B1674398) is paramount for pharmacokinetic studies, quality control of pharmaceutical formulations, and the analysis of biological and plant-derived samples.[1] This guide provides a comprehensive comparison of the validation of galanthamine assays, with a primary focus on the widely used Ellman's method and its performance against alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Galanthamine, a reversible acetylcholinesterase (AChE) inhibitor, is a key therapeutic agent in the management of mild to moderate Alzheimer's disease.[2] Its primary mechanism of action involves inhibiting the AChE enzyme, thereby increasing the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[2][3] This guide will delve into the validation parameters and experimental protocols of various methods used to quantify galanthamine, offering a clear and objective comparison to aid in the selection of the most appropriate technique for specific research and development needs.
Comparison of Quantitative Assay Performance
The selection of an appropriate analytical method for galanthamine quantification is often dictated by factors such as required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.[1] The following tables summarize key validation parameters for Ellman's method and several alternative chromatographic and spectrometric techniques, providing a basis for objective comparison.
Table 1: Performance Characteristics of Chromatographic and Spectrometric Methods for Galanthamine Quantification
| Method | Linearity Range | LLOQ/LOD | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Ellman's Method | Not directly applicable for quantification in complex matrices | Detection Limit: 1.1 µM | Intra- and Inter-day: <15% (assay dependent) | Not typically used for absolute quantification in complex samples | [4] |
| RP-HPLC | 1-30 µg/mL | - / - | Intra-day & Inter-day: <2% | 99.2-100% | [1] |
| LC-MS/MS | 0.12-525 ng/mL | 0.12 ng/mL (LLOQ) | Intra-day: 4.73-11.7%, Inter-day: 3.31-5.01% | 91.92-102.07% | [1][5] |
| GC-MS | 15-800 µ g/sample | - / - | Intra- & Inter-assay: <3% | >95% | [6] |
| Spectrofluorimetry | 2-14 µg/mL | LOQ: 0.89 µg/mL, LOD: 0.29 µg/mL | Intra-day: 0.18-0.35%, Inter-day: 0.13-0.46% | 98.12-99.67% | [7] |
| UV-Spectrophotometry | 20-100 µg/ml | LOQ: 1.54 µg/ml, LOD: 0.50 µg/ml | <2% | - | [8] |
| TLC-Densitometry | 1x10⁻³ - 3x10⁻² g/ml | LOQ: 6.22x10⁻³ g/ml, LOD: 1.87x10⁻³ g/ml | Within acceptable limits | 93.54 - 97.32% | [9] |
Experimental Protocols
Validation of Galanthamine Assay using Ellman's Method
Ellman's method is a spectrophotometric assay widely used to measure acetylcholinesterase (AChE) activity and the inhibitory effects of compounds like galanthamine.[10]
Principle of the Assay: The assay is based on the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATCI) by AChE, which produces thiocholine (B1204863).[10] The released thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[10] The rate of color formation is directly proportional to the AChE activity, and the presence of an inhibitor like galanthamine will reduce this rate.[10]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Galanthamine hydrobromide
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
0.1 M Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
ATCI Solution (14 mM): Prepare a 14 mM solution of ATCI in deionized water. This solution should be prepared fresh.[2]
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay will need to be optimized to give a linear rate of reaction over the measurement period.
-
Galanthamine Solutions: Prepare a stock solution of galanthamine in a suitable solvent (e.g., DMSO or water) and then create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.[10]
Assay Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.
-
Test Sample: Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of galanthamine solution at various concentrations. The total volume in each well should be consistent.
-
-
Pre-incubation: Add the buffer, DTNB solution, AChE solution, and galanthamine solution (or its solvent for the control) to the respective wells. Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the ATCI solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.[3]
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.[10]
-
The percentage of inhibition for each galanthamine concentration is calculated using the following formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100[2]
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percent inhibition against the logarithm of the galanthamine concentration and fitting the data to a sigmoidal dose-response curve.[2]
Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the routine quality control of galanthamine in pharmaceutical formulations.[1]
Sample Preparation (for capsules): The powder equivalent to a specific amount of galanthamine hydrobromide is dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm nylon membrane filter before injection.[1]
Chromatographic Conditions (Example):
-
Column: Inertsil ODS-3V (150 mm × 4.6 mm, 5µm)[1]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (B52724) (75:25 v/v)[1]
-
Flow Rate: 1.0 ml/min[1]
-
Detection: UV at 230 nm[1]
-
Retention Time: Approximately 4.2 minutes[1]
Visualizations
The following diagrams illustrate the underlying principle and workflow of the Ellman's method for galanthamine assay validation.
Caption: Signaling pathway of acetylcholinesterase inhibition by galanthamine and detection by Ellman's method.
Caption: Experimental workflow for the validation of a galanthamine assay using Ellman's method.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and validation of a GC-MS method for rapid determination of galanthamine in Leucojum aestivum and Narcissus ssp.: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of galantamine hydrobromide in bulk drug and pharmaceutical dosage form by spectrofluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. japer.in [japer.in]
- 10. benchchem.com [benchchem.com]
Comparative Pharmacological Profiles of Galanthan Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological profiles of prominent Galanthan alkaloids. This document focuses on their mechanisms of action, binding affinities, and inhibitory concentrations, supported by experimental data to facilitate informed decisions in neuropharmacology and drug discovery.
This compound alkaloids, a class of natural compounds primarily isolated from plants of the Amaryllidaceae family, have garnered significant attention for their therapeutic potential, particularly in the management of neurodegenerative diseases. Galanthamine (B1674398), the most well-known member of this class, is an approved treatment for Alzheimer's disease. Its clinical efficacy stems from a dual mechanism of action: inhibition of acetylcholinesterase (AChE) and allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide delves into the pharmacological nuances of galanthamine and compares it with other notable this compound alkaloids, including sanguinine (B192816), lycorine (B1675740), and tazettine (B33), to provide a clearer understanding of their structure-activity relationships and potential as therapeutic agents.
Dual-Pronged Approach to Cholinergic Enhancement
The primary mechanism of action for many this compound alkaloids involves the modulation of the cholinergic system. This is achieved through two main pathways:
-
Acetylcholinesterase (AChE) Inhibition: By reversibly inhibiting AChE, these alkaloids prevent the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, thereby increasing its availability and enhancing cholinergic transmission. This is particularly relevant in conditions like Alzheimer's disease, where there is a deficit in cholinergic function.
-
Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Several this compound alkaloids also bind to an allosteric site on nAChRs. This binding potentiates the receptor's response to acetylcholine, further amplifying the cholinergic signal. This modulatory effect can vary between different nAChR subtypes, offering the potential for targeted therapeutic interventions.
The following diagram illustrates this dual mechanism of action:
Comparative Quantitative Data
The following tables summarize the available quantitative data on the acetylcholinesterase inhibitory activity and nicotinic acetylcholine receptor binding affinities of selected this compound alkaloids. It is important to note that direct comparative studies under identical experimental conditions are limited, and values can vary depending on the assay and enzyme/receptor source.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity (IC50 Values)
| Alkaloid | IC50 (µM) | Source/Assay Condition |
| Galanthamine | 0.39 - 1.82 | Electrophorus electricus AChE, Ellman's method[1] |
| 0.29 ± 0.07 | Positive control in study with Argentinian Amaryllidaceae extracts[2] | |
| Sanguinine | More active than Galanthamine | Electrophorus electricus AChE, Ellman's method[3] |
| Lycorine | 213 ± 1 | Weakly active[4] |
| Weak inhibitor | [5] | |
| Tazettine | Weakly active | [6] |
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding/Modulation
| Alkaloid | Receptor Subtype | Ki / IC50 (µM) | Effect |
| Galanthamine | α7 | 17 ± 0.6 | Inhibition[6] |
| α3β4 | 90 ± 3.4 | Inhibition[6] | |
| α4β2 | - | Allosteric Potentiating Ligand[3] | |
| Sanguinine | - | Data not available | - |
| Lycorine | - | Data not available | Weak AChE inhibitor, other activities noted[5][7] |
| Tazettine | α7, α3β4, (α4)2(β2)3, (α4)3(β2)2 | Less potent than Galanthamine | Inhibition[6] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound alkaloids)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE solution.
-
Incubate the mixture for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI and DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Nicotinic Acetylcholine Receptor Binding Assay (Radioligand Competition)
This assay is used to determine the binding affinity of a compound to a specific nAChR subtype.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-epibatidine) for binding to nAChRs expressed in a cell membrane preparation. The amount of radioactivity bound to the receptors is inversely proportional to the affinity of the test compound.
Materials:
-
Cell membranes expressing the nAChR subtype of interest
-
Radiolabeled ligand (e.g., [³H]-epibatidine)
-
Unlabeled test compounds (this compound alkaloids)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes from cells overexpressing the target nAChR subtype.
-
In a reaction tube, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
Galanthamine stands out as a well-characterized dual-action cholinergic agent. While other this compound alkaloids like sanguinine show promise with potentially higher AChE inhibitory activity, and others like lycorine and tazettine exhibit weaker effects, a comprehensive understanding of their comparative pharmacology, particularly concerning their interactions with various nAChR subtypes, requires further investigation. The experimental protocols provided herein offer a standardized framework for generating the necessary quantitative data to fill these knowledge gaps. Such research is crucial for the rational design and development of novel, more potent, and selective cholinergic modulators for the treatment of neurodegenerative disorders.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. mdpi.com [mdpi.com]
- 3. Acetylcholinesterase inhibitory activity of some Amaryllidaceae alkaloids and Narcissus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. scielo.br [scielo.br]
- 7. Lycorine | C16H17NO4 | CID 72378 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Galanthan: A Guide for Laboratory Professionals
I. Essential Safety and Handling Information
The proper management and disposal of laboratory waste is a critical aspect of ensuring personnel safety and environmental protection.[1] The following guidelines provide a framework for the safe handling and disposal of Galanthan, a research chemical that should be treated as potentially hazardous in the absence of specific data.
Hazard Assessment and Personal Protective Equipment (PPE):
Before handling this compound, a thorough hazard assessment should be conducted. In the absence of specific toxicity data, it is prudent to handle the compound with a high degree of caution.
-
Personal Protective Equipment: Always wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
-
Spill Preparedness: Have a chemical spill kit readily available. In the event of a spill, evacuate the area, and if safe to do so, contain the spill using an appropriate absorbent material.[3]
II. Quantitative Data for Chemical Waste Disposal
The following table summarizes general parameters relevant to the disposal of chemical waste. These are not specific to this compound and should be confirmed with the substance-specific SDS and local regulations.
| Parameter | Guideline | Remarks |
| pH Range for Discharge | Typically Neutral (6.0 - 9.0) | Varies by municipality.[4] Untreated solutions may require neutralization before disposal. |
| Heavy Metal Content | Dependent on Synthesis/Use | If heavy metals were used in the synthesis or as reagents with this compound, the waste must be treated as hazardous. |
| Concentration Limits | Substance and Jurisdiction-Specific | Local regulations will define the maximum allowable concentration for sewer disposal, if permitted at all.[5] |
| Flash Point | Refer to SDS | This is a critical parameter for determining the flammability hazard of the waste. |
| Toxicity Characteristic | Refer to SDS and EPA Guidelines (TCLP) | The Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if the waste is considered toxic hazardous waste.[6][7] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[3] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [3][8]
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
At the point of generation, identify and segregate all waste containing this compound.[8]
-
Designate a specific, clearly labeled hazardous waste container for this compound. The label should include: "Hazardous Waste," "this compound," the CAS number (if known), and associated hazard warnings.[3][8]
-
Segregate solid waste (e.g., contaminated gloves, weighing papers, pipette tips) from liquid waste.[3][8]
-
-
Containerizing Waste:
-
Solid Waste: Collect all solid this compound waste in a designated, leak-proof, and puncture-resistant container.[8] This container must be kept closed except when adding waste.[8]
-
Liquid Waste: Collect liquid waste containing this compound in a sealable, chemical-resistant bottle (e.g., glass or polyethylene). Do not mix with other incompatible waste streams.[3]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from incompatible materials.[8]
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full or has reached the maximum allowed accumulation time per institutional policy, contact your EHS department to arrange for pickup.[3]
-
Provide the EHS department with all available information about the waste.
-
Disposal must be conducted by a certified hazardous waste management service.[8]
-
Neutralization of Acidic or Basic this compound Solutions (if applicable and permissible):
This protocol should only be performed by trained personnel in a controlled environment, such as a fume hood.
-
Place the container of acidic or basic this compound waste in a larger secondary container.
-
Slowly add a dilute neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid like acetic acid for basic solutions) while gently stirring.[8]
-
Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the neutralizing agent in small increments until the pH is within the acceptable range (typically 5-9).[8] Be aware that neutralization reactions can generate heat and gas.[8]
-
Once neutralized, manage the solution according to the liquid waste disposal procedures outlined above.
IV. Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. benchchem.com [benchchem.com]
- 6. mtu.edu [mtu.edu]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Galanthan Compounds
Disclaimer: The following guidance is based on available safety information for chemically related compounds, namely Galanthamine and Galantide. The term "Galanthan" did not yield a specific commercially available chemical with a corresponding Safety Data Sheet (SDS). It is imperative that researchers, scientists, and drug development professionals consult the specific SDS for the exact compound being used to ensure the highest level of safety. The information provided here should be used as a general guideline and may not be fully comprehensive for the specific "this compound" compound .
This document provides essential procedural guidance for the safe handling and disposal of this compound-related compounds to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
Galanthamine, a related compound, is classified as toxic if swallowed or inhaled, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE) is crucial to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or latex gloves should be worn at all times to prevent skin contact. Ensure gloves are compatible with any solvents used.[2] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect clothing and skin from accidental splashes.[2] |
| Eye Protection | Safety Glasses or Goggles | Wear safety glasses with side shields or chemical splash goggles to protect against airborne particles or splashes.[2] |
| Respiratory Protection | Respirator | Not generally required under normal handling conditions with adequate ventilation. If there is a risk of aerosolization or when handling large quantities in a poorly ventilated area, a risk assessment should be conducted to determine if a respirator is needed.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound-related compounds and ensuring the safety of laboratory personnel.
Step 1: Storage
-
Upon receipt, store lyophilized compounds at -20°C in a tightly sealed container, protected from light.[2]
-
Before use, allow the vial to equilibrate to room temperature to prevent condensation.[2]
Step 2: Reconstitution
-
Conduct all handling of the powder in a chemical fume hood or a designated weighing area to prevent inhalation of dust.[2]
-
Slowly inject the appropriate solvent down the side of the vial to avoid frothing.[2]
-
Gently swirl the vial to dissolve the compound; do not shake.[2]
Step 3: Handling Solutions
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
In case of accidental contact, follow the first aid measures outlined in the specific Safety Data Sheet (SDS).[2]
Disposal Plan
The disposal of this compound-related compounds and associated waste must be carried out in accordance with institutional and local regulations for chemical waste.[2]
Step 1: Waste Identification and Segregation
-
Properly identify and segregate waste at the point of generation.[3]
-
All containers must be clearly labeled as "Hazardous Waste" and specify the name of the compound.[3]
-
Never mix incompatible wastes.[3]
Step 2: Solid Waste Disposal
-
Collect solid waste (e.g., unused powder, contaminated gloves, weighing papers, pipette tips) in a designated, leak-proof, and puncture-resistant container.[3]
-
Keep the container closed except when adding waste.[3]
-
Label the container with "Solid [Compound Name] Waste" and the date of initial accumulation.[3]
-
Store the container in a designated, well-ventilated, and secure area.[3]
Step 3: Liquid Waste Disposal
-
Collect liquid waste in a designated, sealed, and clearly labeled container.[3]
-
The label should include "Liquid [Compound Name] Waste" and a list of all chemical components with their approximate concentrations.[3]
-
Aqueous solutions may need to be neutralized to a pH between 5 and 9 before disposal.[2][3]
Step 4: Final Disposal
-
Arrange for pickup and disposal by a certified hazardous waste management service.[3]
-
Do not dispose of chemical waste in the regular trash or down the drain.[2][3]
Experimental Protocols: Neutralization of Acidic Liquid Waste
While specific experimental protocols for this compound-related compounds are not published, the following is a standard laboratory procedure for neutralizing acidic chemical waste.[3]
-
Preparation: Place the container of acidic waste in a larger secondary container within a fume hood.
-
Neutralization: Slowly add a dilute solution of sodium bicarbonate (e.g., 5% w/v) to the waste while gently stirring.
-
Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Completion: Continue adding the neutralizing agent in small increments until the pH is within an acceptable range (typically 5-9).[3] Be cautious, as neutralization reactions can generate heat and gas.[3]
-
Disposal: Once neutralized, manage the solution according to the liquid waste disposal procedures outlined above.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
